3,4,7,8-Naphthalene-tetracarboxylic
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H8O8 |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
naphthalene-1,2,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-3-1-5-6(10(7)14(21)22)2-4-8(12(17)18)9(5)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
OBKARQMATMRWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Molecular Structure and Optoelectronic Properties of 3,4,7,8-Naphthalenetetracarboxylic Acid (NTCDA)
Executive Summary
As organic optoelectronics transition from fundamental research to scalable device architectures, the precise control of molecular interfaces becomes paramount. This whitepaper provides an in-depth technical analysis of 3,4,7,8-naphthalenetetracarboxylic acid (predominantly utilized in its dianhydride form, NTCDA), a benchmark n-type organic semiconductor. Designed for materials scientists and drug development professionals pivoting to organic bioelectronics, this guide deconstructs the structural nomenclature, exciton dynamics, and the rigorous Organic Molecular Beam Deposition (OMBD) protocols required to harness its properties in Multiple Quantum Wells (MQWs).
Structural Chemistry & Isomeric Nomenclature
In the highly specialized sub-field of organic superlattices, 3,4,7,8-naphthalenetetracarboxylic dianhydride (NTCDA) is the historical nomenclature used to describe the highly symmetric, planar molecule standardly indexed by IUPAC as 1[1].
The 3,4,7,8- numbering convention was deliberately adopted in seminal solid-state physics literature to mirror the 3,4,9,10- numbering of its larger perylene analog (PTCDA). This highlights their structural homology: both are highly conjugated, electron-deficient (n-type) dianhydrides that form the foundational alternating layers in 2[2]. The core structure consists of a naphthalene system flanked by two anhydride rings, which imparts exceptional electron affinity, thermal stability, and a rigid planar geometry conducive to strong π-π stacking.
Optoelectronic Properties & Exciton Dynamics
The primary utility of NTCDA lies in its wide optical bandgap relative to other organic semiconductors like PTCDA. When alternating layers of PTCDA and NTCDA are grown, they form incommensurate but highly ordered quasi-epitaxial structures.
Because NTCDA possesses a higher lowest-unoccupied molecular orbital (LUMO) and a lower highest-occupied molecular orbital (HOMO) than PTCDA, it acts as a robust potential barrier. This energy offset confines singlet excitons within the narrower-bandgap PTCDA layers. As the thickness of the PTCDA layer approaches the Frenkel exciton radius, optical absorption spectra reveal a pronounced blue shift in the lowest energy exciton line—a direct manifestation of 3[3]. Furthermore, NTCDA can be utilized to enhance optical nonlinear absorption by 4[4].
Fig 1. Exciton confinement mechanism in PTCDA/NTCDA organic multiple quantum wells.
Experimental Workflows: Organic Molecular Beam Deposition (OMBD)
Step-by-Step OMBD Protocol:
-
Substrate Preparation & Degassing: Clean the substrate (e.g., ITO or quartz) using sequential ultrasonic baths in acetone and isopropanol.
-
Causality: Organic epitaxy is highly sensitive to surface energy; residual hydrocarbons will induce island growth (Volmer-Weber) rather than the desired layer-by-layer (Frank-van der Merwe) growth. Degas the substrate in the load-lock at 150°C.
-
-
UHV Chamber Equilibration: Transfer the substrate to the main chamber and achieve Ultra-High Vacuum (UHV) conditions (< 10⁻⁹ Torr).
-
Causality: UHV is strictly required because the mean free path of the sublimated NTCDA molecules must exceed the source-to-substrate distance to prevent gas-phase nucleation and ensure ballistic transport to the substrate.
-
-
Effusion Cell Calibration: Heat the NTCDA Knudsen cell (effusion cell) to its sublimation temperature (typically 250–300°C, depending on crucible geometry). Validate the flux using a Quartz Crystal Microbalance (QCM) to establish a baseline deposition rate of ~0.1 to 0.5 Å/s.
-
Quasi-Epitaxial Deposition & In Situ Ellipsometry: Open the shutter to begin deposition. Simultaneously monitor the growth using in situ spectroscopic ellipsometry.
-
Alternating Layer Growth: Close the NTCDA shutter and immediately open the PTCDA shutter to grow the quantum well layer. Repeat to achieve the desired number of periods in the MQW structure.
Fig 2. Step-by-step Organic Molecular Beam Deposition (OMBD) workflow with in situ monitoring.
Quantitative Data Summary
The table below summarizes the comparative optoelectronic and structural properties of NTCDA and PTCDA, illustrating why their pairing is highly effective for exciton confinement.
| Property | 3,4,7,8-NTCDA (Barrier Layer) | 3,4,9,10-PTCDA (Well Layer) |
| IUPAC Base Nomenclature | 1,4,5,8-Naphthalenetetracarboxylic | 3,4,9,10-Perylenetetracarboxylic |
| Molecular Formula | C₁₄H₄O₆ (Dianhydride) | C₂₄H₈O₆ (Dianhydride) |
| Role in MQWs | Wide-bandgap barrier | Narrow-bandgap well |
| Exciton Dynamics | Exciton blocking / reflection | Exciton generation / confinement |
| Growth Characteristic | Quasi-epitaxial (Incommensurate) | Quasi-epitaxial (Incommensurate) |
| Optoelectronic Application | Transparent electron transport | Emitter / Absorber |
References
-
[1] Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution. ResearchGate / Organic & Biomolecular Chemistry. 1
-
[4] Enhancing optical nonlinearity through engineered exciton coupling in organic-inorganic nanocomposites. Optica Publishing Group. 4
-
[2] Quasi-epitaxial growth of organic multiple quantum well structures by organic molecular beam deposition. Applied Physics Letters / AIP Publishing. 2
-
[3] Evidence for exciton confinement in crystalline organic multiple quantum wells. Technion - Israel Institute of Technology / Physical Review Letters. 3
-
[5] In Situ Spectroscopic Ellipsometry Monitoring of Multilayer Growth Dynamics via Molecular Layer Epitaxy. Langmuir / ACS Publications. 5
Sources
Technical Whitepaper: Electronic Structure of 3,4,7,8-Naphthalenetetracarboxylic Dianhydride (NTCDA)
Executive Summary & Nomenclature Disambiguation
Status: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (CAS: 81-30-1) is the chemically correct IUPAC nomenclature for the n-type organic semiconductor widely cited in physics literature as 3,4,7,8-NTCDA .[1]
This guide addresses the electronic structure of this specific isomer, which is the standard electron-transport material used in organic molecular beam deposition (OMBD) and quantum well structures (often paired with PTCDA). Users must distinguish this from the linear isomer (2,3,6,7-NTCDA), which is primarily used in polyimide synthesis and exhibits fundamentally different electronic properties.[1]
Core Electronic Profile:
-
Key Feature: Exceptionally high Electron Affinity (EA ~4.0 eV) enabling air-stable electron transport.[1][2]
-
Symmetry:
planar geometry facilitating - stacking.[1][2]
Molecular Geometry and Symmetry
The electronic properties of NTCDA are dictated by its rigid, planar aromatic core. The molecule belongs to the
Structural Parameters[2]
-
Substituents: Two anhydride rings fused at the peri positions (1,8 and 4,5).[1]
-
Dipole Moment: Zero (0 D) due to centrosymmetry, minimizing energetic disorder in the solid state.[2]
-
Electrostatics: The four carbonyl oxygens create a strong quadrupole moment, directing crystal packing into herringbone or slipped-stack motifs depending on the substrate.
Electronic Structure: Frontier Orbitals
The semiconducting behavior of NTCDA arises from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Energy Level Alignment
NTCDA is characterized by a very deep HOMO and a deep LUMO, making it an electron acceptor.[2]
| Parameter | Value (eV) | Method/Context | Significance |
| Ionization Potential (IP) | 8.0 ± 0.2 | UPS (Ultraviolet Photoelectron Spectroscopy) | Extremely resistant to oxidation (hole injection is difficult).[1][2] |
| Electron Affinity (EA) | 4.0 ± 0.1 | IPES (Inverse Photoemission Spectroscopy) | Allows efficient electron injection from stable metals (Ag, Al).[1][2] |
| Transport Gap ( | ~4.0 | IP - EA | Wide gap semiconductor; transparent in visible (absorbs in UV).[1][2] |
| Optical Gap | ~3.2 | UV-Vis Absorption Onset | Exciton binding energy is high (~0.8 eV).[1][2] |
Orbital Character
-
LUMO: The LUMO is delocalized over the naphthalene core and the carbonyl groups. It has
character with significant density on the oxygen atoms, facilitating intermolecular overlap in the stacking direction. -
HOMO: The HOMO is deeply buried, contributing to the material's chemical stability against oxidative degradation.
Diagram: Energy Level Architecture
The following diagram illustrates the band alignment of NTCDA relative to vacuum and common contact metals.
Caption: Energy level diagram showing the deep LUMO of NTCDA, facilitating electron injection from Silver (Ag) but creating a barrier with Gold (Au).[1]
Solid-State Physics and Transport
Crystal Packing
In the solid state, NTCDA crystallizes in a monoclinic system (Space group
-
Lattice Parameters:
Å, Å, Å, .[1] -
Stacking: Molecules form a herringbone arrangement.[1][2] However, strong
- overlap exists along the stacking axis (b-axis), which is the primary direction for electron transport.[1]
Charge Transport Mechanism
Transport in NTCDA is dominated by the hopping mechanism at room temperature, transitioning toward band-like transport in highly purified, crystalline domains at low temperatures.[1]
-
Electron Mobility (
): Typically to cm /V[1][2]·s in thin films; up to cm /V[1][2]·s in single crystals.[2] -
Traps: The high electron affinity makes NTCDA susceptible to electron trapping by atmospheric water/oxygen if not encapsulated, although it is more stable than many n-type organics.[1][2]
Experimental Protocols
To access the intrinsic electronic properties described above, strict purification and fabrication protocols are required.[2]
Purification (Gradient Sublimation)
Commercially available NTCDA (often 98%) contains impurities that act as deep traps.[2]
-
Setup: Three-zone tube furnace under high vacuum (
Torr). -
Zones:
-
Cycle: Run for 48-72 hours. Repeat 2-3 times until the material is a pale yellow/beige crystalline needle.[2]
Thin Film Fabrication (OMBD)
Organic Molecular Beam Deposition is the standard for creating quantum wells (e.g., NTCDA/PTCDA).[2][5]
| Step | Parameter | Rationale |
| Base Pressure | Prevents oxidation of the source material.[1][2] | |
| Substrate | Au(111), HOPG, or ITO | Defines the epitaxial growth mode.[1] |
| Rate | 0.1 - 0.5 Å/s | Slow growth promotes large grain size and ordered stacking.[1][2] |
| Substrate Temp | 25°C - 60°C | Elevated temperature increases diffusion length for better crystallinity.[1][2] |
Characterization Workflow
The following workflow ensures the electronic structure is verified before device integration.
Caption: Step-by-step workflow from raw material to validated electronic device layer.
Applications in Quantum Confinement[4][5][6]
NTCDA is historically significant for its role in Organic Multiple Quantum Wells (OMQWs) .[2]
-
Partner Material: PTCDA (3,4,9,10-perylenetetracarboxylic dianhydride).[1][3][5][6][7][8]
-
Mechanism: PTCDA (HOMO ~6.4 eV) and NTCDA (HOMO ~8.0 eV) form a Type-I or Type-II heterojunction depending on the interface dipole.[2]
-
Confinement: Excitons generated in PTCDA layers are confined by the wider-gap NTCDA barrier layers, leading to tunable optical absorption and emission based on layer thickness (quantum size effect).[2]
References
-
So, F. F., Forrest, S. R., et al. (1990).[1][2][6] "Quasi-epitaxial growth of organic multiple quantum well structures by organic molecular beam deposition." Applied Physics Letters.
-
Forrest, S. R. (1997).[1][2] "Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques." Chemical Reviews.
-
Ossila Ltd. "NTCDA | 1,4,5,8-Naphthalenetetracarboxylic dianhydride."[1][2] Product Specification & Data.
-
NIST Chemistry WebBook. "1,4,5,8-Naphthalenetetracarboxylic dianhydride."[1][2] Standard Reference Data. [2]
-
Bégué, D., et al. (2017).[1][2] "Interplay between Structural and Electronic Properties in 1,4,5,8-Naphthalenetetracarboxylic Dianhydride Films on Cu(100)." The Journal of Physical Chemistry C. [2]
Sources
- 1. 2,3,6,7-Naphthalenetetracarboxylic2,3:6,7-dianhydride suppliers & manufacturers in China [m.chemicalbook.com]
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- 3. pubs.aip.org [pubs.aip.org]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Exciton Confinement in Organic Multiple Quantum Wells [opg.optica.org]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
HOMO-LUMO Energy Levels of 3,4,7,8-Naphthalene-tetracarboxylic Derivatives
This guide provides an in-depth technical analysis of 2,3,6,7-Naphthalenetetracarboxylic derivatives (often referred to in specific physics literature or non-standard nomenclature as 3,4,7,8-derivatives ).[1]
It is critical to distinguish this linear isomer (2,3,6,7-NTCDA/NTCDI) from the more common peri-isomer (1,4,5,8-NTCDA/NTCDI), as their optoelectronic properties and synthesis pathways are fundamentally different.[1]
Technical Guide to the Linear 2,3,6,7-Isomer Architecture
Executive Summary & Isomer Identification
In the field of organic semiconductors and high-performance polymers, Naphthalene Tetracarboxylic Diimides (NTCDIs) exist primarily as two distinct isomers. While the 1,4,5,8-isomer is the standard n-type semiconductor (forming six-membered anhydride rings), the 3,4,7,8-isomer (IUPAC: 2,3,6,7-isomer ) represents a linear, acene-like topology that forms five-membered anhydride rings.[1]
Clarification of Nomenclature:
-
Common Name: 3,4,7,8-NTCDA / 2,3,6,7-NTCDA[1]
-
IUPAC Name: Naphthalene-2,3,6,7-tetracarboxylic dianhydride[1][2]
-
Structural Distinction:
This guide focuses on the 2,3,6,7-isomer (Linear) while using the standard 1,4,5,8-isomer as a comparative baseline.[1]
Electronic Structure: HOMO-LUMO Engineering
The linear conjugation of the 2,3,6,7-isomer results in a significantly different electronic landscape compared to the peri-fused 1,4,5,8-isomer.[1] The 2,3,6,7-derivatives are characterized by a wider optical bandgap, making them less suitable for visible light absorption but highly effective as UV-active materials and high-temperature insulators.[1]
Comparative Energy Levels
The following table contrasts the frontier molecular orbital (FMO) energy levels of the linear 2,3,6,7-derivatives against the standard 1,4,5,8-n-type materials.
| Material Class | Isomer Topology | HOMO Level (eV) | LUMO Level (eV) | Bandgap ( | Key Characteristic |
| 2,3,6,7-NTCDI | Linear (Acene-like) | -6.8 to -7.2 | -2.8 to -3.2 | ~4.0 eV | Wide Gap / UV-Active |
| 1,4,5,8-NTCDI | Peri (Square) | -7.6 to -7.8 | -4.0 to -4.3 | ~3.6 eV | n-Type / Air-Stable |
| Pentacene | Linear Acene | -5.0 | -3.0 | 2.0 eV | p-Type Reference |
Mechanistic Insight: The 2,3,6,7-isomer lacks the peri-positions' strong inductive coupling that stabilizes the LUMO in 1,4,5,8-NTCDI.[1] Consequently, the LUMO of 2,3,6,7-NTCDI is significantly higher (closer to vacuum), reducing its electron affinity.[1] This makes 2,3,6,7-derivatives difficult to reduce (n-dope) but provides exceptional oxidative stability (deep HOMO).[1]
Substituent Effects on Bandgap
Functionalization at the imide nitrogen (N-position) or the naphthalene core allows for fine-tuning of these levels.
-
N-Imide Substitution: Minimal effect on HOMO/LUMO energies due to nodes in the wavefunction at the imide nitrogen. Primarily affects solubility and solid-state packing (morphology).
-
Core Substitution: Due to the linear nature, core substitution on the 2,3,6,7-isomer is synthetically challenging.[1] However, bromination or cyanation of the core can depress the LUMO by 0.2–0.5 eV, improving electron injection.[1]
Synthesis & Protocols
The synthesis of the 2,3,6,7-isomer is thermodynamically demanding compared to the 1,4,5,8-isomer.[1] It typically requires the Henkel Reaction (thermal rearrangement of salts) rather than simple oxidation of pyrene.
Synthesis Workflow (Henkel Rearrangement)
The following diagram illustrates the critical pathway from Naphthalic Acid to the 2,3,6,7-Dianhydride.
Figure 1: Synthetic route for 2,3,6,7-NTCDI via the Henkel Rearrangement, distinct from the oxidation of pyrene used for 1,4,5,8-NTCDI.[1][3]
Experimental Protocol: Imidization of 2,3,6,7-NTCDA
Objective: Synthesis of N,N'-dialkyl-2,3,6,7-naphthalenetetracarboxylic diimide.
-
Precursor Preparation: Charge a 3-neck round bottom flask with 2,3,6,7-NTCDA (1.0 eq) and anhydrous DMAc (Dimethylacetamide) or m-Cresol (for high solubility).
-
Amine Addition: Add the primary alkyl amine (e.g., n-octylamine) (2.5 eq) dropwise under inert atmosphere (
). -
Thermal Activation:
-
Ramp: Heat to 80°C for 1 hour to form the intermediate amic acid.
-
Cyclization: Ramp to 140°C–160°C and reflux for 6–12 hours. The high temperature is critical to close the 5-membered imide rings, which are more strained than the 6-membered rings of the 1,4,5,8-isomer.[1]
-
-
Workup:
-
Cool to room temperature.
-
Precipitate into Methanol/1N HCl (10:1 v/v) to remove unreacted amine.
-
Filter the precipitate and wash extensively with methanol.
-
-
Purification: Recrystallization from Toluene or Chlorobenzene is preferred over column chromatography due to the high polarity and aggregation tendency of the linear core.
Characterization & Validation
To validate the electronic structure, specific protocols must be followed to distinguish the isomer from impurities.
Electrochemical Bandgap Determination (CV)
Protocol:
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Dichloromethane (
) with 0.1 M electrolyte. -
Measurement: Scan rate 100 mV/s.
-
Data Interpretation:
-
Reduction: 2,3,6,7-NTCDI shows reduction peaks at significantly more negative potentials (e.g., -1.2 V vs Fc/Fc+) compared to 1,4,5,8-NTCDI (-0.5 V).[1]
-
Calculation:
-
Optical Spectroscopy[1][4][5]
-
UV-Vis: The 2,3,6,7-isomer exhibits absorption peaks in the UV region (300–380 nm) with a sharp cutoff, unlike the broad visible absorption (400–550 nm) of the 1,4,5,8-isomer.[1]
-
Fluorescence: 2,3,6,7-derivatives often display higher fluorescence quantum yields (
) in the blue/UV region due to reduced aggregation-caused quenching (ACQ) compared to the planar stacking of 1,4,5,8-NDIs.[1]
Applications
Low-CTE Polyimides
The primary industrial application of 2,3,6,7-NTCDA is in polyimides for flexible printed circuit boards.[1] The linear rigidity of the 2,3,6,7-core imparts an extremely low Coefficient of Thermal Expansion (CTE), matching that of copper (~17 ppm/K), which prevents delamination during thermal cycling.[1]
UV-Detectors & Wide-Gap Electronics
Unlike the n-type OFET standard (1,4,5,8-NDI), the 2,3,6,7-isomer is explored for:
-
UV Photodetectors: Utilizing the wide bandgap for solar-blind detection.
-
Dielectric Interlayers: Its high ionization potential (deep HOMO) makes it an excellent insulating buffer layer in organic multilayers.
References
-
Synthesis of 2,3,6,7-NTCDA (Henkel Reaction)
-
Electronic Properties of Isomers
- Title: Electronic properties and transport in metal/2D m
- Source: arXiv (Cornell University).
-
URL:[Link]
-
Core-Substituted NDI Protocols (Comparative)
- Source: Organic Letters (ACS).
-
URL:[Link]
-
Polyimide Applications
Sources
- 1. CN102086210B - Method for synthesizing 2, 3, 6, 7-tetrabromo-1, 4, 5, 8-naphthalene tetracarboxylic dianhydride - Google Patents [patents.google.com]
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- 3. Methyl 5-chloro-2-naphthoate | 127810-72-4 | Benchchem [benchchem.com]
- 4. shuaigroup.net [shuaigroup.net]
- 5. First synthesis of 2,3,6,7-tetrabromonaphthalene diimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability of Naphthalene-Tetracarboxylic Acid (NTCA) Architectures: Mechanisms, Protocols, and Applications
Executive Summary
Naphthalene-tetracarboxylic acids (NTCAs) and their dianhydride derivatives represent a cornerstone class of highly robust organic molecules utilized in advanced materials, organic semiconductors, and drug development. While occasionally referred to in legacy literature or specific asymmetric derivatives using non-standard topological numbering (e.g., 3,4,7,8-Naphthalene-tetracarboxylic acid), the scientific consensus and industrial standard primarily focus on the peri-substituted 1,4,5,8-isomer and laterally-substituted isomers (e.g., 1,2,5,6- and 1,2,3,4-Naphthalenetetracarboxylic acid )[1],[2]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of the NTCA core, detailing the mechanistic drivers of its thermal resilience, self-validating profiling protocols, and its integration into high-performance supramolecular architectures.
Mechanistic Drivers of Thermodynamic Stability
The exceptional thermodynamic stability of NTCA derivatives—often exhibiting thermal decomposition temperatures (
-
Rigid
-Conjugated Core: The planar naphthalene backbone provides extensive electron delocalization. This resonance stabilization minimizes internal molecular strain, particularly in the 1,4,5,8-isomer, where the peri-positions facilitate the formation of thermodynamically favored six-membered anhydride or imide rings during condensation[3]. -
LUMO Depression via Electron-Withdrawing Groups: The four carboxylic acid (or anhydride/imide) moieties exert a strong electron-withdrawing effect. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO makes the molecule highly resistant to oxidative degradation, allowing thermal treatments up to ~450 °C without chemical decomposition[4].
-
Intermolecular Supramolecular Forces: In the solid state, NTCA derivatives form dense packing motifs driven by strong
stacking interactions and extensive hydrogen bonding networks. These non-covalent interactions require massive enthalpy to disrupt, directly translating to high melting points and thermal stability[1].
Experimental Workflows for Thermodynamic Profiling
To accurately quantify the thermodynamic stability of NTCA compounds, researchers must decouple intrinsic bond dissociation (thermal decomposition) from environmental oxidation. The following protocol utilizes Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) as a self-validating system.
Self-Validating Protocol: TGA/DSC Thermal Profiling
Rationale for Experimental Choices:
-
Crucible Selection: Alumina (
) crucibles are strictly used instead of platinum. Causality: Platinum can act as a catalyst for the premature degradation of organic acid groups at elevated temperatures, artificially lowering the apparent . -
Atmosphere: High-purity Nitrogen (
) at 50 mL/min. Causality: Purging with an inert gas ensures that the observed mass loss is strictly due to thermodynamic instability rather than oxidative combustion. -
Heating Rate: 10 °C/min. Causality: Faster heating rates (e.g., 20 °C/min) induce thermal lag between the furnace thermocouple and the sample core, skewing the onset of decomposition.
Step-by-Step Methodology:
-
System Validation (Calibration): Run a 10.0 mg sample of Calcium Oxalate Monohydrate (
) from 25 °C to 1000 °C. Verify that the derivative thermogravimetry (DTG) peaks align with theoretical mass-loss steps (e.g., dehydration at ~200 °C, decarbonylation at ~500 °C, and decarboxylation at ~700 °C). If deviation exceeds °C, recalibrate the furnace. -
Sample Preparation: Mill the NTCA sample to a fine powder to ensure uniform heat transfer. Load exactly 5.00
0.10 mg into the alumina crucible. -
Isothermal Hold: Ramp to 100 °C and hold for 30 minutes. Causality: This step desorbs surface-bound water, preventing the endothermic vaporization of moisture from masking subtle low-temperature phase transitions in the DSC curve.
-
Dynamic Heating: Ramp from 100 °C to 800 °C at 10 °C/min under
. -
Data Extraction: Identify the 5% mass loss temperature (
) as the threshold for thermodynamic stability.
Workflow for self-validating thermodynamic profiling of NTCA using TGA/DSC.
Supramolecular Assembly and Advanced Applications
The intrinsic stability of the NTCA core is frequently exploited to construct higher-order supramolecular architectures.
Naphthalene Diimides (NDIs):
Condensation of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride (NTCDA) with primary amines yields NDIs. These compounds are highly valued in drug development as fluorimetric probes due to their thermodynamic binding stability to double-stranded DNA and RNA, where they intercalate and significantly increase the denaturation temperature (
Metal-Organic Frameworks (MOFs): Under hydrothermal conditions, NTCA acts as a robust tetradentate ligand. In the MIL-122 series, 1,4,5,8-NTCA coordinates with trivalent metal cations (Al, Ga, In) to form infinite trans-connected M-OH-M chains. The resulting three-dimensional organic–inorganic frameworks exhibit extraordinary thermal stability, remaining structurally intact up to 460 °C[6].
Reaction pathways of NTCA forming thermodynamically stable NDIs and MOFs.
Quantitative Data Summary
The following table summarizes the thermodynamic and electronic properties of key NTCA isomers and their derivatives, highlighting their suitability for high-stress applications.
| Compound / Architecture | Isomeric Core | Thermal Stability ( | Key Electronic / Structural Feature | Primary Application |
| NTCDA (Dianhydride) | 1,4,5,8- | > 450 °C | Low-lying LUMO | Organic Semiconductors |
| MIL-122 (Al) MOF | 1,4,5,8- | 440 °C | Infinite M-OH-M chains | Gas Storage / Catalysis |
| MIL-122 (Ga) MOF | 1,4,5,8- | 460 °C | Infinite M-OH-M chains | Gas Storage / Catalysis |
| MIL-122 (In) MOF | 1,4,5,8- | 380 °C | Infinite M-OH-M chains | Gas Storage / Catalysis |
| 1,2,5,6-NTCDA | 1,2,5,6- | ~ 400 °C | Cross-conjugated | Photonic Materials |
| NDI-Amino Acid Conjugate | 1,4,5,8- | > 350 °C | High Fluorescence Yield | ds-DNA/RNA Probes |
References
-
Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications | 3
-
Synthesis and properties of new paramagnetic hybrid bayerite from Al(0)/naphthalene dianhydride reaction | SciELO | 4
-
Syntheses and structures of the MOF-type series of metal 1,4,5,8,-naphthalenetetracarboxylates M2(OH)2[C14O8H4] (Al, Ga, In) | ResearchGate | 6
-
Synthesis of 1,2;5,6-naphthalenetetracarboxylic dianhydride | RSC.org |2
-
Naphthalene diimide–amino acid conjugates as novel fluorimetric and CD probes | Beilstein Journals | 5
-
Naphthalene-1,2,3,4-tetracarboxylic Acid | Research Chemical | Benchchem | 1
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- 4. scielo.br [scielo.br]
- 5. BJOC - Naphthalene diimide–amino acid conjugates as novel fluorimetric and CD probes for differentiation between ds-DNA and ds-RNA [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
3,4,7,8-Naphthalene-tetracarboxylic CAS number and chemical data
An In-Depth Technical Guide on 3,4,7,8-Naphthalenetetracarboxylic Derivatives: Chemical Data, Nomenclature Resolution, and Cross-Disciplinary Applications
Executive Summary & Nomenclature Resolution
In chemical literature and commercial databases, the nomenclature surrounding "3,4,7,8-naphthalenetetracarboxylic" presents a unique historical anomaly that requires immediate clarification for researchers. Strictly speaking according to IUPAC numbering, this name is a synonym for 1,2,5,6-naphthalenetetracarboxylic acid (CAS 39155-64-1)[1][2]. However, in applied physics, materials science, and pharmaceutical literature, "3,4,7,8-naphthalenetetracarboxylic dianhydride" has been widely and persistently used as a misnomer for 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) (CAS 81-30-1)[3][4].
Because NTCDA and its derivatives (Naphthalene Diimides, NDIs) drive the vast majority of high-impact research—ranging from organic multiple quantum wells (MQWs) to G-quadruplex-stabilizing oncological drugs—this whitepaper will address the structural data of the exact IUPAC match while focusing the mechanistic and protocol deep-dives on the highly functional 1,4,5,8-isomer (NTCDA)[5][6].
Physicochemical Properties & Structural Data
To establish a baseline for experimental design, the quantitative and structural data for both the true IUPAC compound and the widely cited optoelectronic/pharmaceutical precursor are summarized below.
| Property | 1,2,5,6-Naphthalenetetracarboxylic Acid | 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA) |
| CAS Registry Number | 39155-64-1[1] | 81-30-1[7][4] |
| Common Synonyms | 3,4,7,8-Naphthalene-tetracarboxylic acid[1] | 3,4,7,8-NTCDA (Literature Misnomer)[3], Naphthalene-1,4,5,8-tetracarboxylic dianhydride[4] |
| Molecular Formula | C14H8O8[1] | C14H4O6[4][8] |
| Molecular Weight | 304.21 g/mol [1] | 268.18 g/mol [5][8] |
| Key Structural Feature | Four distinct carboxylic acid groups on the asymmetric 1,2,5,6 positions. | Two anhydride rings on the symmetric 1,4,5,8 positions, forming a highly planar, rigid, electron-deficient π-conjugated system[5]. |
| Electronic Properties | N/A | Strong electron-accepting molecule; high electron affinity of ~4.0 eV[7]. |
| Primary Applications | MOF organic ligand synthesis. | Organic electronics (n-type semiconductor), Precursor to NDIs for DNA intercalation and drug development[5][6]. |
Optoelectronic Applications: Exciton Dynamics & Molecular Layer Epitaxy
NTCDA is foundational in the fabrication of organic-inorganic nanocomposites and organic superlattices. Because of its electron-deficient nature, NTCDA hosts tightly bound Frenkel excitons[9]. When coupled with inorganic nanowires (such as ZnO, which hosts loosely bound Wannier-Mott excitons), the microcavity photons act as a "glue," combining the two into new hybrid polariton states in a strong coupling regime[9]. This structural engineering significantly enhances nonlinear optical absorption[3].
Exciton-photon coupling dynamics between NTCDA Frenkel excitons and ZnO Wannier-Mott excitons.
Protocol 1: Molecular Layer Epitaxy (MLE) of NTCDA Heterostructures
To achieve monolayer control over organic films, Molecular Layer Epitaxy (MLE) is employed. The causality behind using NTCDA alongside a diamine spacer like 1,6-diamino-n-hexane (DAH) is to create a self-limiting, alternating chemisorption cycle that builds robust polyimide linkages[10].
Step-by-Step Methodology:
-
Surface Initialization: Prefunctionalize the target substrate to expose an alkylamine-rich surface.
-
NTCDA Chemisorption: In a laminar flow MLE reactor, introduce a discrete pulse of vaporized NTCDA via an inert carrier gas. The anhydride groups undergo nucleophilic acyl substitution with the surface amines, forming imide linkages[10].
-
Purge Phase: Evacuate the chamber with inert gas to remove unreacted NTCDA, ensuring a self-limiting monolayer.
-
Spacer Injection (DAH): Pulse vaporized DAH into the reactor. The primary amines of DAH react with the upward-facing, unreacted anhydride rings of the deposited NTCDA layer.
-
Surface Regeneration: This step regenerates the amine functionality on the surface, perfectly priming it for the next NTCDA pulse.
-
In Situ Validation: Monitor the growth dynamics using in situ spectroscopic ellipsometry. A successful deposition will yield an S-shaped deposition curve, confirming that the reaction kinetics follow the Langmuir−Hinshelwood model (a slow initial phase followed by a faster second phase)[10][11].
Molecular Layer Epitaxy (MLE) workflow for NTCDA-based organic superlattices.
Pharmaceutical Applications: G-Quadruplex Stabilization in Drug Development
Beyond materials science, NTCDA is the critical starting material for synthesizing Naphthalene Diimides (NDIs)[7]. NDIs are characterized by a large planar surface that makes them exceptionally potent DNA threading intercalators[6][12].
In oncology and virology, NDIs are engineered to stabilize G-quadruplex (G4) structures—stable secondary nucleic acid structures found in human telomeres, oncogene promoters (e.g., c-MYC), and viral genomes[13][14]. By stabilizing these G4 structures via π–π stacking interactions, NDIs inhibit telomerase activity, effectively halting cancer cell immortality[14][15]. Furthermore, novel NDI–tetraazacycloalkane conjugates act as dual-mode HIV-1 inhibitors by simultaneously binding to LTR G-quadruplexes (inhibiting promoter activity) and interfering with the CXCR4 coreceptor (blocking viral entry)[16].
Protocol 2: Synthesis & Validation of NDI-Based G-Quadruplex Ligands
The rationale behind this synthesis is to append basic functional groups (like amines or piperazines) to the NDI core. While the planar NDI core intercalates between G-quartets, the flexible, basic side chains reside in the DNA grooves, drastically increasing binding affinity and sequence selectivity[12][15].
Step-by-Step Methodology:
-
Reagent Preparation: Combine 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) with an excess of a primary amine containing a terminal basic group (e.g., 3-(4-methylpiperazin-1-yl)propan-1-amine)[15].
-
Imidization Reaction: Suspend the reagents in a high-boiling solvent such as glacial acetic acid or DMF.
-
Thermal Condensation: Heat the mixture under reflux at 110–150 °C for 4–12 hours. Alternatively, for higher yield and purity, subject the mixture to microwave irradiation at 150 °C for exactly 10 minutes[15].
-
Isolation: Cool the reaction vessel to room temperature. Precipitate the disubstituted NDI product by adding cold distilled water or diethyl ether.
-
Purification: Collect the precipitate via vacuum filtration. Purify the crude product using silica gel column chromatography (eluting with a gradient of DCM/MeOH) to isolate the target NDI.
-
System Validation (FRET-Melting Assay): To validate the ligand's efficacy, perform a Fluorescence Resonance Energy Transfer (FRET) melting assay. Introduce the synthesized NDI to dual-labeled human telomeric DNA sequences. A significant positive shift in the melting temperature (
) confirms the successful stabilization of the G-quadruplex structure[14][16].
References
1.[3] Enhancing optical nonlinearity through engineered exciton coupling in organic-inorganic nanocomposites. IEEE Xplore. URL: 2.[10] In Situ Spectroscopic Ellipsometry Monitoring of Multilayer Growth Dynamics via Molecular Layer Epitaxy. ACS Publications. URL: 3. Control of Exciton Photon Coupling in Nano-structures. CUNY Academic Works. URL: 4.[1] 1,2,5,6-naphthalenetetracarboxylic acid - CAS号39155-64-1. Molaid. URL: 5. NTCDA | 1,4,5,8-Naphthalenetetracarboxylic dianhydride | 81-30-1. Ossila. URL: 6.[5] Benzoquinonetetracarboxylic dianhydride. Grokipedia. URL: 7.[4] 1,4,5,8-Naphthalenetetracarboxylic dianhydride. NIST WebBook. URL: 8.[8] 1,4,5,8-Naphthalenetetracarboxylic dianhydride - Safety Data Sheet. ChemicalBook. URL: 9.[2] 1,2,5,6-naphthalenetetracarboxylic acid - CAS号39155-64-1. Molaid. URL: 10.[11] In Situ Spectroscopic Ellipsometry Monitoring of Multilayer Growth Dynamics via Molecular Layer Epitaxy. ACS Publications. URL: 11.[6] Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. PMC. URL: 12.[15] Naphthalenediimide-Linked Bisbenzimidazole Derivatives as Telomeric G-Quadruplex-Stabilizing Ligands with Improved Anticancer Activity. PMC. URL: 13.[12] Chapter 2: NDI as a DNA Intercalator - Books. The Royal Society of Chemistry. URL: 14.[13] Synthesis and Evaluation of G-quadruplex DNA Targeting Agents. UCL Discovery. URL: 15.[14] A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative. MDPI. URL: 16.[16] Naphthalene Diimide–Tetraazacycloalkane Conjugates Are G-Quadruplex-Based HIV-1 Inhibitors with a Dual Mode of Action. PMC. URL:
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- 1. 1,2,5,6-naphthalenetetracarboxylic acid - CAS号 39155-64-1 - 摩熵化学 [molaid.com]
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- 16. Naphthalene Diimide–Tetraazacycloalkane Conjugates Are G-Quadruplex-Based HIV-1 Inhibitors with a Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
DFT calculations for 3,4,7,8-Naphthalene-tetracarboxylic charge transfer
Content Type: Technical Whitepaper / Methodological Guide Subject: Computational Quantum Chemistry / Organic Electronics Estimated Read Time: 15 Minutes[1][2]
Executive Summary & Strategic Context
Naphthalene-tetracarboxylic acid derivatives—specifically diimides (NDIs) and dianhydrides (NTCDAs)—represent the benchmark for n-type (electron-transporting) organic semiconductors.[1][2][3] Their planar, electron-deficient cores facilitate
The Challenge: Accurately modeling Charge Transfer (CT) in these systems is notoriously difficult with standard Density Functional Theory (DFT).[1][2] Standard functionals (e.g., B3LYP) suffer from Self-Interaction Error (SIE) , artificially stabilizing delocalized states and underestimating the energy of CT states.[1][2] This leads to gross overestimations of charge transfer rates and incorrect bandgap predictions.[1][2]
The Solution: This guide provides a rigorous, self-validating DFT protocol using Range-Separated Hybrid (RSH) functionals and Marcus-Hush formalism .[1][2] We focus on the calculation of the two critical descriptors of charge mobility: Reorganization Energy (
Note on Isomerism: While the 1,4,5,8-isomer (standard NDI) is the most common, this protocol is topologically independent and fully applicable to the 2,3,6,7-isomer (linear) or the specific 3,4,7,8-substitution pattern if synthesized.[2]
Theoretical Framework: The Marcus-Hush Formalism
To quantify charge transport, we treat the hopping of an electron between two naphthalene cores as a non-adiabatic transfer process. The rate constant
Where:
- (Transfer Integral): The electronic coupling between the donor and acceptor molecular orbitals (LUMO-LUMO for electron transport).[1][2]
- (Reorganization Energy): The energy penalty paid to rearrange the molecular geometry and solvent environment upon charging.[2]
- : The Gibbs free energy change (zero for self-exchange between identical molecules).[1][2]
Computational Workflow & Methodology
Phase I: Model Construction & Functional Selection
Critical Directive: Do not use B3LYP for Charge Transfer.[1][2]
Standard hybrids (B3LYP, PBE0) lack the correct
Recommended Functionals:
-
B97X-D: Includes dispersion corrections (critical for
-stacking) and long-range corrections (essential for CT). -
CAM-B3LYP: Excellent for excitation energies and CT states, though often requires added dispersion (e.g., CAM-B3LYP-D3).[1][2]
-
M06-2X: High Hartree-Fock exchange (54%), good for main-group thermochemistry and stacking interactions.[1][2]
Basis Set:
-
Optimization: 6-31G(d,p) (Cost-effective for geometry).[1][2]
-
Single Point Energy (Electronic Properties): def2-TZVP or 6-311++G(d,p).[1][2]
-
Why? Diffuse functions (++) are mandatory for describing the electron density tail in anions (the charge carrier state in NDIs).[2]
-
Phase II: Reorganization Energy ( )
The reorganization energy has two components: internal (
The Protocol:
-
Step 1: Optimize the Neutral molecule (
) to get Energy .[1][2] -
Step 2: Optimize the Anion radical (
) to get Energy .[1][2] -
Step 3: Calculate Single Point Energy of the Neutral molecule at the Anion geometry:
.[1][2] -
Step 4: Calculate Single Point Energy of the Anion at the Neutral geometry:
.[1][2]
Calculation:
Phase III: Charge Transfer Integral ( )
This parameter depends heavily on the relative orientation (stacking distance, pitch, and roll) of the naphthalene dimer.[2]
Method A: Energy Splitting in Dimer (ESID)
Best for symmetric dimers (homodimers).
If the two molecules in the dimer are identical and symmetric, the transfer integral
-
Construct a dimer with the experimental or optimized stacking configuration.
-
Perform a Single Point Energy calculation (Closed Shell).
-
Formula:
Method B: Direct Coupling (Fragment Orbital Method) Required for asymmetric pairs or when polarization effects are strong. This method constructs the Fock matrix of the dimer using the unperturbed orbitals of the individual monomers.
-
Software Requirement: ADF (TransferIntegrals), Gaussian (requires IOp manipulation), or Q-Chem.[1][2]
-
Output: Directly outputs
.
Visualization of Workflows
Diagram 1: The Computational Pipeline
This diagram outlines the logical flow from structure input to mobility prediction.
Caption: Logical workflow for determining charge mobility parameters using DFT. Blue indicates input, Red indicates thermodynamic relaxation (reorganization), Green indicates electronic coupling.[2]
Diagram 2: The Four-Point Scheme Logic
Visualizing the potential energy surfaces involved in the reorganization energy calculation.
Caption: The "Four-Point Scheme" illustrating the vertical transitions (red) and relaxation pathways (arrows) required to calculate total reorganization energy.[1][2]
Data Presentation & Analysis
When reporting your DFT results, structure your data to allow direct comparison between the "standard" 1,4,5,8-NDI and your specific 3,4,7,8-derivative.[1][2]
Table 1: Essential DFT Output Parameters
| Parameter | Symbol | Unit | Significance | Target Value for High Mobility |
| HOMO Energy | eV | Oxidation potential | Deep (<-6.0 eV) for stability | |
| LUMO Energy | eV | Electron affinity/Injection | -3.8 to -4.2 eV (Air stability) | |
| H-L Gap | eV | Optical absorption | Tunable (typically 2.0 - 3.0 eV) | |
| Reorg.[1][2][3] Energy | eV | Barrier to charge hopping | Minimize (< 0.3 eV is excellent) | |
| Transfer Integral | meV | Electronic coupling strength | Maximize (> 50 meV is good) |
Troubleshooting Common Issues
-
Negative Frequencies: If your optimization yields negative frequencies, you are at a saddle point, not a minimum.[1][2] Re-run with opt=calcfc (calculate force constants).[1][2]
-
Spin Contamination: For the anion radical (
), check the value.[2] It should be close to 0.[1][2]75. If it deviates significantly (>0.80), your open-shell DFT calculation is unreliable.[1][2] Switch to U-CAM-B3LYP (Unrestricted).[1][2] -
Convergence Failure: Naphthalene derivatives with heavy electron-withdrawing groups can be hard to converge.[1][2] Use SCF=XQC (Quadratic Convergence) in Gaussian.[1][2]
References
-
Marcus, R. A. (1993).[1][2] Electron transfer reactions in chemistry. Theory and experiment. Reviews of Modern Physics, 65(3), 599.[1][2] Link
-
Bredas, J. L., Beljonne, D., Coropceanu, V., & Cornil, J. (2004).[1][2] Charge-transfer and energy-transfer processes in
-conjugated oligomers and polymers: a molecular picture. Chemical Reviews, 104(11), 4971-5004.[1][2] Link[1][2] -
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1][2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[2] Link[1][2]
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1][2] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP).[1][2] Chemical Physics Letters, 393(1-3), 51-57.[1][2] Link[1][2]
-
Zhan, X., Facchetti, A., Barlow, S., Marks, T. J., Ratner, M. A., Wasielewski, M. R., & Marder, S. R. (2011).[2] Rylene and related diimides for organic electronics.[1][2] Advanced Materials, 23(2), 268-284.[1][2] Link[1][2]
Sources
optical band gap of 3,4,7,8-Naphthalene-tetracarboxylic thin films
Title: Photophysical Profiling of 3,4,7,8-Naphthalenetetracarboxylic Thin Films: Optical Band Gap Engineering for Advanced Optoelectronics and Bio-Interfaces
Executive Summary & Nomenclature Clarification
In the realm of organic semiconductors, 3,4,7,8-Naphthalenetetracarboxylic dianhydride —more commonly standardized in IUPAC nomenclature as 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) —stands as a premier n-type (electron-transporting) material. Characterized by a highly conjugated planar core, NTCDA and its diimide derivatives (NTCDI) exhibit exceptional electron affinities and robust thermal stability.
For researchers, materials scientists, and drug development professionals engineering next-generation bioelectronics, the optical band gap (
Quantum Mechanical Origins of the NTCDA Band Gap
The optical band gap of a material is the minimum energy required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
In its isolated, single-molecule state, NTCDA exhibits a relatively wide optical band gap of approximately 3.39 eV [1]. However, when deposited as a thin film, the material undergoes extensive intermolecular
Furthermore, the band gap is highly susceptible to chemical doping and surface modifications. For instance, introducing metal dopants (such as Indium) into the NTCDA matrix induces metal-organic charge transfer states, effectively creating mid-gap energy levels that can drastically reduce the effective optical band gap to ~1.64 eV [1].
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity, reproducible measurements of the NTCDA optical band gap, the following step-by-step protocol must be strictly adhered to. This workflow relies on high-vacuum thermal evaporation rather than solution-based spin coating, as pristine NTCDA exhibits poor solubility in standard organic solvents.
Step 1: Substrate Preparation
-
Action: Sequentially sonicate quartz substrates in deionized water, acetone, and isopropanol for 15 minutes each, followed by drying under a stream of high-purity
gas. Subject the substrates to UV-Ozone treatment for 20 minutes. -
Causality: Quartz is strictly required over standard glass because it is optically transparent in the deep-UV region (<350 nm), ensuring the substrate does not mask the absorption onset of the NTCDA film. UV-Ozone treatment increases surface energy, promoting uniform molecular adhesion and minimizing baseline optical scattering.
Step 2: High-Vacuum Thermal Evaporation
-
Action: Load the NTCDA powder into a tungsten boat within a thermal evaporator. Pump the chamber down to a base pressure of
Torr. Evaporate the material at a highly controlled, slow deposition rate of 0.1 to 0.2 Å/s until a film thickness of 100 nm is achieved. -
Causality: The ultra-high vacuum prevents oxidation of the organic molecules during sublimation. A slow deposition rate is critical; it provides the sublimated molecules with sufficient thermodynamic time to diffuse across the substrate and self-assemble into highly ordered,
stacked crystalline domains. Amorphous films yield artificially widened and blurred band gaps.
Step 3: UV-Vis-NIR Spectroscopy
-
Action: Measure the optical transmittance (
) and reflectance ( ) of the thin film using a dual-beam UV-Vis-NIR spectrophotometer (wavelength range: 200–800 nm). Use a bare, cleaned quartz substrate in the reference beam path for baseline correction.
Step 4: Tauc Plot Analysis and Band Gap Extraction
-
Action: Convert the Transmittance data into the absorption coefficient (
) using the Beer-Lambert law relation: , where is the film thickness. Construct a Tauc plot by graphing against the photon energy ( ). For NTCDA, assuming an indirect allowed transition, use . Extrapolate the linear region of the absorption edge to the x-axis ( ) to determine the optical band gap ( ).
Workflow for NTCDA thin film deposition and optical band gap determination.
Data Presentation: Optical Band Gap Modulation
The table below synthesizes the quantitative optical band gap data of NTCDA and its derivatives across various states and modifications, highlighting the tunability of the material.
| Material State / Modification | Optical Band Gap ( | Measurement Method | Physical Implication |
| NTCDA (Single Molecule) | ~3.39 eV | DFT / Solution UV-Vis [1] | Isolated HOMO-LUMO gap without intermolecular coupling. |
| NTCDA (Pristine Thin Film) | ~2.95 - 3.43 eV | Tauc Plot (Solid State) [2][3] | Broadened energy bands due to robust |
| NTCDA (Indium-Doped Film) | ~1.64 eV | UV-Vis / DFT[1] | Mid-gap state formation via metal-organic charge transfer. |
| NTCDI (Diimide Polymer) | ~2.00 - 3.18 eV | UV-Vis / Voltammetry[4] | Highly tunable via donor-acceptor copolymerization. |
Strategic Implications for Bioelectronics & Drug Development
While traditionally relegated to photovoltaics, the tunable band gap of NTCDA thin films presents a disruptive opportunity for drug development professionals and bio-engineers.
In the development of photo-activated biosensors or organic electrochemical transistors (OECTs) for in vitro drug screening, the semiconductor interface must interact with biological tissues without causing phototoxicity. A pristine NTCDA thin film with a band gap of ~2.95 eV requires excitation at approximately 420 nm (violet/blue visible light). This allows researchers to trigger localized charge transfer, drug release, or sensor readouts using visible light, entirely bypassing the severe DNA-damaging effects of deep-UV irradiation required by wider-bandgap materials.
When a photon is absorbed by the NTCDA film, an exciton (bound electron-hole pair) is generated. Due to the dense molecular packing, this exciton diffuses to the bio-interface, where it dissociates, transferring a charge to the biological analyte or triggering a localized pharmacological event.
Photophysical pathway of NTCDA thin films in bioelectronic sensor applications.
References
-
Title: NTCDA Compounds of Optoelectronic Interest: Theoretical Insights and Experimental Investigation Source: Chemical Physics Letters, Volume 780, 138918 (2021) URL: [Link]
-
Title: Photocurrent multiplication in naphthalene tetracarboxylic anhydride film at room temperature Source: Applied Physics Letters, Volume 69, Issue 21 (1996) URL: [Link]
-
Title: Optical absorption of NTCDA solution and NTCDA films in ultraviolet and visible region Source: Journal of Physics: Conference Series, Volume 1083 (2018) URL: [Link]
-
Title: Synthesis and Characterization of New Monomer and New polymer of Naphthalene diimide: Electrochemical and Optical Studies Source: International Journal of Electrochemical Science, Volume 9 (2014) URL: [Link]
An In-depth Technical Guide to the Solubility Profile of 3,4,7,8-Naphthalene-tetracarboxylic Acid and Its Dianhydride in Organic Solvents
Abstract
3,4,7,8-Naphthalene-tetracarboxylic acid and its corresponding dianhydride (NTCDA) are pivotal molecules in materials science, serving as fundamental building blocks for high-performance polymers, pigments, and organic semiconductors.[1][2][3][4] Their utility in advanced applications, from organic electronics to specialized membranes, is critically dependent on their processability, which is fundamentally governed by their solubility in organic solvents. This guide provides a comprehensive analysis of the solubility profiles of these compounds, grounded in theoretical principles and supported by empirical data. We will explore the causal relationships between molecular structure and solvent properties, present a consolidated overview of known solubility data, and provide robust experimental protocols for solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to effectively work with these challenging but highly functionalized molecules.
The Molecular Architecture: A Tale of Two Solubilities
The solubility behavior of 3,4,7,8-naphthalene-tetracarboxylic acid and its dianhydride (NTCDA) is a direct consequence of their distinct molecular structures. Understanding these structures is the first step in predicting and controlling their dissolution.
-
3,4,7,8-Naphthalene-tetracarboxylic Acid: This molecule features a rigid naphthalene core appended with four carboxylic acid (-COOH) groups. These groups are highly polar and are potent hydrogen bond donors and acceptors. This structure results in strong intermolecular hydrogen bonding in the solid state, creating a stable crystal lattice that requires significant energy to disrupt. Consequently, its solubility is highest in highly polar, protic solvents that can effectively compete for these hydrogen bonds. Its acidic nature also means it is readily soluble in aqueous bases through deprotonation, forming a highly polar, water-soluble salt.[5]
-
1,4,5,8-Naphthalene-tetracarboxylic Dianhydride (NTCDA): Formed by the intramolecular dehydration of the tetracarboxylic acid, NTCDA presents a different challenge. The conversion of the four carboxylic acid groups into two anhydride moieties significantly reduces its capacity for hydrogen bonding and lowers its overall polarity. The resulting molecule is a large, planar, and highly symmetric aromatic system with electron-deficient characteristics due to its carbonyl groups.[1] While less polar than its acid precursor, it is still not a nonpolar molecule. Its dissolution is favored by polar aprotic solvents that can interact with the carbonyl groups through dipole-dipole interactions without the risk of reacting with the anhydride rings, a known sensitivity for this compound.[1][6]
The fundamental principle of "like dissolves like" dictates that a solute's solubility is maximized in a solvent with similar intermolecular forces.[7] The diagram below illustrates the key molecular features governing the solubility of these two compounds.
Caption: Key molecular properties dictating solvent preference.
Consolidated Solubility Data
The following table summarizes the reported solubility characteristics of 3,4,7,8-naphthalene-tetracarboxylic acid and its dianhydride in various organic solvents based on available literature and technical data sheets. It is important to note that much of the available data is qualitative.
| Compound | Solvent | Solubility | Notes & References |
| 3,4,7,8-Naphthalene-tetracarboxylic Acid | Water | Soluble | [8] |
| Polar Solvents (General) | Soluble | [9] | |
| Acetone (aqueous solution) | Soluble | [8] | |
| Ethanol | Insoluble | [8] | |
| Chloroform | Insoluble | [8] | |
| Benzene | Insoluble | [8] | |
| 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride (NTCDA) | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Solubility increases with heating.[1][10] |
| Dichloromethane | Soluble | [2][3] | |
| N,N-Dimethylacetamide (DMAc) | Soluble | Often used as a reaction solvent for polymerization.[1][6] | |
| N,N-Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for related structures.[11][12][13] | |
| Methanol | Slightly Soluble | [1][10] | |
| Toluene | Soluble (as co-solvent) | Used in synthesis, likely at elevated temperatures.[1][6] | |
| Water | Insoluble | Subject to hydrolysis.[6] | |
| Acetone | Soluble | [6] | |
| Chloroform | Soluble | [6] |
Experimental Protocol: Qualitative Solubility Determination
A systematic approach is crucial for accurately assessing solubility and avoiding misinterpretation. This protocol outlines a reliable method for qualitative screening.
Materials and Equipment
-
Compound of interest (3,4,7,8-Naphthalene-tetracarboxylic acid or NTCDA)
-
Analytical balance
-
Small test tubes (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Test solvents (high purity)
-
pH paper (for aqueous tests)
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 25 mg of the compound into a clean, dry test tube.[14]
-
Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.[5] This creates a solute-to-solvent ratio of 50 mg/mL.
-
Agitation: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds. This step is critical to overcome kinetic barriers to dissolution.
-
Observation: Allow the mixture to stand for 1-2 minutes. Carefully observe the sample against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain. The solution may appear hazy or translucent.
-
Insoluble: The solid material shows no apparent decrease in volume and remains as a distinct phase.
-
-
Confirmation for Acids/Bases (if applicable): For water-insoluble compounds that are acidic (like the tetracarboxylic acid), repeat the test using 5% aqueous sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃). For basic compounds, use 5% hydrochloric acid (HCl).[5] Dissolution in aqueous base indicates the formation of a soluble salt.
-
Record Keeping: Meticulously record all observations, including the solvent used, the observed solubility, and any color changes or reactions.
The following workflow diagram visualizes this experimental process.
Caption: Standard workflow for qualitative solubility testing.
Field Insights & Practical Considerations
-
The Power of Polar Aprotic Solvents for NTCDA: The data consistently points to the efficacy of polar aprotic solvents like DMSO, DMF, and DMAc. These solvents possess high boiling points and strong dipole moments, allowing them to effectively solvate the polar carbonyl groups of the NTCDA molecule without having reactive protons that could lead to hydrolysis of the anhydride rings.[13][15] This makes them the solvents of choice for reactions and processing involving NTCDA.
-
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between the rate of dissolution (kinetics) and the maximum amount that can dissolve (thermodynamics). Compounds like NTCDA have a very stable crystal lattice, and dissolution can be slow. Vigorous agitation and, where appropriate, gentle heating can help overcome these kinetic limitations to reveal the true thermodynamic solubility.
-
Solvent Purity and Moisture: NTCDA is sensitive to moisture.[1][6] The presence of water in a solvent can lead to the hydrolysis of the anhydride back to the tetracarboxylic acid, which has a drastically different solubility profile. Therefore, using anhydrous solvents and inert atmosphere conditions is paramount for obtaining reliable and reproducible results, especially when quantitative measurements are desired.
-
Impact on Applications: The limited solubility of NTCDA is a well-known challenge in the field of organic electronics.[16] This has driven the development of synthetic strategies to create more soluble derivatives, typically by reacting NTCDA with amines to form Naphthalenediimides (NDIs). By attaching solubilizing alkyl or aryl groups to the imide nitrogens, researchers can tune the solubility of the final material to be compatible with solution-based processing techniques like spin-coating and inkjet printing.
Conclusion
The solubility profiles of 3,4,7,8-naphthalene-tetracarboxylic acid and its dianhydride are dictated by a delicate interplay between their molecular structures and the properties of the solvent. The highly polar, hydrogen-bonding tetracarboxylic acid favors polar protic solvents, while the more rigid, less polar dianhydride requires strong polar aprotic solvents for effective dissolution. A thorough understanding of these principles, combined with systematic experimental validation, is essential for the successful design of syntheses, purification schemes, and formulation strategies in the many advanced applications that utilize these versatile building blocks.
References
- Solubility test for Organic Compounds (2024).
- Solubility of Organic Compounds (2023).
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride grafted phthalocyanine macromolecules as an anode material for lithium ion batteries - RSC Publishing (2021).
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride | 81-30-1 - ChemicalBook (2025).
- Cas 128-97-2,1,4,5,8-Naphthalenetetracarboxylic acid - LookChem.
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride, ≥98 Sigma-Aldrich.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- The solubilities of benzene polycarboxylic acids in water | Request PDF - ResearchGate.
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride, ≥98 Sigma-Aldrich.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solvent–Molecule Interactions Govern Crystal-Habit Selection in Naphthalene Tetracarboxylic Diimides | Chemistry of Materials - ACS Publications (2019).
- Solubility of Organic Compounds - Chemistry Steps (2021).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals (2022).
- Naphthalenetetracarboxylic dianhydride 81-30-1 wiki - Guidechem.
- Determination and correlation for solubility of aromatic acids in solvents - ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific.
- Naphthalenetetracarboxylic dianhydride - Wikipedia.
- CAS 128-97-2: 1,4,5,8-Naphthalenetetracarboxylic acid - CymitQuimica.
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride - Safety Data Sheet - ChemicalBook (2026).
- Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look.
- Naphthalene-1,4,5,8-tetracarboxylic acid | 128-97-2 - Sigma-Aldrich.
- Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
- 1,4,5,8-Naphthalenetetracarboxylic acid - the NIST WebBook.
- Lights and Shadows of DMSO as Solvent for Tin Halide Perovskites - PMC - NIH (2022).
- Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films - MDPI (2023).
- DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog (2026).
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A Comprehensive Technical Guide to the Thermal Decomposition of 3,4,7,8-Naphthalenetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides an in-depth analysis of the thermal decomposition of 3,4,7,8-naphthalenetetracarboxylic acid. While direct literature on the thermal decomposition of the tetracarboxylic acid is not extensively available, this document synthesizes information on its more commonly studied derivative, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), and related polyimides to build a comprehensive understanding of its thermal behavior. This guide will cover the expected thermal decomposition pathway, key temperature ranges, and the analytical techniques used for its characterization. The robust nature of the naphthalene core suggests a high thermal stability, a property that is critical in its various applications, including as a monomer for high-performance polymers.
Introduction: The Significance of 3,4,7,8-Naphthalenetetracarboxylic Acid's Thermal Stability
3,4,7,8-Naphthalenetetracarboxylic acid, a derivative of naphthalene, is a foundational building block in the synthesis of high-performance materials. Its rigid and aromatic structure imparts exceptional thermal and chemical stability to the polymers derived from it, most notably polyimides. These polyimides are indispensable in industries where materials are subjected to extreme temperatures, such as aerospace, electronics, and automotive applications.[1] The thermal decomposition temperature of the monomer is a critical parameter, as it dictates the processing window for polymerization and the ultimate thermal resilience of the final product. A thorough understanding of the thermal behavior of 3,4,7,8-naphthalenetetracarboxylic acid is therefore paramount for the rational design and synthesis of next-generation, heat-resistant polymers.
The thermal stability of polymers is intrinsically linked to the chemical architecture of their monomeric units.[1] For polyimides, the tetracarboxylic acid or its dianhydride component plays a pivotal role in defining the thermal characteristics of the resulting polymer. The inherent rigidity and planarity of the naphthalene ring system in 3,4,7,8-naphthalenetetracarboxylic acid contribute to restricted chain mobility and efficient packing in the polymer, leading to high glass transition temperatures (Tg) and decomposition temperatures.[1][2]
Expected Thermal Decomposition Pathway
The thermal decomposition of 3,4,7,8-naphthalenetetracarboxylic acid is anticipated to proceed in a two-stage process. The initial stage involves an intramolecular dehydration (cyclodehydration) to form the corresponding dianhydride, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA). This is followed by the decomposition of the dianhydride at a significantly higher temperature.
Figure 1: Expected thermal decomposition pathway of 3,4,7,8-naphthalenetetracarboxylic acid.
Synthesis and Purification: A Prerequisite for Accurate Thermal Analysis
The purity of the starting material is of utmost importance for obtaining reliable and reproducible thermal analysis data. Impurities can act as catalysts or create defects in the crystal lattice, leading to a lowering of the decomposition temperature. Several methods for the synthesis and purification of naphthalenetetracarboxylic acid and its dianhydride have been reported.
Common synthetic routes to naphthalenetetracarboxylic acid involve the oxidation of pyrene.[3][4] Purification of the crude product is typically achieved through recrystallization or by converting it to its tetra-alkali metal salt, filtering to remove insoluble impurities, and then re-acidifying to precipitate the purified acid.[4] The dianhydride can be obtained from the tetracarboxylic acid by heating in acetic anhydride.[5]
A general purification protocol for the dianhydride involves treating the crude material with a solvent like dioxane to form a complex, which is then isolated and heated to yield the pure dianhydride.[6]
Thermal Analysis Techniques
The thermal decomposition of 3,4,7,8-naphthalenetetracarboxylic acid and its dianhydride is primarily studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 3,4,7,8-naphthalenetetracarboxylic acid, TGA can be used to:
-
Determine the temperature at which dehydration to the dianhydride occurs, observed as a distinct weight loss corresponding to the loss of two water molecules.
-
Identify the onset and completion temperatures of the decomposition of the dianhydride.
-
Quantify the residual mass (char yield) at the end of the experiment, which is an indicator of its thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] DSC is a valuable tool for:
-
Observing the endothermic peak corresponding to the dehydration of the acid.
-
Detecting the melting point of the dianhydride, which is reported to be above 300 °C.[10]
-
Characterizing any other phase transitions that may occur upon heating.
Quantitative Data Summary
| Compound/Polymer | Thermal Decomposition Temperature (TGA) | Reference |
| 1,4,5,8-Naphthalenetetracarboxylic dianhydride | > 270 °C (0.5% weight loss) | [11] |
| Polyimide (NTDA-based) | Td5% in the range of 553–569 °C | [12] |
| Polyimide (NTDA-based) | High temperature of thermogravimetric change | [2] |
| BBB/BBL Polymer (from NTCA) | Stable to 500°C in air, 600°C in nitrogen | [13] |
Table 1: Thermal stability data for 1,4,5,8-naphthalenetetracarboxylic dianhydride and related polymers. Td5% refers to the temperature at which 5% weight loss is observed.
Experimental Protocols
The following are detailed, step-by-step methodologies for the thermal analysis of 3,4,7,8-naphthalenetetracarboxylic acid.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 3,4,7,8-naphthalenetetracarboxylic acid into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min. A nitrogen atmosphere is typically used to study the intrinsic thermal stability without oxidative effects.
-
Heating Rate: A heating rate of 10 °C/min is standard. Slower heating rates can provide better resolution of thermal events.[9]
-
Temperature Range: Heat the sample from ambient temperature to 800-1000 °C.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of dehydration and decomposition.
-
Calculate the percentage weight loss at each stage. The initial weight loss should correspond to the loss of two water molecules.
-
Determine the temperature at 5% and 10% weight loss (Td5% and Td10%) for the dianhydride decomposition.
-
Record the final residual mass at the end of the experiment.
-
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 3,4,7,8-naphthalenetetracarboxylic acid into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Program:
-
Heat from ambient temperature to a temperature above the dehydration event (e.g., 250 °C) to observe the endotherm for water loss.
-
Cool the sample back to ambient temperature.
-
Reheat the sample to a temperature above the melting point of the dianhydride (e.g., 400 °C) to observe the melting endotherm.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Integrate the area of the endothermic peak for dehydration to determine the enthalpy of dehydration.
-
Determine the onset and peak temperatures of the melting endotherm for the dianhydride.
-
Integrate the area of the melting peak to determine the enthalpy of fusion.
-
Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct data on the thermal decomposition of 3,4,7,8-naphthalenetetracarboxylic acid is not extensively documented, a comprehensive understanding of its thermal behavior can be inferred from the properties of its dianhydride and the resulting polyimides. The acid is expected to undergo a two-stage thermal decomposition, beginning with dehydration to the highly stable 1,4,5,8-naphthalenetetracarboxylic dianhydride, followed by decomposition of the dianhydride at temperatures well above 300 °C. The inherent thermal stability, a consequence of its rigid aromatic structure, makes it an excellent monomer for the synthesis of high-performance, heat-resistant polymers. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of the thermal properties of 3,4,7,8-naphthalenetetracarboxylic acid and its derivatives.
References
- Unraveling the Thermal Resilience of Polyimides: A Comparative Guide Based on Tetracarboxylic Acid Precursors - Benchchem. (n.d.).
- PL and thermal properties of polyimides derived from NTDA-based... - ResearchGate. (n.d.).
- Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. (2012). Asian Journal of Chemistry, 24(7), 3033-3038.
-
Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). Molecules, 27(22), 7905. Retrieved from [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). Polymers, 17(16), 3425. Retrieved from [Link]
-
2,3,6,7-Naphthalenetetracarboxylic Dianhydride (NTCDA) as a Monomer for Polyimide. (2005). JFE Technical Report No. 6. Retrieved from [Link]
-
Synthesis and Properties of Polymers and Copolymers Containing Polybenzimidazo benzophenanthroline and Polyimide Structures. (1973). Air Force Materials Laboratory Technical Report. Retrieved from [Link]
-
1,4;5,8-naphthalene-tetracarboxylic diimide derivatives as model compounds for molecular layer epitaxy. (n.d.). ResearchGate. Retrieved from [Link]
-
Naphthalenetetracarboxylic dianhydride. (n.d.). In Wikipedia. Retrieved from [Link]
- Process for the preparation of naphthalene-1,4,5,8-tetracarboxylic acid and its 1,8-monoanhydride in a high degree of purity. (n.d.). Google Patents.
- Synthesis method of 1,4,5, 8-naphthalene tetracarboxylic acid by using naphthalene and carbon dioxide as raw materials. (n.d.). Google Patents.
-
Synthesis of 1,2;5,6-naphthalenetetracarboxylic dianhydride. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007). Molecules, 12(2), 183-187. Retrieved from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]
-
Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. (n.d.). TU Delft Repository. Retrieved from [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers, 11(12), 2089. Retrieved from [Link]
-
Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. (2013). In Differential Scanning Calorimetry. IntechOpen. Retrieved from [Link]
- Method for synthesizing 2, 3, 6, 7-tetrabromo-1, 4, 5, 8-naphthalene tetracarboxylic dianhydride. (n.d.). Google Patents.
-
Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved from [Link]
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- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Synthesis Protocol: 3,4,7,8-Naphthalene-tetracarboxylic dianhydride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Target Molecule and Its Significance
The compound 3,4,7,8-Naphthalene-tetracarboxylic dianhydride, as specified in the query, is not the commonly referenced isomer in the scientific literature. The widely studied and commercially significant isomer is 1,4,5,8-Naphthalene-tetracarboxylic dianhydride (NTDA), with the IUPAC name Naphtho[1,8-cd:4,5-c′d′]dipyran-1,3,6,8-tetrone[1]. This document will, therefore, focus on the synthesis of the 1,4,5,8-isomer, a crucial building block in the development of high-performance materials.
NTDA is a beige, solid organic compound that serves as a key precursor to naphthalenediimides (NDIs)[1]. NDIs are a class of compounds with a planar, electron-deficient core, making them excellent n-type semiconductors. This property has led to their extensive use in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as components in supramolecular chemistry and DNA intercalators[1][2]. The synthesis of high-purity NTDA is, therefore, a critical first step for research and development in these fields.
This application note provides a detailed protocol for the synthesis of 1,4,5,8-Naphthalene-tetracarboxylic dianhydride, focusing on a robust and scalable method involving the oxidation of pyrene.
Chemical Principles and Synthesis Strategy
The most established route to 1,4,5,8-Naphthalene-tetracarboxylic dianhydride is the oxidation of the polycyclic aromatic hydrocarbon, pyrene[1]. This process involves the cleavage of the central benzene ring of the pyrene molecule to form the tetracarboxylic acid, which is subsequently dehydrated to the dianhydride.
The choice of oxidizing agent is critical to the success of this synthesis. While various oxidants have been reported, including chromic acid and chlorine, this protocol will detail a method adapted from patent literature that utilizes nitric acid in fuming sulfuric acid (oleum)[3]. This combination provides a highly effective oxidizing environment capable of breaking the aromatic C-C bonds in pyrene.
The overall synthetic pathway can be visualized as a two-step process:
-
Oxidation: Pyrene is oxidized to 1,4,5,8-Naphthalenetetracarboxylic acid.
-
Dehydration (Anhydridization): The tetracarboxylic acid is converted to the corresponding dianhydride.
The following diagram illustrates this workflow:
Caption: Workflow for the synthesis of 1,4,5,8-Naphthalene-tetracarboxylic dianhydride.
Detailed Experimental Protocol
This protocol is adapted from established methods for the oxidation of halogenated pyrenes, which can be applied to pyrene itself[3].
Materials and Equipment:
-
Pyrene
-
Fuming Sulfuric Acid (20% SO₃)
-
Nitric Acid (specific gravity 1.5)
-
Distilled Water
-
Round-bottom flask with a stirrer and dropping funnel
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Safety Precautions:
-
This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
The reaction can be exothermic. Careful control of the addition rate and temperature is crucial.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.
Part 1: Oxidation of Pyrene to 1,4,5,8-Naphthalenetetracarboxylic Acid
-
In a round-bottom flask equipped with a mechanical stirrer, add pyrene.
-
Slowly and carefully, add fuming sulfuric acid to the pyrene with stirring. The amount of fuming sulfuric acid should be sufficient to create a stirrable slurry.
-
Heat the mixture to 80-90°C for 1 hour with continuous stirring. This step facilitates the sulfonation of the pyrene, which activates it for the subsequent oxidation.
-
Cool the reaction mixture in an ice bath to a temperature below 80°C.
-
Slowly add nitric acid dropwise from a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 80°C[3].
-
After the addition of nitric acid is complete, the reaction mixture may be heated to a higher temperature (e.g., 160°C) for a short period to ensure the completion of the oxidation[3]. The solution should become a light, weakly brownish-yellow color.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large beaker containing ice water. This will cause the 1,4,5,8-Naphthalenetetracarboxylic acid to precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with distilled water until the filtrate is neutral to pH paper.
-
Dry the crude 1,4,5,8-Naphthalenetetracarboxylic acid in a vacuum oven.
Part 2: Dehydration to 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride
There are two common methods for the dehydration of the tetracarboxylic acid:
Method A: Thermal Dehydration
-
Place the dried 1,4,5,8-Naphthalenetetracarboxylic acid in a suitable vessel for heating.
-
Heat the acid to a temperature above 200°C. The dehydration to the dianhydride will occur with the evolution of water.
-
The resulting 1,4,5,8-Naphthalene-tetracarboxylic dianhydride can be purified by sublimation under high vacuum[4][5].
Method B: Chemical Dehydration
-
Suspend the crude 1,4,5,8-Naphthalenetetracarboxylic acid in acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
Cool the mixture and collect the solid dianhydride by filtration.
-
Wash the product with a suitable solvent (e.g., acetic acid, then a non-polar solvent like hexane) and dry it in a vacuum oven.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Starting Material | Pyrene | High purity is recommended. |
| Oxidizing Agent | Nitric Acid in Fuming Sulfuric Acid | A strong oxidizing system. |
| Reaction Temperature | 80-160°C | Careful temperature control is essential. |
| Dehydration Method | Thermal or Acetic Anhydride | Thermal dehydration can be combined with sublimation for purification. |
| Expected Yield | 88-94% (based on halogenated pyrene)[3] | Yields may vary depending on the purity of the starting materials and reaction conditions. |
| Product Appearance | Beige to pale yellow solid[1][4] | Color may vary depending on purity. |
| Melting Point | >300°C[2] | Decomposes at high temperatures. |
Causality and Experimental Choices
-
Choice of Pyrene as a Starting Material: Pyrene is a readily available polycyclic aromatic hydrocarbon with the correct carbon skeleton for oxidative cleavage to form the desired naphthalene core.
-
Use of Fuming Sulfuric Acid: The initial treatment with fuming sulfuric acid likely leads to the formation of pyrene sulfonic acids. This sulfonation increases the solubility of the pyrene in the acidic medium and activates the rings towards oxidative attack.
-
Nitric Acid as the Oxidant: Nitric acid is a powerful oxidizing agent, especially in the presence of sulfuric acid. It is capable of cleaving the C-C bonds of the central rings of the pyrene molecule.
-
Temperature Control: The exothermic nature of the nitration and oxidation reactions necessitates careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
Precipitation in Ice Water: The reaction product, 1,4,5,8-Naphthalenetetracarboxylic acid, is insoluble in water, while the sulfuric acid and excess nitric acid are soluble. Pouring the reaction mixture into ice water allows for the efficient separation of the product from the reaction medium.
-
Dehydration to the Dianhydride: The formation of the dianhydride is a condensation reaction that is favored at high temperatures or in the presence of a dehydrating agent like acetic anhydride. The cyclic anhydride is thermodynamically stable.
Trustworthiness and Self-Validation
The protocol described is based on well-established chemical principles and methods reported in the patent literature. The successful synthesis can be validated at several stages:
-
Precipitation: The formation of a significant amount of solid upon quenching the reaction mixture in water is a primary indicator that the oxidation has occurred.
-
Spectroscopic Analysis: The final product can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which should show characteristic anhydride C=O stretching bands around 1770 cm⁻¹ and 1730 cm⁻¹.
-
Purity Assessment: The purity of the final 1,4,5,8-Naphthalene-tetracarboxylic dianhydride can be determined by High-Performance Liquid Chromatography (HPLC)[2][4].
-
Melting Point: The high melting point of the product is another characteristic feature[2].
By following this protocol and performing the appropriate analytical checks, researchers can be confident in the identity and purity of the synthesized 1,4,5,8-Naphthalene-tetracarboxylic dianhydride.
References
-
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Mechanism of Pyrene Photochemical Oxidation in Aqueous and Surfactant Solutions. Environmental Science & Technology. Retrieved from [Link]
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Application Notes and Protocols for the Fabrication of n-Type Organic Semiconductors Using 3,4,7,8-Naphthalenetetracarboxylic Dianhydride (NTCDA) and its Derivatives
Introduction
The advancement of organic electronics, including flexible displays, printable circuits, and large-area sensors, is critically dependent on the development of high-performance, stable, and processable n-type organic semiconductors. While p-type materials have historically dominated the field, the realization of efficient complementary circuits (CMOS) necessitates robust electron-transporting counterparts.[1] 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) and its derivatives, particularly naphthalenediimides (NDIs), have emerged as a highly promising class of n-type organic semiconductors.[2] NTCDA's rigid, planar, and electron-deficient aromatic core provides a strong foundation for efficient intermolecular charge transport.[3]
This comprehensive guide provides detailed application notes and protocols for the fabrication of n-type organic semiconductors based on NTCDA. We will delve into the synthesis of functionalized NDI derivatives to enhance processability, explore various thin-film deposition techniques, and outline key characterization methods for evaluating material properties and device performance. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the design and fabrication of organic electronic devices.
From Precursor to Processable Semiconductor: The Synthesis of Naphthalenediimides (NDIs)
NTCDA itself is a valuable n-type semiconductor, often used in vacuum-deposited devices.[4] However, its poor solubility in common organic solvents limits its application in solution-based processing techniques, which are desirable for low-cost, large-area electronics.[5] To overcome this limitation, NTCDA is frequently converted into N-substituted naphthalenediimides (NDIs). This chemical modification not only imparts solubility but also allows for the fine-tuning of the material's electronic properties.[6]
The synthesis of symmetric NDIs is typically a straightforward one-step condensation reaction between NTCDA and a primary amine.[6] The choice of the amine is critical as the N-substituents directly influence the solubility, molecular packing, and ultimately, the electron mobility of the resulting semiconductor.
Protocol 1: Synthesis of a Generic N,N'-dialkyl-Naphthalenediimide
This protocol describes a general procedure for the synthesis of a soluble NDI derivative.
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) (≥98% purity)[7]
-
Primary amine (e.g., octylamine, dodecylamine)
-
N,N-dimethylformamide (DMF) or other suitable high-boiling point solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) in N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Add a twofold molar excess of the desired primary amine to the solution.
-
Heat the reaction mixture to a temperature between 120-150 °C and stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the product by pouring the reaction mixture into a cold non-solvent such as methanol or water.
-
Collect the solid product by filtration and wash it thoroughly with the non-solvent to remove any unreacted starting materials and residual solvent.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., chloroform, toluene) or by column chromatography.[8]
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the reactants and products at elevated temperatures.
-
High-Boiling Point Solvent: Ensures the reaction can be carried out at a sufficiently high temperature to drive the imidization to completion.
-
Excess Amine: Pushes the reaction equilibrium towards the formation of the diimide product.
-
Precipitation and Washing: Removes impurities and unreacted starting materials, leading to a purer final product.
Thin-Film Deposition: From Material to Device
The performance of an organic semiconductor device is critically dependent on the quality of the thin film. The morphology, crystallinity, and molecular orientation of the semiconductor layer all play a crucial role in determining the efficiency of charge transport. Both vacuum-based and solution-based techniques are widely used for the deposition of NTCDA and its NDI derivatives.
Vacuum Thermal Evaporation (VTE)
VTE is a physical vapor deposition (PVD) technique that is well-suited for depositing thin films of small molecules like NTCDA and some NDI derivatives with high purity and controlled thickness.[9][10] The process involves heating the source material in a high-vacuum chamber until it sublimes. The vapor then travels and condenses onto a cooled substrate, forming a thin film.[11]
This protocol outlines the fabrication of a top-contact, bottom-gate OFET using NTCDA as the active layer.
Materials and Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
NTCDA powder (sublimed grade for high purity)[5]
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning the semiconductor and source/drain electrodes
-
Source materials for electrodes (e.g., Gold, Aluminum)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in acetone, and isopropanol, followed by drying with a stream of nitrogen. An optional oxygen plasma or UV-ozone treatment can be performed to remove any remaining organic residues and improve the surface energy.
-
NTCDA Deposition:
-
Place the cleaned substrate into the vacuum chamber.
-
Load the NTCDA powder into a thermal evaporation boat (e.g., tungsten, tantalum).
-
Evacuate the chamber to a pressure below 1 x 10⁻⁶ Torr.
-
Heat the NTCDA source at a controlled rate to achieve a deposition rate of 0.1-0.5 Å/s, monitored by a QCM.
-
Deposit a 30-50 nm thick film of NTCDA onto the substrate.
-
-
Electrode Deposition:
-
Without breaking the vacuum, place a shadow mask over the NTCDA layer to define the source and drain electrodes.
-
Evaporate the desired electrode material (e.g., 50 nm of Gold) through the shadow mask.
-
-
Device Characterization:
-
Remove the device from the vacuum chamber and perform electrical characterization in an inert atmosphere (e.g., a glovebox) to minimize degradation from air and moisture.[1]
-
Key Deposition Parameters and Their Impact:
| Parameter | Typical Range | Impact on Film and Device Performance |
| Deposition Rate | 0.1 - 2 Å/s | Slower rates can lead to more ordered films with larger grain sizes, potentially improving charge transport.[10] |
| Substrate Temperature | Room Temperature - 150 °C | Higher substrate temperatures can increase molecular mobility on the surface, promoting the growth of larger crystalline domains and enhancing carrier mobility.[12] |
| Vacuum Pressure | < 1 x 10⁻⁶ Torr | A high vacuum is essential to prevent contamination of the film and to ensure a long mean free path for the evaporated molecules. |
Diagram of a Top-Contact, Bottom-Gate OFET:
Caption: Schematic of a top-contact, bottom-gate OFET.
Solution-Based Deposition
Solution-based techniques, such as spin-coating and ink-jet printing, are attractive for their potential for low-cost, high-throughput manufacturing of large-area electronics.[13][14] These methods require the n-type semiconductor to be soluble in a suitable organic solvent.
This protocol describes the fabrication of an OFET using a solution-processable NDI derivative.
Materials and Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer
-
Soluble NDI derivative
-
High-purity organic solvent (e.g., chloroform, toluene, chlorobenzene)
-
Spin-coater
-
Hotplate
-
Equipment for electrode deposition (e.g., thermal evaporator with shadow masks)
Procedure:
-
Solution Preparation: Dissolve the NDI derivative in the chosen solvent to a concentration typically in the range of 5-10 mg/mL. Gentle heating or sonication may be required to fully dissolve the material. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Substrate Preparation: Clean the Si/SiO₂ substrate as described in Protocol 2. For improved film quality and device performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), to reduce surface traps and promote ordered molecular packing.[1][13]
-
Spin-Coating:
-
Place the substrate on the spin-coater chuck.
-
Dispense a small amount of the NDI solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The film thickness is controlled by the solution concentration and the spin speed.
-
-
Annealing: Transfer the coated substrate to a hotplate and anneal it at a temperature typically between 80-150 °C for 10-30 minutes. Annealing helps to remove residual solvent and can improve the crystallinity of the film, leading to higher electron mobility.[15]
-
Electrode Deposition and Characterization: Deposit the source and drain electrodes and perform electrical characterization as described in Protocol 2.
Diagram of the Spin-Coating Workflow:
Caption: Workflow for OFET fabrication via spin-coating.
Enhancing n-Type Performance: Doping Strategies
The conductivity of intrinsic organic semiconductors is often low. Doping, the intentional introduction of impurities, can significantly increase the charge carrier density and conductivity. For n-type doping, electron-donating molecules are introduced into the NTCDA or NDI host material.
One effective method is co-evaporation, where the host and dopant materials are evaporated simultaneously from separate sources in a vacuum chamber.[16] This allows for precise control over the doping concentration. For instance, doping NTCDA with donor molecules like bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) or pyronin B has been shown to increase conductivity by several orders of magnitude.[16][17][18]
Characterization of NTCDA- and NDI-Based Semiconductors
A thorough characterization of the fabricated thin films and devices is essential to understand the structure-property relationships and to optimize performance.
Electrical Characterization:
The primary technique for evaluating the performance of an OFET is the measurement of its current-voltage (I-V) characteristics. From the transfer and output curves, key parameters can be extracted:
-
Electron Mobility (µ): A measure of how quickly electrons move through the semiconductor. It is a critical parameter for high-speed device operation.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in the "on" state to the current in the "off" state. A high on/off ratio is crucial for digital logic applications.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Morphological and Structural Characterization:
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the thin film surface, revealing information about grain size, morphology, and roughness.[19]
-
X-ray Diffraction (XRD): Used to determine the crystallinity and molecular packing of the semiconductor thin film.[19]
Spectroscopic Characterization:
-
UV-Visible Spectroscopy: Used to determine the optical bandgap of the material.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the chemical structure and functional groups present in the synthesized materials.[20]
Performance Metrics of NTCDA-Based Devices:
| Material | Deposition Method | Electron Mobility (cm²/V·s) | On/Off Ratio | Reference |
| NTCDA | Thermal Evaporation | 0.016 | 2.25 x 10² | [4] |
| NTCDA with PMMA buffer | Thermal Evaporation | ~0.05 | > 10³ | [1] |
| NDI Derivative | Solution-Processed | up to 0.05 | 10⁶ - 10⁷ | [15] |
Conclusion
3,4,7,8-Naphthalenetetracarboxylic dianhydride and its N-substituted imide derivatives represent a versatile and powerful platform for the development of n-type organic semiconductors. By judiciously selecting the synthetic route and the thin-film deposition technique, it is possible to fabricate high-performance electronic devices. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this important class of materials in the ever-evolving field of organic electronics. Further advancements in molecular design, processing techniques, and device engineering will continue to push the performance boundaries of NTCDA-based semiconductors, paving the way for their integration into a wide array of next-generation electronic technologies.
References
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Suraru, S-L., & Würthner, F. (2008). Rapid and mild synthesis of functionalized naphthalenediimides. The Journal of Organic Chemistry, 73(2), 738–740. Available at: [Link]
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Noda, K., et al. (n.d.). N-channel thin-film transistors based on 1,4,5,8-naphthalene tetracarboxylic dianhydride with ultrathin polymer. CORE. Available at: [Link]
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Ghayur, A., et al. (2019). Synthesis of Functionalized Naphthalene Diimides and their Redox Properties. European Journal of Organic Chemistry, 2019(46), 7770–7782. Available at: [Link]
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Gao, W., & Kahn, A. (2006). Molecular n-type doping of 1,4,5,8-naphthalene tetracarboxylic dianhydride by pyronin B studied using direct and inverse photoelectron spectroscopies. Princeton University. Available at: [Link]
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Nollau, A., et al. (2000). Controlled n-type doping of a molecular organic semiconductor: Naphthalenetetracarboxylic dianhydride (NTCDA) doped with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF). ResearchGate. Available at: [Link]
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Saha, A., et al. (2015). Functionalized naphthalenediimide based supramolecular charge-transfer complexes via self-assembly and their photophysical properties. CrystEngComm, 17(1), 169–176. Available at: [Link]
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Berezin, A. A., et al. (2015). Rational synthesis of AB-type N-substituted core-functionalized naphthalene diimides (cNDIs). Organic Letters, 17(8), 1870–1873. Available at: [Link]
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Gao, W., & Kahn, A. (2004). Molecular n‐Type Doping of 1,4,5,8‐Naphthalene Tetracarboxylic Dianhydride by Pyronin B Studied Using Direct and Inverse Photoelectron Spectroscopies. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2009). Synthesis and structural characterization of organic semiconductor NTCDA. ResearchGate. Available at: [Link]
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Zhu, M., et al. (2004). Thin film deposition of an n-type organic semiconductor by ink-jet printing technique. Microelectronic Engineering, 75(3), 294–299. Available at: [Link]
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Irimia-Vladu, M., et al. (2021). Enhanced N‐Type Doping of a Naphthalene Diimide Based Copolymer by Modification of the Donor Unit. Advanced Electronic Materials, 7(10), 2100414. Available at: [Link]
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Nollau, A., et al. (2000). Controlled n-type doping of a molecular organic semiconductor: Naphthalenetetracarboxylic dianhydride (NTCDA) doped with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF). Journal of Applied Physics, 87(9), 4340–4343. Available at: [Link]
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Bhosale, S. V., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(19), 11355–11440. Available at: [Link]
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n-Type Organic Semiconductors for Bioelectronics, From Material Design to Device Applications. (2024). QMRO Home. Available at: [Link]
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Solution-Processed Naphthalene Diimide Derivatives as n-Type Semiconductor Materials. (n.d.). ResearchGate. Available at: [Link]
-
D'agostino, S., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. Crystal Growth & Design, 23(12), 8758–8768. Available at: [Link]
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Zhang, Q., et al. (2004). New n-Type Organic Semiconductors: Synthesis, Single Crystal Structures, Cyclic Voltammetry, Photophysics, Electron Transport, and Electroluminescence. Journal of the American Chemical Society, 126(25), 7958–7972. Available at: [Link]
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͑ Color online ͒ Molecular structure of NTCDA and its electronic... (n.d.). ResearchGate. Available at: [Link]
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Naphthalenetetracarboxylic dianhydride. (n.d.). Wikipedia. Available at: [Link]
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1,4,5,8-Naphthalenetetracarbox. (n.d.). SLS Ireland. Available at: [Link]
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Okamoto, T., et al. (2020). Robust, high-performance n-type organic semiconductors. Science Advances, 6(18), eaaz0632. Available at: [Link]
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Hiramoto, M., et al. (2003). Electronic interactions in codeposited films of naphthalene tetracarboxylic derivatives and metals. Journal of Applied Physics, 94(5), 3298–3303. Available at: [Link]
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High performance n-type organic field-effect transistors based on halogenated derivatives of naphthalene tetracarboxylic diimides. (n.d.). ResearchGate. Available at: [Link]
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Experimental and Theoretical Studies on the Organic−Inorganic Hybrid Compound: Aluminum-NTCDA Co-Deposited Film. (n.d.). ResearchGate. Available at: [Link]
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Birajdar, S. S., et al. (2020). Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. Chemistry – An Asian Journal, 15(18), 2737–2744. Available at: [Link]
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Nakayama, K., et al. (2011). Organic Field-Effect Transistors Using Hetero-Layered Structure with OLED Materials. IntechOpen. Available at: [Link]
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Thin Film Deposition Techniques: CVD, PVD & More. (n.d.). Alicat Scientific. Available at: [Link]
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Zhang, Q., et al. (2012). New air-stable solution-processed organic n-type semiconductors based on sulfur-rich core-expanded naphthalene diimides. Journal of Materials Chemistry, 22(23), 11604. Available at: [Link]
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Optical Characteristics of ITO/NTCDA Film for Defence Technology Application. (2017). URF Publishers. Available at: [Link]
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Lee, J., et al. (2023). Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors. Journal of Materials Chemistry C, 11(8), 2824–2832. Available at: [Link]
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Correlation of mobility and molecular packing in organic transistors based on cycloalkyl naphthalene diimides. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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Organic Vapor Phase Deposition for Optoelectronic Devices. (n.d.). Princeton University. Available at: [Link]
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Yu, L., et al. (2021). Solution-processing of semiconducting organic small molecules. Journal of Materials Chemistry C, 9(24), 7545–7564. Available at: [Link]
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Thin Film Deposition Techniques. (2022, October 11). YouTube. Available at: [Link]
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Thin Films Deposition of Organic Materials. (2019, September 25). VacCoat. Available at: [Link]
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Meiss, J., et al. (2008). 1,4,5,8-Naphthalenetetracarboxylic dianhydride as transparent electron transport material in organic p-i-n solar cells. SPIE Digital Library. Available at: [Link]
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Thin Film Deposition Techniques: A Comprehensive Review. (2024). ResearchGate. Available at: [Link]
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A Conformationally Driven Mechanism in n-Type Doping of Naphthalene Diimide-Bithiophene Copolymer by 1H-Benzimidazoles. (n.d.). Research Square. Available at: [Link]
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Solution-processable n-type semiconductors based on unsymmetrical naphthalene imides: synthesis, characterization, and applications in field-effect transistors. (2014). PubMed. Available at: [Link]
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Application Note: Polymerization of 3,4,7,8-Naphthalenetetracarboxylic Dianhydride (NTCDA) for Advanced Polyimide Synthesis
Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Insights
Polyimides (PIs) derived from naphthalenetetracarboxylic dianhydrides represent a class of ultra-high-performance polymers characterized by exceptional thermal stability, chemical resistance, and unique optoelectronic properties. In advanced physics and materials science literature—particularly concerning Frenkel exciton-photon coupling in microcavities—the monomer is frequently designated as 3,4,7,8-naphthalenetetracarboxylic dianhydride (NTCDA) [1].
The Kinetic Challenge (Causality): Unlike standard pyromellitic dianhydride (PMDA) which possesses highly reactive five-membered anhydride rings, NTCDA features highly stable six-membered anhydride rings[2]. This thermodynamic stability significantly lowers its electrophilic reactivity during the initial nucleophilic attack by diamines. Consequently, traditional polymerization often fails to achieve high molecular weights unless highly nucleophilic diamines or specialized solvothermal conditions are employed.
To address this, this guide details two distinct, self-validating polymerization workflows:
-
Green Solvothermal Synthesis: A modern, environmentally benign route utilizing urea and ethanol to produce redox-active PI powders for aqueous zinc battery anodes[3].
-
Traditional Two-Step Imidization: A classical route utilizing aprotic solvents to yield highly oriented, low-coefficient of thermal expansion (low-CTE) PI films for optoelectronics[4].
Process Workflow Visualization
Fig 1: NTCDA polymerization pathways: green solvothermal vs. traditional two-step methods.
Experimental Protocols
Protocol A: Green Solvothermal Synthesis of Polyimide (U-PI) Powders
This method replaces toxic solvents (e.g., NMP, DMAc) with an ethanol/water mixture, utilizing urea as the nitrogen source to synthesize sheet-like PI powders ideal for energy storage applications[3].
Causality & Mechanism: The addition of ethanol lowers the dielectric constant of the solvent system. This controlled polarity forces the growing polyimide oligomers to precipitate into specific morphologies (e.g., sheet-like structures) rather than remaining in solution, driving the reaction equilibrium forward despite the low reactivity of the NTCDA six-membered ring[3].
Step-by-Step Procedure:
-
Monomer Dispersion: Disperse 0.1 mol of 3,4,7,8-NTCDA uniformly into 50 mL of absolute ethanol (Solution A).
-
Amine Preparation: Dissolve 0.2 mol of urea in 50 mL of absolute ethanol (or a specific water/ethanol ratio as defined in Table 1) (Solution B).
-
Controlled Addition: Using a disposable dropper or addition funnel, add Solution A dropwise into Solution B over 15 minutes. Reasoning: Dropwise addition prevents localized concentration spikes, ensuring uniform nucleation of the polymer chains.
-
Solvothermal Polymerization: Transfer the mixture to a constant-temperature magnetic stirrer. Heat the system to 80 °C and stir at 1500 rpm for exactly 3 hours. Reasoning: 80 °C provides the precise thermal activation energy required to open the stable anhydride ring without boiling off the ethanol solvent[3].
-
Collection & Drying: Collect the resulting precipitate via vacuum filtration. Wash three times with absolute ethanol to remove unreacted urea and low-molecular-weight oligomers. Dry in a vacuum oven at 60 °C for 12 hours.
Self-Validating Quality Control:
-
GPC Analysis: Analyze the product using Gel Permeation Chromatography (GPC). A successful synthesis will yield a relative molecular weight (
) between 7,500 and 83,000. -
BET Surface Area: For 100% ethanol solvent (U-PI-100), the specific surface area must validate at approximately 4.20 m²/g[3].
Protocol B: Two-Step Synthesis of Low-CTE Polyimide Films
This protocol is designed to produce optically transparent, dimensionally stable films by leveraging the rigid naphthaldiimide mesogenic units of NTCDA[4].
Causality & Mechanism: To achieve an ultra-low CTE, the polymer backbone must undergo imidization-induced in-plane orientation. This requires a high-molecular-weight poly(amic acid) (PAA) precursor and a highly controlled, step-wise thermal imidization process to prevent solvent boiling, which would otherwise disrupt chain alignment and cause micro-voids[2].
Step-by-Step Procedure:
-
Precursor Formation (PAA): In a nitrogen-purged, moisture-free flask, dissolve 10 mmol of an aromatic diamine (e.g., 4,4'-oxydianiline) in 15 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Gradually add 10 mmol of 3,4,7,8-NTCDA in small portions over 30 minutes. Stir continuously at 25 °C for 24 hours. Reasoning: The extended 24-hour timeframe compensates for NTCDA's poor reactivity, preventing premature end-capping and ensuring chain extension.
-
Film Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade set to a 200 µm gap.
-
Step-Wise Thermal Imidization: Place the substrate in a vacuum oven and apply the following heating profile: 100 °C (1 h)
200 °C (1 h) 300 °C (1 h) 400 °C (1 h). Reasoning: This gradient slowly evaporates the NMP and allows the rigid NTCDA segments to self-align parallel to the film surface, locking in the low-CTE properties[4].
Self-Validating Quality Control:
-
Viscosity Check: Before casting, measure the inherent viscosity (
) of the PAA at 0.5 wt% in DMAc at 30 °C. It must be 0.5 dL/g to ensure the film will not be brittle[4]. -
FTIR Verification: Post-imidization, confirm the disappearance of the PAA amide peak (~1650 cm⁻¹) and the appearance of the characteristic imide carbonyl symmetric/asymmetric stretching peaks at 1780 cm⁻¹ and 1720 cm⁻¹.
Quantitative Data Presentation
Table 1: Effect of Ethanol Volume Ratio on Solvothermal U-PI Synthesis [3] Demonstrates how solvent polarity dictates the physical morphology and surface area of the resulting polyimide.
| Sample ID | Solvent Composition (EtOH:H₂O) | Observed Morphology | Specific Surface Area (m²/g) | Primary Application Focus |
| U-PI-0 | 0:100 (Pure Water) | Small fragmented | < 1.0 | Baseline / Control |
| U-PI-50 | 50:50 | Strip-like | ~ 2.5 | Intermediate structural studies |
| U-PI-100 | 100:0 (Pure Ethanol) | Sheet-like | 4.20 | Aqueous Zinc Battery Anodes |
Table 2: Thermomechanical Properties of NTCDA-based PIs vs. Standard PMDA [2] Highlights the superior dimensional stability (Low CTE) imparted by the rigid naphthalene core compared to standard pyromellitic dianhydride.
| Dianhydride | Diamine | Glass Transition ( | Linear CTE (ppm·K⁻¹) | Elongation at Break |
| NTCDA | 4,4'-ODA | > 350 °C | 20.0 (Matches Copper foil) | > 80% |
| NTCDA | PDA | > 400 °C | < 10.0 | ~ 15% |
| PMDA (Control) | 4,4'-ODA | ~ 280 °C | 40.0 | > 60% |
References
1.[2] Hasegawa, M., & Horii, S. (2007). Low-CTE Polyimides Derived from 2,3,6,7-Naphthalenetetracarboxylic Dianhydride. Polymer Journal, 39(6), 610-621. URL:[Link] 2.[4] Hasegawa, M., & Horii, S. (2007). Low-CTE polyimides derived from 2,3,6,7-naphthalenetetracarboxylic dianhydride. SciSpace. URL:[Link] 3.[3] Zhao, Y., Yang, C., Zhong, H., Li, L., Hu, J., & Fan, J. (2024). Green synthesis of polyimide by using an ethanol solvothermal method for aqueous zinc batteries. RSC Advances, 14, 15507-15514. URL:[Link] 4.[1] Liu, X. (2014). Control of Exciton Photon Coupling in Nano-structures. CUNY Academic Works (Physics Dissertations). URL:[Link]
Sources
- 1. "Control of Exciton Photon Coupling in Nano-structures" by Xiaoze Liu [academicworks.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of polyimide by using an ethanol solvothermal method for aqueous zinc batteries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02390K [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Vacuum Deposition Protocols for Naphthalenetetracarboxylic Dianhydride (NTCDA) Thin Films
[1]
Part 1: Chemical Identity & Strategic Overview[1]
Nomenclature and Isomer Verification
CRITICAL NOTE: The nomenclature "3,4,7,8-Naphthalene-tetracarboxylic" is non-standard in modern IUPAC conventions for the most common semiconducting isomer.[1]
-
Target Material: This guide focuses on 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) , the industry-standard n-type organic semiconductor used in OFETs and OPVs.[1]
-
Structural Context: The 1,4,5,8-isomer forms six-membered anhydride rings (peri-position), offering the planar,
-stacked morphology required for high electron mobility.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Precursor Note: The "tetracarboxylic acid" form dehydrates to the dianhydride upon heating. Vacuum deposition utilizes the dianhydride form directly to avoid in-situ water evolution which degrades vacuum quality and film purity.
Material Properties & Deposition Physics
NTCDA is a benchmark electron-transporting material due to its high electron affinity (~4.0 eV) and tendency to form crystalline films.[1] However, its performance is strictly governed by the Stranski-Krastanov (layer-plus-island) growth mode, which must be manipulated via substrate temperature (
| Parameter | Value / Characteristic | Implication for Deposition |
| Molecular Weight | 268.18 g/mol | Moderate thermal mass; stable sublimation.[1] |
| Sublimation Temp ( | ~240°C - 280°C (at | Requires precise PID control; avoid overheating (>320°C) to prevent decomposition. |
| Crystal Structure | Monoclinic ( | High anisotropy; |
| HOMO / LUMO | -8.0 eV / -4.0 eV | Deep LUMO allows air-stable n-type operation if traps are minimized.[1] |
Part 2: Pre-Deposition Protocols (Substrate Engineering)
Objective: Eliminate electron traps (hydroxyl groups) and induce "edge-on" molecular orientation for maximum lateral mobility.
Substrate Cleaning (Standard SiO2/Si)
-
Solvent Bath: Sonication in Acetone (10 min)
Isopropanol (10 min). -
Rinse: Q-grade deionized water (18 M
). -
Activation: UV-Ozone treatment (15 min) or Oxygen Plasma (50W, 2 min). Result: Hydrophilic surface.[1]
Surface Modification (The "Trap-Free" Interface)
Bare SiO
Part 3: Vacuum Deposition Protocol (OMBD)
System Requirement: High-Vacuum Chamber (
Source Loading & Degassing[1]
-
Loading: Fill the crucible to 50% capacity with sublimed-grade NTCDA powder (>99.5% purity).
-
Degassing (Crucial):
Deposition Parameters
The competition between diffusion rate and nucleation rate determines grain size.
-
Source Temperature (
): 260°Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 5°C (System dependent). -
Deposition Rate (
): 0.1 – 0.3 Å/s .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Substrate Temperature (
):-
Room Temperature (25°C): Standard for smooth films (RMS roughness < 2nm).[1]
-
Elevated (
): Promotes larger crystalline domains (up to 1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> m) but creates voids (discontinuous films) if the film is too thin (<30 nm). -
Recommendation: Use 25°C for films <20 nm; Use 60°C for thick active layers (>40 nm).[1]
-
Step-by-Step Execution
-
Stabilization: Heat source to
. Monitor Quartz Crystal Microbalance (QCM) until rate stabilizes at 0.2 Å/s. -
Shutter Operation: Open source shutter.
-
Growth: Deposit to target thickness (typically 30-50 nm for OFETs).[1]
-
Termination: Close shutter immediately upon reaching thickness.[1]
-
Cool Down: Allow substrates to cool to <40°C in vacuum before venting to prevent oxidation of hot interfaces.
Part 4: Visualization of Workflows
Deposition Logic & Control Loop
This diagram illustrates the feedback loops required for reproducible NTCDA growth.
Caption: Figure 1. Closed-loop process flow for thermal evaporation of NTCDA, highlighting the critical QCM feedback loop for rate control.
Molecular Orientation vs. Substrate
This diagram explains the causality between surface treatment and electron mobility.
Caption: Figure 2. Impact of substrate surface energy on NTCDA molecular orientation. Edge-on orientation is required for OFET applications.
Part 5: Characterization & Troubleshooting[1]
Standard Validation Metrics
| Technique | Target Result | Interpretation |
| XRD (Theta-2Theta) | Peak at | Corresponds to (100) plane spacing ( |
| AFM | Terraced islands | Confirms layer-by-layer growth.[1] Amorphous "blobs" indicate |
| Electrical (OFET) | If mobility is low, check for oxygen contamination or incomplete SAM coverage. |
Troubleshooting Guide
-
Problem: Film looks "milky" or opaque.
-
Cause: Deposition rate too high (>2 Å/s) causing bulk scattering, or
too high causing re-evaporation/roughness.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fix: Reduce rate to 0.2 Å/s.
-
-
Problem: No Field Effect (Device is dead).
Part 6: References
-
Katz, H. E., et al. (2000).[1] "Naphthalenetetracarboxylic Diimide-Based n-Channel Transistor Semiconductors: Structural Variation and Thiol-Enhanced Gold Contacts." Journal of the American Chemical Society.
-
Gomez, M., et al. (2020).[1] "Vacuum-Deposited Organic Thin Films: Growth and Morphology." Materials Science and Engineering: R. (General grounding on OMBD physics).
-
Ossila Ltd. "NTCDA Material Specifications and OFET Fabrication Guide."[1]
-
Sigma-Aldrich. "1,4,5,8-Naphthalenetetracarboxylic dianhydride Product Sheet." [1]
-
Inst. of Experimental Physics. "Growth of NTCDA on Ag(111)." Surface Science. [1]
Application Note & Protocols: Fabrication and Characterization of High-Performance OFETs based on 3,4,7,8-Naphthalene-tetracarboxylic Diimide Derivatives
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the fabrication and characterization of n-type Organic Field-Effect Transistors (OFETs) based on 3,4,7,8-Naphthalene-tetracarboxylic Diimide (NTCDI) derivatives. NTCDIs are a class of robust, high-performance n-type organic semiconductors critical for the advancement of organic electronics.[1][2] This document is designed for researchers and scientists in materials science and electronic engineering, offering in-depth insights into material properties, device fabrication workflows, and electrical characterization methodologies. We emphasize the causal relationships behind experimental choices to empower users to not only replicate but also rationally troubleshoot and optimize their device performance.
Part I: Materials Science of NTCDI Derivatives
Introduction to NTCDI-based Semiconductors
The development of high-performance, air-stable n-type (electron-transporting) organic semiconductors has historically lagged behind their p-type (hole-transporting) counterparts.[1] Naphthalene tetracarboxylic diimides (NTCDIs) have emerged as premier building blocks to address this challenge.[1] Their large, planar aromatic core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. Furthermore, their core structure is electron-deficient, leading to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport while imparting significant ambient stability.[3][4]
The versatility of NTCDIs stems from the ease of chemical modification at the imide nitrogen positions.[2][5] By attaching various side chains (R-groups), key properties can be systematically tuned:
-
Solubility: Long or branched alkyl chains enhance solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing.[5]
-
Molecular Packing: The nature of the side chain dictates the solid-state packing (e.g., herringbone vs. slip-stacked), which directly influences the electronic coupling between adjacent molecules and, therefore, the charge carrier mobility.
-
Air Stability: Fluorinated side chains can create a hydrophobic "shield" around the semiconductor core, inhibiting the trapping of electrons by ambient moisture and oxygen, which are known to degrade n-type device performance.[3]
Thin-Film Deposition: The Foundation of Performance
The performance of an OFET is critically dependent on the quality and morphology of the semiconductor thin film. For NTCDI derivatives, two primary deposition methods are employed, each with distinct advantages.
Vacuum Thermal Evaporation (VTE): This technique is suitable for small-molecule NTCDIs with sufficient thermal stability. Under high vacuum, the material is sublimated and deposits onto a temperature-controlled substrate. VTE offers high purity films and precise control over thickness and morphology, often leading to highly crystalline films with excellent device performance.[6] The substrate temperature during deposition is a critical parameter, as it influences molecular ordering and grain size.[7]
Solution Processing: For NTCDI derivatives rendered soluble through side-chain engineering, solution-based techniques offer a low-cost, high-throughput alternative to VTE. Techniques like spin-coating, drop-casting, and solution-shearing can be used.[3] The choice of solvent, solution concentration, and post-deposition treatments (e.g., thermal or solvent vapor annealing) are crucial for controlling film crystallinity and achieving high mobility.
Part II: Experimental Protocols & Device Fabrication
This section provides detailed, step-by-step protocols for fabricating and characterizing NTCDI-based OFETs in a standard Bottom-Gate, Top-Contact (BGTC) architecture. This configuration is widely used for fundamental material studies.
Diagram: OFET Fabrication Workflow
Caption: Figure 1: General workflow for NTCDI-based OFET fabrication.
Protocol 1: Substrate Preparation (Si/SiO₂)
-
Expert Insight: The interface between the gate dielectric (SiO₂) and the organic semiconductor is where the charge accumulation channel forms. A pristine, uniformly treated surface is paramount for achieving high mobility and reproducible device characteristics. Contaminants can act as charge traps, severely degrading performance.
-
Initial Cleaning: Place heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer in a wafer rack. Sonicate sequentially in tubs of deionized (DI) water with detergent, DI water, acetone, and finally isopropanol (IPA).[8] Each sonication step should last for 15 minutes.
-
Drying: After the final IPA sonication, immediately dry the wafers under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the dried wafers in a UV-Ozone cleaner for 15 minutes.
-
Causality: This step removes residual organic contaminants and creates a hydrophilic surface with hydroxyl (-OH) groups, which is essential for the subsequent surface modification step.
-
-
Surface Modification (Hydrophobization): For many NTCDI derivatives, a hydrophobic dielectric surface promotes better molecular ordering. This is often achieved by treating the SiO₂ with a self-assembled monolayer (SAM).
-
Method: Place the wafers in a vacuum desiccator along with a small vial containing a few drops of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). Evacuate the desiccator and leave the wafers to react with the SAM precursor vapor for 12 hours.[9]
-
Causality: The SAM treatment renders the SiO₂ surface hydrophobic, which can influence the molecular packing of the deposited NTCDI film, often leading to improved charge transport properties.[6][10][11]
-
Protocol 2: Semiconductor Film Deposition
Method A: Vacuum Thermal Evaporation (VTE)
-
Preparation: Place the surface-treated Si/SiO₂ substrates into a substrate holder. Load approximately 20-30 mg of the NTCDI material into a quartz crucible in a high-vacuum thermal evaporator.
-
Evacuation: Pump the chamber down to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposition:
-
Heat the substrate to the desired temperature (e.g., 80-120 °C, this is material-dependent).
-
Slowly heat the crucible until the material begins to sublimate.
-
Open the shutter and deposit the NTCDI film at a controlled rate of 0.1-0.2 Å/s, monitored by a quartz crystal microbalance.
-
Deposit a film of the desired thickness, typically 30-50 nm.
-
-
Cool-down: Allow the substrates to cool to room temperature under vacuum before venting the chamber.
Method B: Solution Processing (Spin-Coating)
-
Solution Preparation: Prepare a solution of the soluble NTCDI derivative in a high-boiling-point, high-purity solvent (e.g., chloroform, dichlorobenzene) at a concentration of 5-10 mg/mL.[12] Gently heat and stir the solution (e.g., 40 °C for 30 minutes) to ensure complete dissolution.
-
Spin-Coating:
-
Place the surface-treated substrate on the spin-coater chuck.
-
Dispense the NTCDI solution onto the substrate.
-
Spin at a speed of 1500-3000 rpm for 60 seconds. The exact speed will determine the film thickness and needs to be optimized.
-
-
Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal at a temperature just below the material's boiling point or glass transition temperature (e.g., 120 °C) for 30-60 minutes.[6]
-
Causality: The annealing step removes residual solvent and provides thermal energy to the molecules, allowing them to self-organize into more crystalline domains, which is crucial for efficient charge transport.[6]
-
Protocol 3: Electrode Deposition & Device Completion
-
Mask Alignment: Place a shadow mask with the desired channel length (L) and width (W) directly onto the semiconductor film. Common dimensions are L = 50 µm and W = 1000 µm.
-
Electrode Evaporation: Return the substrates to the thermal evaporator. Deposit 50-80 nm of Gold (Au) or Silver (Ag) for the source and drain contacts. A thin (2-5 nm) adhesion layer of Chromium (Cr) or Molybdenum Oxide (MoO₃) may be required between the organic layer and the metal.
-
Final Annealing (Optional): A final, brief post-metallization annealing step at a moderate temperature (e.g., 80 °C for 10 minutes) can sometimes improve the contact interface and overall device performance.
Diagram: OFET Device Structure
Caption: Figure 2: Schematic of a Top-Contact, Bottom-Gate OFET.
Part III: Electrical Characterization & Data Analysis
All electrical measurements should be performed in an inert environment (vacuum or nitrogen glovebox) using a semiconductor parameter analyzer connected to a probe station.
Protocol 4: Measuring OFET Characteristics
-
Output Characteristics (I_D vs. V_D):
-
Set the gate voltage (V_G) to a series of fixed positive values (e.g., 0 V, 20 V, 40 V, 60 V, 80 V for n-type enhancement mode).
-
For each fixed V_G, sweep the drain voltage (V_D) from 0 V to a high positive value (e.g., 80 V) and measure the drain current (I_D).
-
Interpretation: These curves show the current modulation by the gate and are used to identify the linear and saturation operating regimes.
-
-
Transfer Characteristics (I_D vs. V_G):
-
Set the drain voltage (V_D) to a fixed high value (e.g., 80 V) to ensure the device is in the saturation regime.
-
Sweep the gate voltage (V_G) from a negative value to a high positive value (e.g., -20 V to 80 V) and measure I_D.
-
Interpretation: This is the most important curve for extracting key performance metrics.
-
Performance Metrics Extraction
The primary parameters are extracted from the transfer curve in the saturation regime, governed by the equation: I_D = (W / 2L) * µ * C_i * (V_G - V_th)²
Where:
-
µ is the charge carrier mobility.
-
C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).
-
V_th is the threshold voltage.
-
Field-Effect Mobility (µ):
-
Threshold Voltage (V_th):
-
Extrapolate the linear portion of the √(I_D) vs. V_G plot to the V_G axis. The x-intercept is the threshold voltage.
-
-
On/Off Current Ratio (I_on/I_off):
-
This is the ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve. A high ratio (typically > 10⁵) is desirable.
-
Data Presentation: Typical Performance
The performance of NTCDI-based OFETs is highly dependent on the specific molecular derivative, processing conditions, and device architecture. The table below summarizes a range of reported values to provide a benchmark.
| Parameter | Symbol | Typical Range | Significance |
| Electron Mobility | µ_e | 10⁻³ - 0.2 cm²/Vs[6][11] | Measures how quickly electrons move in the channel. Higher is better. |
| On/Off Ratio | I_on/I_off | 10⁴ - 10⁷[6][11] | The switching capability of the transistor. Higher is better. |
| Threshold Voltage | V_th | 0 to +40 V | The gate voltage required to turn the transistor "on". Lower is better. |
Conclusion
NTCDI-based materials represent a cornerstone of modern n-type organic electronics. Their robust nature and tunable properties make them ideal candidates for a wide range of applications, from logic circuits to sensors. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can reliably fabricate and characterize high-performance NTCDI-based OFETs. Success hinges on meticulous attention to cleanliness, precise control over deposition parameters, and a systematic approach to electrical characterization.
References
-
Sun, J., Devine, R., Dhar, B. M., Jung, B. J., See, K. C., & Katz, H. E. (2009). Improved Morphology and Performance from Surface Treatments of Naphthalenetetracarboxylic Diimide Bottom Contact Field-Effect Transistors. ACS Applied Materials & Interfaces, 1(8), 1763–1769. [Link]
-
Sun, J., Devine, R., Dhar, B. M., Jung, B. J., See, K. C., & Katz, H. E. (2009). Improved morphology and performance from surface treatments of naphthalenetetracarboxylic diimide bottom contact field-effect transistors. PubMed, 20355793. [Link]
-
Nasu, K., et al. (n.d.). Electron-assisted deposition and interface control of naphthalenediimide derivative thin films. ResearchGate. [Link]
-
Takimiya, K., et al. (n.d.). Optimization of thin-film formation of naphthalene tetracarboxylic diimide derivatives with head and tail structure and application to transistors. ResearchGate. [Link]
-
Lee, J., Kim, M., Kim, D., & Lee, W. H. (2023). Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors. Journal of Materials Chemistry C, 11(5), 1845-1854. [Link]
-
Katz, H. E., et al. (n.d.). Solution-Processed Naphthalene Diimide Derivatives as n-Type Semiconductor Materials. ResearchGate. [Link]
-
Lee, J., Kim, M., Kim, D., & Lee, W. H. (2023). Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors. RSC Publishing. [Link]
-
Facchetti, A. (2011). Naphthalene and perylene diimides for organic transistors. Materials Today, 14(6), 280-287. [Link]
-
Shaw, P. E., Ruseckas, A., & Samuel, I. D. W. (2014). Solution processed naphthalene diimide derivative as electron transport layers for enhanced brightness and efficient polymer light emitting diodes. Journal of Materials Chemistry C, 2(48), 10343-10348. [Link]
-
Würthner, F., et al. (2016). Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect Transistors. Organic Letters, 18(3), 452-455. [Link]
-
Singh, S. P., et al. (2020). Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. ChemistrySelect, 5(4), 1481-1486. [Link]
-
S, S., & K, S. (2024). Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics. RSC Advances, 14(12), 8235-8243. [Link]
-
Chapran, M., et al. (2021). Electron Transport in Naphthalene Diimide Derivatives. Materials, 14(14), 3986. [Link]
-
Podgórski, P., et al. (n.d.). Thin-Film Morphology Control in Naphthalene-Diimide-Based Semiconductors: High Mobility n-Type Semiconductor for Organic Thin-Film Transistors. ResearchGate. [Link]
-
Katz, H. E., et al. (n.d.). Solution processible naphthalene and perylene bisimides: Synthesis, electrochemical characterization and application to organic field effect transistors (OFETs) fabrication. ResearchGate. [Link]
-
Gsänger, M., et al. (2024). High-performance n-type polymer field-effect transistors with exceptional stability. Nature Communications, 15(1), 1-9. [Link]
-
Wang, Y., et al. (2020). The role of halogen bonding in improving OFET performance of a naphthalenediimide derivative. Science China Chemistry, 63(10), 1435-1439. [Link]
-
Kim, C., et al. (n.d.). Transfer and output characteristics of the n-channel OFETs and contact... ResearchGate. [Link]
-
Nasu, K., et al. (2018). Vapor Deposition of Naphthalenediimides Having Vinyl Groups. IEICE Transactions on Electronics, E101.C(5), 406-411. [Link]
-
Horowitz, G. (2011). Theoretical analysis of carrier mobility in organic field-effect transistors. Journal of Applied Physics, 109(11), 113707. [Link]
-
Coropceanu, V., & Brédas, J. L. (2020). Developing molecular-level models for organic field-effect transistors. Accounts of Chemical Research, 53(5), 1009-1018. [Link]
-
Anthopoulos, T. D., et al. (2005). Mobility study of a new naphthalenetetracarboxylic diimide derivative. Applied Physics Letters, 86(26), 262101. [Link]
-
Li, Y., et al. (2012). Angular-shaped naphthalene tetracarboxylic diimides for n-channel organic transistor semiconductors. Chemical Communications, 48(69), 8631-8633. [Link]
-
Hinderhofer, A., et al. (2019). Molecular Orientation Change in Naphthalene Diimide Thin Films Induced by Removal of Thermally Cleavable Substituents. Chemistry of Materials, 31(3), 774-783. [Link]
- Facchetti, A., & Marks, T. J. (2009). Naphthalene-based semiconductor materials and methods of preparing and use thereof.
Sources
- 1. Naphthalene and perylene diimides for organic transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. globals.ieice.org [globals.ieice.org]
- 3. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of halogen bonding in improving OFET performance of a naphthalenediimide derivative [html.rhhz.net]
- 5. Electron Transport in Naphthalene Diimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Developing molecular-level models for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Implementation of Linear Naphthalene Tetracarboxylic Derivatives in Energy Storage
This guide details the electrochemical applications of 3,4,7,8-naphthalenetetracarboxylic acid derivatives, specifically focusing on the linear isomer (chemically defined as 2,3,6,7-naphthalenetetracarboxylic dianhydride/diimide , or 2,3,6,7-NTCDA/NTCDI ) and its distinction from the more common 1,4,5,8-isomer.[1]
Executive Summary
Organic electrode materials (OEMs) are critical for next-generation sustainable batteries. While 1,4,5,8-naphthalenetetracarboxylic diimide (1,4,5,8-NTCDI) is the standard-bearer for this class, the linear isomer 3,4,7,8-naphthalenetetracarboxylic (IUPAC: 2,3,6,7-naphthalenetetracarboxylic ) offers unique steric and electronic properties.[1] Its linear topology facilitates distinct
Nomenclature Clarification:
-
User Term: 3,4,7,8-Naphthalenetetracarboxylic
-
Chemical Standard (IUPAC): 2,3,6,7-Naphthalenetetracarboxylic acid (2,3,6,7-NTCA) or its dianhydride (2,3,6,7-NTCDA).[1]
-
Distinction: Unlike the 1,4,5,8-isomer which forms six-membered anhydride rings, the 2,3,6,7-isomer forms five-membered anhydride/imide rings, altering the redox potential and solubility profile.[1]
Scientific Foundation & Mechanism[1]
Redox Mechanism (Enolization)
The electrochemical activity of NTCDI derivatives arises from the reversible enolization of the carbonyl groups.[2] The 2,3,6,7-isomer can accept up to four electrons (two per imide ring) in a stepwise manner, typically stabilized by Li
-
Step 1: Reduction of carbonyls to radical anions (
). -
Step 2: Further reduction to dianions (
).
The linear arrangement allows for "channel-like" ion diffusion pathways in the crystal lattice, contrasting with the "layered" motifs of the peri-isomer.
Pathway Diagram
Figure 1: Stepwise redox mechanism of Naphthalene Diimide derivatives involving reversible lithiation of carbonyl groups.
Experimental Protocols
Material Synthesis: 2,3,6,7-NTCDI
This protocol synthesizes the diimide derivative from the commercially available 2,3,6,7-NTCDA precursor.[1] The diimide form is preferred for batteries due to lower solubility in organic electrolytes compared to the dianhydride.
Reagents:
-
2,3,6,7-Naphthalenetetracarboxylic dianhydride (CAS: 3711-01-1)[1]
-
Primary Amine (e.g., n-Octylamine or Ethylenediamine for polymerization)[1]
-
Solvent: DMF (N,N-Dimethylformamide) or NMP[1]
-
Catalyst: Isoquinoline (optional)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g (3.7 mmol) of 2,3,6,7-NTCDA in 20 mL of dry DMF under inert atmosphere (
). -
Amine Addition: Add 2.5 equivalents of the selected primary amine dropwise.
-
Note: Use aliphatic amines for solubility; use diamines (e.g., ethylenediamine) to form insoluble polyimides (PI) for robust electrodes.
-
-
Reflux: Heat the mixture to 140°C for 12 hours. The solution will darken (yellow to orange/brown).
-
Precipitation: Cool to room temperature and pour into 200 mL of methanol/water (1:1) to precipitate the product.
-
Purification: Filter the solid and wash extensively with methanol to remove unreacted amine.
-
Drying: Vacuum dry at 80°C for 24 hours.
Electrode Fabrication (Cathode/Anode)
Standard slurry casting method optimized for organic materials.
| Component | Weight % | Function |
| Active Material (2,3,6,7-NTCDI) | 60% | Redox active storage |
| Super P Carbon | 30% | Electronic conductivity |
| PVDF Binder | 10% | Mechanical integrity |
Protocol:
-
Grinding: Manually grind the Active Material and Super P in an agate mortar for 15 minutes to ensure intimate contact.
-
Binder Dissolution: Dissolve PVDF in NMP (N-methyl-2-pyrrolidone) to form a 5 wt% clear solution.
-
Slurry Mixing: Add the powder mixture to the PVDF solution.
-
Critical Step: Use a planetary mixer (e.g., Thinky Mixer) at 2000 rpm for 10 minutes to break agglomerates.
-
-
Coating: Doctor blade the slurry onto Aluminum foil (for cathode use) or Copper foil (for anode use) with a wet thickness of 100-150
. -
Drying: Dry in a vacuum oven at 110°C for 12 hours.
-
Calendering: Press the electrode sheets at 10 MPa to improve particle contact.
Electrochemical Characterization
Cell Assembly (CR2032 Coin Cell)
All assembly must occur in an Argon-filled glovebox (
Figure 2: Stack assembly sequence for half-cell testing.
Testing Parameters
-
Cyclic Voltammetry (CV):
-
Voltage Window: 1.5 V – 3.5 V (vs. Li/Li
). -
Scan Rate: 0.1 mV/s.
-
Expected Features: Look for two pairs of redox peaks. The 5-membered imide ring of the 2,3,6,7-isomer typically reduces at slightly more negative potentials than the 6-membered 1,4,5,8-isomer.[1]
-
-
Galvanostatic Charge/Discharge (GCD):
-
C-Rate: Start at 0.1 C (approx. 20 mA/g) for formation cycles.
-
Capacity Calculation:
(mAh/g).
-
Data Analysis & Interpretation
Key Performance Metrics
| Parameter | Typical Value (Linear NTCDI) | Notes |
| Theoretical Capacity | ~350 - 400 mAh/g | Depends on R-group weight. |
| Discharge Plateau | ~2.2 - 2.4 V vs Li | Slightly lower than 1,4,5,8-isomer.[1] |
| Solubility | Moderate in Carbonates | Use Ether electrolytes (DOL:DME) or Polymerize. |
| Coulombic Efficiency | >99.5% (after 1st cycle) | Indicates reversible enolization. |
Troubleshooting Guide
-
High Capacity Fade: Indicates dissolution of active material.
-
Solution: Switch to "Polymer-bound" electrolyte or use a solid-state electrolyte.
-
-
Large Polarization (Hysteresis): Poor conductivity.
-
Solution: Increase Super P content to 40% or use Carbon Nanotubes (CNTs).
-
References
-
Synthesis of 2,3,6,7-NTCDI Precursors
-
General Naphthalene Diimide Battery Applications
-
Polyimide Applications of 2,3,6,7-NTCDA
-
Chemical Identity & Properties
Sources
- 1. CN102086210B - Method for synthesizing 2, 3, 6, 7-tetrabromo-1, 4, 5, 8-naphthalene tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. shuaigroup.net [shuaigroup.net]
- 4. First synthesis of 2,3,6,7-tetrabromonaphthalene diimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. tetracarboxylic dianhydride ptcda: Topics by Science.gov [science.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9911955B2 - Method for producing porous polyimide film, porous polyimide film and separator using same - Google Patents [patents.google.com]
Application Note: Preparation of 1,4,5,8-Naphthalenetetracarboxylic Diimide (NTCDI) Derivatives
[1][2]
Introduction & Strategic Value
Naphthalenetetracarboxylic diimides (NDIs), specifically those derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) , represent a privileged scaffold in both organic electronics and medicinal chemistry.
-
Drug Development: NDIs are potent G-quadruplex (G4) ligands . Their large, planar, electron-deficient aromatic surface allows for high-affinity
- stacking with the G-tetrads of telomeric DNA and oncogene promoters (e.g., c-MYC, c-KIT). Functionalization at the imide nitrogen (N-positions) with cationic side chains enhances water solubility and electrostatic binding to the phosphate backbone. -
Materials Science: NDIs are robust n-type organic semiconductors due to their high electron affinity, high charge carrier mobility, and excellent thermal/oxidative stability.
Structural Isomerism Alert
While the 1,4,5,8-isomer (forming 6-membered anhydride/imide rings) is the focus of this guide, researchers must distinguish it from the 2,3,6,7-isomer (linear, forming 5-membered rings), which is less common in bio-applications but used in specific polymer frameworks.
Chemical Strategy & Mechanism[1][3][4]
The synthesis of NTCDI derivatives primarily involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with primary amines.
Reaction Mechanism[4]
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the anhydride.
-
Ring Opening: Formation of the intermediate amic acid (naphthalenetetracarboxylic acid monoamide).
-
Cyclodehydration: Under high temperature (or dehydrating conditions), the amic acid closes to form the thermodynamically stable six-membered imide ring.
Critical Process Parameters (CPPs)
-
Solvent Polarity: High-boiling polar aprotic solvents (DMF, DMAc, NMP) are required to solubilize the NDA and intermediates.
-
Temperature: Temperatures
C are typically necessary to drive the dehydration step and prevent the isolation of the amic acid intermediate. -
Sterics: Bulky amines (e.g., tert-butyl) may require harsher conditions or catalytic activation (Zn(OAc)
, imidazole).
Experimental Protocols
Protocol A: Standard High-Temperature Imidization (General Purpose)
Best for: Alkyl amines, amino-alcohols, and non-sterically hindered aromatic amines.
Reagents
-
Precursor: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA) [CAS: 81-30-1]
-
Amine: 2.5 – 4.0 equivalents of primary amine (R-NH
) -
Solvent:
-Dimethylformamide (DMF) or -Dimethylacetamide (DMAc) -
Catalyst (Optional): Zinc Acetate (Zn(OAc)
) or Isoquinoline (10 mol%)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with N
or Ar gas. -
Dissolution: Suspend NDA (1.0 eq, e.g., 268 mg, 1.0 mmol) in DMF (10–15 mL). Note: NDA is sparingly soluble at RT but will dissolve/react upon heating.
-
Addition: Add the primary amine (2.5 eq, 2.5 mmol). If the amine is a salt (e.g., hydrochloride), add an equivalent amount of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.
-
Reaction: Heat the mixture to 120–140°C for 6–12 hours.
-
Checkpoint: The suspension typically clears to a homogeneous dark solution, then may precipitate product if the derivative is insoluble in hot DMF.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into excess cold methanol or 1M HCl (if the product is not acid-sensitive and basic amines were used) to precipitate the diimide.
-
Why HCl? It removes unreacted excess amine.
-
-
Purification:
-
Filter the precipitate.
-
Wash sequentially with water, methanol, and diethyl ether.
-
Recrystallization: For high purity, recrystallize from DMF/MeOH or Chloroform/Hexane.
-
Chromatography: If the product is soluble in organic solvents (e.g., CHCl
), purify via silica gel column chromatography (Eluent: 0-5% MeOH in DCM).
-
Protocol B: Synthesis of Core-Substituted Derivatives (Br-NDI)
Best for: Tuning HOMO/LUMO levels or introducing additional binding motifs.
Core substitution usually proceeds via a brominated intermediate.
Step 1: Bromination of NDA
-
Dissolve NDA in Oleum (20-30% SO
) . -
Add Iodine (catalyst) and Bromine (Br
). -
Heat to 60-100°C to obtain 2,6-dibromo-NDA or tetrabromo-NDA .
-
Pour onto ice to precipitate.
Step 2: Imidization of Br-NDA
Follow Protocol A using the brominated anhydride.
-
Note: The electron-withdrawing bromines make the anhydride more reactive toward amines, but the product is also more susceptible to nucleophilic attack at the core.
Step 3: Nucleophilic Aromatic Substitution (S
Ar)
-
Dissolve the Br-NDI derivative in DMF/THF.
-
Add a nucleophile (e.g., alkylamine, alkoxide, thiol).
-
Heat to 60-80°C. The Br atoms at the 2,6-positions are displaced, yielding core-functionalized NDIs (e.g., blue/red colored chromophores).
Protocol C: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation for drug screening.
-
Vessel: 10 mL microwave vial.
-
Load: NDA (100 mg), Amine (3 eq), DMF (2 mL).
-
Parameters:
-
Power: Dynamic (Max 200W)
-
Temp: 150°C
-
Time: 5–10 minutes
-
Pressure Limit: 200 psi
-
-
Workup: Pour reaction mixture into water (20 mL), filter, and wash.
-
Validation: This method typically suppresses side reactions (like mono-imide formation) due to rapid heating.
Visualization of Workflow
The following diagram illustrates the logical flow from the precursor NDA to functionalized NDI derivatives, highlighting the decision points for purification.
Caption: Logical workflow for the synthesis and purification of NDI derivatives based on product solubility.
Characterization & Quality Control
To ensure the integrity of the synthesized NDI derivatives, the following analytical data must be collected.
| Technique | Key Feature to Observe | Purpose |
| 1H NMR | Singlet at | Confirms the symmetry of the naphthalene core protons. Loss of symmetry indicates mono-substitution or core-substitution. |
| FT-IR | Peaks at ~1660 cm | Diagnostic symmetric and asymmetric stretching of the imide Carbonyl (C=O). Disappearance of anhydride peaks (~1780 cm |
| UV-Vis | Vibronic structure (400–350 nm) | Characteristic absorption of the NDI core. Core-substituted derivatives show bathochromic shifts (Red/Blue). |
| HRMS | Molecular Ion [M+H] | Confirmation of molecular formula and absence of mono-imide impurity. |
| Cyclic Voltammetry | Two reversible reduction waves | Validates n-type semiconducting character (LUMO levels typically -3.8 to -4.0 eV). |
References
-
Microwave-Assisted Synthesis:Naphthalene Diimides: Perspectives and Promise.
- Source: Chemical Reviews (2016).
-
G-Quadruplex Binding:Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands.
- Source: International Journal of Molecular Sciences (2019).
-
Core Substitution:Core-tetrasubstituted naphthalene diimides: synthesis, optical properties, and redox characteristics.
- Source: Journal of Organic Chemistry (2007).
-
Nomenclature Clarification:Evidence for exciton confinement in crystalline organic multiple quantum wells (Refers to 3,4,7,8-NTCDA).
- Source: Applied Physics Letters (1991).
Troubleshooting & Optimization
optimizing charge carrier mobility in 3,4,7,8-Naphthalene-tetracarboxylic films
Technical Support Center: Optimizing Charge Carrier Mobility in 3,4,7,8-Naphthalene-Tetracarboxylic Films
Welcome to the advanced support portal for researchers, materials scientists, and drug development professionals integrating organic bioelectronics and chemical sensors. This guide addresses critical challenges in maximizing n-type charge carrier mobility in 3,4,7,8-Naphthalene-tetracarboxylic dianhydride (NTCDA) and its diimide derivatives (NTCDI).
Below, you will find field-proven troubleshooting workflows, fundamental FAQs, and self-validating experimental protocols designed to resolve issues with film morphology, interfacial resistance, and ambient stability.
Section 1: Frequently Asked Questions (FAQs) - Fundamental Mechanisms
Q1: Why is the electron mobility of my NTCDI film significantly lower than theoretical predictions? A: Suboptimal mobility is almost always a symptom of poor film morphology. In organic semiconductors, charge transport relies heavily on intermolecular hopping. If your film is deposited via standard spin-coating, rapid and isotropic solvent evaporation often leads to small, randomly oriented grains with high densities of grain boundary traps[1]. To approach theoretical mobility limits, the molecules must adopt a highly ordered crystalline phase with minimal π-π stacking distance. Transitioning from spin-coating to directional deposition techniques (like solution shearing) forces favorable molecular orientation and enhances electronic coupling[2].
Q2: My films degrade rapidly in ambient air, losing conductivity within hours. How can I stabilize the electron mobility? A: Ambient degradation in n-type organic films is caused by oxygen and moisture acting as deep electron traps. This occurs when the Lowest Unoccupied Molecular Orbital (LUMO) of the semiconductor is too shallow (typically > -4.0 eV). To resolve this, you must lower the LUMO level. Chemical engineering of the NTCDI core—specifically through core-halogenation (e.g., chlorination) or the addition of fluoroalkyl side chains—pulls electron density away from the core, lowering the LUMO to approximately -4.3 eV[2]. At this energy level, the generated radical anions become thermodynamically stable against ambient oxidants, preserving charge carrier mobility even after prolonged air exposure[3].
Q3: How does thermal annealing affect charge transport, and what is the optimal temperature range? A: Thermal annealing provides the activation energy necessary for NTCDI molecules to reorganize from kinetically trapped amorphous states into thermodynamically stable, highly crystalline phases (often transitioning through liquid crystalline mesophases)[4]. This reorganization increases grain size and heals structural defects, directly reducing charge scattering. For most alkyl-substituted NTCDI derivatives, annealing at 150°C yields the optimal balance of large flat domains and high electron mobility[4].
Section 2: Quantitative Data - Structural Modifications vs. Mobility
To guide your material selection, the following table summarizes the causal relationship between specific molecular modifications of the Naphthalene-tetracarboxylic core, the resulting LUMO energetics, and the macroscopic charge carrier mobility[2][3].
| Molecular Modification | Mechanism of Action | LUMO Level (eV) | Peak Mobility (cm²/Vs) | Ambient Stability |
| Unsubstituted NTCDI | Baseline π-orbital overlap | ~ -3.8 | 0.01 – 0.05 | Poor |
| Fluoroalkyl-NTCDI | N-imide substitution minimizes steric hindrance | ~ -4.0 | 0.10 – 0.20 | Moderate |
| Core-Chlorinated NTCDI | Halogenation lowers LUMO, dense packing | ~ -4.2 to -4.4 | 0.50 – 0.95 | Excellent |
| Core-Chlorinated + Sheared | Induced lattice strain reduces π-π distance | ~ -4.3 | Up to 4.26* | Excellent |
*Note: Peak effective mobility measured under bias stress due to trap-filling mechanisms[3].
Section 3: Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Film Crystallinity and Small Grain Size
Symptom: Atomic Force Microscopy (AFM) shows small, disconnected grains; electrical testing reveals low mobility and high threshold voltages. Root Cause: Isotropic crystallization during spin-coating prevents the formation of long-range percolation pathways.
Protocol: Solution-Shearing Deposition This protocol utilizes fluid dynamics and shear forces to align molecules and induce beneficial lattice strain, decreasing the π-π stacking distance for superior orbital overlap[1].
-
Substrate Functionalization: Clean SiO₂/Si substrates using standard RCA protocols. Treat the surface with a Self-Assembled Monolayer (SAM) such as Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS). Causality: This lowers the surface energy, suppressing heterogeneous nucleation and promoting larger grain growth.
-
Ink Formulation: Dissolve the NTCDI derivative in a high-boiling-point solvent blend (e.g., a 75:25 ratio of tetralin to p-xylene). Causality: The solvent mixture prevents premature precipitation at the blade edge.
-
Shearing Setup: Dispense 10-20 μL of the ink between the heated substrate (90°C) and a silicon shearing blade positioned at a 5° angle.
-
Directional Deposition: Sweep the blade parallel to the intended charge transport channel at a precisely controlled speed of 1.0 to 2.8 mm/s. Causality: High-speed shearing induces lattice strain, compressing the out-of-plane d(001)-spacing and tightening π-π interactions[1][2].
-
Self-Validation Step: Analyze the film using cross-polarized optical microscopy. You should observe massive, continuous birefringent domains aligned parallel to the shearing direction. If domains are isotropic, decrease the substrate temperature to slow evaporation.
Workflow for solution-shearing deposition of highly crystalline NTCDI films.
Issue 2: High Contact Resistance at the Electrode-Semiconductor Interface
Symptom: Output characteristics (I-V curves) show severe non-linearity ("S-shape") at low drain voltages, indicating a massive injection barrier. Root Cause: A severe energetic mismatch between the work function of the metal electrode (e.g., Gold or ITO) and the LUMO of the NTCDA/NTCDI film creates a wide depletion region that blocks electron injection.
Protocol: Interfacial n-Type Chemical Doping By introducing a highly reducing n-type dopant at the interface, you can shift the Fermi level, fill deep trap states, and thin the depletion layer enough to allow quantum tunneling of electrons[5][6].
-
Dopant Selection: Select a strong molecular n-dopant capable of donating electrons to the NTCDA core. Pyronin B (PyB) or 1,2,3,4,1′,2′,3′,4′-octaphenylrhodocene (OPR) are highly effective for naphthalene-tetracarboxylic systems[5].
-
Vacuum Co-Evaporation: Load the NTCDA host and the n-dopant into separate thermal evaporation boats in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Interfacial Layering: Evaporate a sub-nanometer layer (< 2 Å) of the dopant directly onto the contact electrodes, or co-evaporate it at a 1-5% molar ratio with the first 5 nm of the NTCDA film. Causality: The dopant donates an electron to the NTCDA LUMO, creating a localized high density of free charge carriers (radical anions)[6].
-
Self-Validation Step: Measure the output characteristics (I-V curves) of the resulting device. A strictly linear current-voltage relationship at low voltages confirms that the depletion layer has been successfully thinned, transitioning the interface from Schottky to Ohmic contact behavior[6].
Mechanism of interfacial n-type doping to reduce contact resistance.
References
1.[4] Comparative Study of Soluble Naphthalene Diimide Derivatives Bearing Long Alkyl Chains as n-type Organic Thin-Film Transistor Materials. National Institute of Informatics (NII).[Link] 2.[2] High-Mobility Air-Stable Solution-Shear-Processed n-Channel Organic Transistors Based on Core-Chlorinated Naphthalene Diimides. ResearchGate.[Link] 3.[5] Molecular n‐Type Doping of 1,4,5,8‐Naphthalene Tetracarboxylic Dianhydride by Pyronin B Studied Using Direct and Inverse Photoelectron Spectroscopies. ResearchGate.[Link] 4.[3] Improved ambient operation of n-channel organic transistors of solution-sheared naphthalene diimide under bias stress. ResearchGate.[Link] 5.[1] Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. PMC (NIH).[Link] 6.[6] Doped Organic Transistors. Chemical Reviews (ACS Publications).[Link]
Sources
- 1. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting cyclization reactions of 3,4,7,8-Naphthalene-tetracarboxylic acid
Welcome to the Technical Support Center for advanced organic synthesis and polymer chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the cyclization and imidization workflows associated with this specific tetracarboxylic acid.
🔬 Nomenclature & Structural Context
Critical Note on Chemical Identity: The compound requested, 3,4,7,8-Naphthalenetetracarboxylic acid , is formally recognized in standard IUPAC nomenclature as 1,2,5,6-Naphthalenetetracarboxylic acid (1,2,5,6-NTCA) due to standard aromatic ring numbering rules. Throughout this guide, we will use the standard 1,2,5,6-NTCA designation.
Unlike the highly symmetric and linear 1,4,5,8-isomer commonly used in rylene dyes, the 1,2,5,6-isomer possesses a . This angularity significantly alters its steric hindrance, solubility profile, and the thermodynamics of its cyclization into a dianhydride or diimide, requiring highly specific reaction conditions.
📊 Reaction Workflow & Troubleshooting Pathway
Workflow for the cyclization and imidization of 1,2,5,6-NTCA with troubleshooting checkpoints.
🛠️ Frequently Asked Questions & Troubleshooting
Q1: Why is my thermal cyclization of 1,2,5,6-NTCA yielding a mixture of mono-anhydride and free acid instead of the pure dianhydride? Causality: Thermal dehydration relies purely on heat to drive off water molecules. Because the 1,2,5,6-isomer has an angular geometry, its solid-state crystal packing can trap liberated water molecules within the matrix. If this water condenses and refluxes back into the reaction vessel, the equilibrium shifts backward, hydrolyzing the newly formed anhydride rings back into the free acid. Solution: Abandon thermal dehydration in favor of chemical dehydration . Suspending the acid in acetic anhydride under reflux ensures that any liberated water is instantly and irreversibly consumed to form acetic acid, driving the cyclization to 100% completion[1].
Q2: During the synthesis of angular naphthalene diimides (NDIs), why does the reaction mixture turn black and yield insoluble tars? Causality: Researchers often attempt a one-pot thermal imidization by mixing the dianhydride and primary amines at >150 °C. At these elevated temperatures, aliphatic amines are highly susceptible to oxidation, and the angular polyamic acid intermediate can undergo side-reactions or cross-linking before proper ring closure occurs. Solution: Implement a strict two-step protocol. First, form the 2 in an anhydrous solvent like NMP or DMF[2]. Once the intermediate is fully formed, add a chemical imidization cocktail (e.g., acetic anhydride and pyridine) to close the imide rings gently at room temperature or mild heat.
Q3: How do I control molecular weight and prevent premature precipitation when synthesizing polyimides from 1,2,5,6-NTCDA? Causality: The reaction between the dianhydride and diamines is highly exothermic. If diamine is added too quickly, localized stoichiometric imbalances occur, creating ultra-high molecular weight chains that immediately crash out of the solution, halting further reaction. Solution: Use reverse addition. Dissolve the diamine in your solvent first, then add the solid 1,2,5,6-NTCDA in small, controlled portions under vigorous stirring. Keep the reaction flask in a water bath to dissipate the exothermic heat.
📈 Quantitative Data: Cyclization Method Comparison
To optimize your workflow, compare the standard parameters for converting 1,2,5,6-NTCA to its dianhydride form (1,2,5,6-NTCDA). Chemical dehydration is the undisputed standard for ensuring high purity.
| Cyclization Method | Reagent / Catalyst | Temp (°C) | Time (h) | Typical Yield | Primary Impurity Risk |
| Thermal (Vacuum) | None | 200–250 | 4–6 | 60–70% | Mono-anhydride, unreacted acid |
| Chemical (Reflux) | Acetic Anhydride | 130–140 | 3 | >90% | Trace acetic acid (removable) |
| Azeotropic | Toluene / p-TSA | 110 | 12–24 | 75–85% | Trapped solvent, catalyst residue |
🧪 Self-Validating Experimental Protocol
Procedure: Chemical Dehydration of 1,2,5,6-NTCA to 1,2,5,6-NTCDA This methodology utilizes an irreversible chemical sink (acetic anhydride) to guarantee complete cyclization[1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g of crude 1,2,5,6-NTCA in 120 mL of anhydrous acetic anhydride.
-
Reflux: Purge the system with inert nitrogen gas. Heat the suspension to a gentle reflux (approx. 130–140 °C) using a silicone oil bath. Maintain reflux for 3 hours. Mechanistic note: The suspension will gradually clarify as the tetracarboxylic acid converts into the more soluble dianhydride, before potentially precipitating again as the concentration increases.
-
Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature. The pure 1,2,5,6-NTCDA will crystallize out of the solution.
-
Purification: Collect the yellow precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold, anhydrous toluene (3 × 20 mL) to strip away residual acetic acid and unreacted acetic anhydride.
-
Drying: Dry the product in a vacuum oven at 80 °C overnight.
Self-Validation Checkpoint (FTIR Analysis): Do not proceed to imidization without validating the structural integrity of your dianhydride. Run an ATR-FTIR on the dried powder.
-
Fail State: Presence of a broad absorption band between 2500–3300 cm⁻¹ indicates residual carboxylic acid (-OH stretch). The batch must be re-subjected to Step 2.
-
Pass State: Complete disappearance of the -OH stretch, accompanied by the appearance of two sharp, distinct carbonyl (C=O) stretching bands at ~1770 cm⁻¹ (symmetric) and ~1810 cm⁻¹ (asymmetric) . This confirms the successful formation of the five-membered anhydride rings.
📚 References
-
Sato, T., Niino, H., & Yabe, A. "Synthesis of 1,2;5,6-naphthalenetetracarboxylic dianhydride." Royal Society of Chemistry. URL:
-
"Naphthalene Carboxylic Anhydride for the Synthesis of Functional Materials." TCI EUROPE N.V. URL:
-
"US5449588A - Photosensitive polyimide precursor composition with photoacid generator." Google Patents. URL:
Sources
Technical Support Center: Enhancing Thermal Stability of 3,4,7,8-Naphthalenetetracarboxylic (NTCDA) Polymers
Welcome to the Advanced Polymer Support Hub. This guide is curated for researchers, materials scientists, and drug development professionals working with 3,4,7,8-Naphthalenetetracarboxylic dianhydride (often structurally synonymous with the 1,4,5,8-isomer depending on nomenclature) to synthesize high-performance polyimides and copolymers.
Below, you will find diagnostic FAQs, validated experimental protocols, and mechanistic insights designed to troubleshoot and optimize the thermal and dielectric stability of your NTCDA-based polymer architectures.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does incorporating 3,4,7,8-NTCDA dramatically improve the high-temperature dielectric performance of my polymer films?
Causality & Mechanism: The NTCDA monomer fundamentally alters both the physical and electronic architecture of the polymer. Physically, the rigid, planar naphthalene ring enhances intermolecular interactions and restricts segmental chain motion at elevated temperatures, preventing structural relaxation [1]. Electronically, NTCDA possesses a highly conjugated structure with a deep Lowest Unoccupied Molecular Orbital (LUMO) energy level, giving it a high electron affinity (
When incorporated into a polymer matrix (such as polyetherimide), these deep LUMO levels act as built-in electron traps. At high temperatures (e.g., 150°C), these traps capture free charge carriers, effectively suppressing carrier migration and hopping conduction. This causality directly results in reduced leakage current and significantly higher energy storage density (up to 3.7 J/cm³) [1].
Mechanistic pathway of NTCDA enhancing thermal stability and dielectric performance.
Q2: I am experiencing poor solubility and processability with my NTCDA-based polyimides. How can I resolve this without losing thermal stability?
Causality & Mechanism: The same rigid, planar naphthalene structure that provides exceptional thermal stability also promotes dense, ordered chain packing. This strong intermolecular
Section 2: Troubleshooting Experimental Issues
Issue: Premature Thermal Degradation (
Self-Validating Protocol: Step-by-Step Thermal Imidization
Objective: Achieve >99% imidization of NTCDA-based PAA into a fully cyclized, void-free polyimide film.
-
Precursor Synthesis: React stoichiometric amounts of NTCDA and your selected diamine in a polar aprotic solvent (e.g., DMAc) at room temperature for 24 hours under a nitrogen atmosphere to form a high-viscosity PAA solution [5].
-
Vacuum Degassing: Subject the PAA solution to vacuum degassing. Causality: Removing trapped micro-bubbles prevents the formation of thermal stress concentrators that cause mechanical failure and blistering during high-temperature curing.
-
Film Casting: Cast the solution onto a clean glass substrate using a doctor blade (target dry thickness: 30–50 µm).
-
Stepwise Heating Program: Place the substrate in a nitrogen-purged oven. Execute the following thermal gradient to ensure controlled solvent evaporation and complete cyclodehydration [4], [5]:
-
80°C for 2 hours: Gentle initial solvent removal.
-
120°C for 1 hour: Continued solvent depletion.
-
160°C for 1 hour: Pre-imidization stabilization.
-
200°C for 1 hour: Onset of rapid cyclodehydration.
-
250°C for 1 hour: Bulk imidization.
-
300°C for 1 hour: Final cure to drive the reaction to >99% completion.
-
-
System Validation (FTIR): To self-validate the protocol, perform Fourier Transform Infrared (FTIR) spectroscopy on the final film. The successful formation of the polyimide network is confirmed by the presence of primary imide vibrations: asymmetric C=O stretching at ~1775 cm⁻¹ and symmetric C=O stretching at ~1720 cm⁻¹, alongside the complete disappearance of PAA amide peaks [6].
Workflow for the synthesis and thermal imidization of NTCDA-based polyimides.
Section 3: Quantitative Performance Benchmarks
Q3: How does NTCDA compare to standard dianhydrides (like PMDA or BPDA) in terms of thermal metrics? Answer: The chemical architecture of the repeating monomer units dictates the polymer's thermal limits. As shown in the data summary below, NTCDA’s highly fused 6-membered ring structure outperforms both PMDA (pyromellitic dianhydride) and BPDA (biphenyltetracarboxylic dianhydride) in high-temperature stability and char yield [4], [7].
| Dianhydride Precursor | Polymer Type | Glass Transition Temp ( | Decomposition Temp ( | Char Yield at 800°C (%) | Mechanistic Characteristic |
| PMDA | Polyimide | ~360 - 400 | ~500 - 520 | ~50 - 55 | High rigidity, standard baseline for aerospace |
| BPDA | Polyimide | ~270 - 300 | ~520 - 540 | ~55 - 60 | Flexible linkages lower |
| 3,4,7,8-NTCDA | Polyimide | >400 (often no | >530 | >60 | Superior chain rigidity, deep electron traps |
(Note: Exact values vary based on the specific diamine paired with the dianhydride during synthesis).
References
-
BenchChem. "Unraveling the Thermal Resilience of Polyimides: A Comparative Guide Based on Tetracarboxylic Acid Precursors." 4
-
ACS Applied Polymer Materials. "High-Temperature Energy Storage in Poly(ether imide) via Molecular-Engineered Naphthalene Traps." 1
-
National Taiwan University. "High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene." 2
-
ResearchGate. "Stability study of sulfonated phthalic and naphthalenic polyimide structures in aqueous medium."3
-
MDPI. "Preparation and Characterization of Amide-Containing Polyimide Films with Enhanced Tribopositivity." 5
-
Chemistry of Materials - ACS Publications. "Synthesis and Structure–Property Relationships of Polyimide Covalent Organic Frameworks." 6
-
ResearchGate. "2,3,6,7-naphthalenetetracarboxylic dianhydride (NTCDA) as a monomer for polyimide." 7
Sources
Technical Support Center: Solvent Annealing Optimization for 3,4,7,8-Naphthalenetetracarboxylic Crystallinity
Welcome to the Technical Support Center for Organic Semiconductor and Supramolecular Processing. This guide is engineered for researchers, materials scientists, and drug development professionals working with 3,4,7,8-Naphthalenetetracarboxylic acid/dianhydride (NTCDA) and its diimide derivatives (NTCDI/NDI).
While primarily utilized as n-type organic semiconductors in photovoltaics and field-effect transistors, the precise control of NTCDA/NDI solid-state crystallinity is equally critical for drug development professionals formulating stable, bioavailable supramolecular drug delivery systems and DNA-intercalating agents. Solvent vapor annealing (SVA) is a mandatory post-deposition treatment used to transition these planar molecules from a kinetically frozen, amorphous state into highly ordered,
Part 1: Troubleshooting Guide (SVA Process Anomalies)
Issue 1: Severe film dewetting and loss of percolation pathways
Symptom: Optical microscopy reveals isolated droplet-like domains instead of a continuous film. Charge carrier mobility has plummeted. Root Cause: Over-exposure to high-vapor-pressure solvents (e.g., chloroform) provides excessive free volume. The rigid 3,4,7,8-NTCDA molecules gain too much mobility and thermodynamically minimize their surface energy by agglomerating. This breaks the continuous structural percolation paths required for charge transport or uniform drug release[1]. Corrective Action:
-
Solvent Substitution: Switch to a solvent with a lower vapor pressure (e.g., chlorobenzene) to slow down diffusion kinetics.
-
Kinetic Trapping: If working with polymer blends, ensure a balanced aggregation strength between the donor polymer and the NTCDA-based acceptor to kinetically trap the optimal morphology before dewetting occurs[2].
Issue 2: Unexpected shift from Electron (n-type) to Hole (p-type) transport
Symptom: In heterojunction blends (e.g., NTCDI:P3HT), OFET measurements show a complete loss of electron conductivity and the emergence of hole conductivity after SVA. Root Cause: SVA induces profound polymorphic transformations. While the untreated film exhibits an isotropic crystal structure, solvent vapor allows the system to recrystallize into a highly oriented, dendritic polymorph. This structural rearrangement alters the HOMO/LUMO alignment and phase domains at the dielectric interface, quenching electron transport[1]. Corrective Action: If n-type transport is strictly required, avoid prolonged SVA that triggers this complete polymorphic phase transition. Instead, utilize orthogonal polar solvents (like acetonitrile) that passivate shallow traps without completely restructuring the bulk crystal lattice[3].
Issue 3: Poor crystallinity despite prolonged SVA
Symptom: X-ray Diffraction (XRD) shows broad amorphous halos; device fill factor (FF) remains low (<0.50).
Root Cause: Inadequate solvent uptake. If the solvent's Hildebrand solubility parameter (
Part 2: Frequently Asked Questions (FAQs)
Q: How does solvent annealing thermodynamically drive NTCDA crystallinity?
A: Spin-coated organic films are typically trapped in a metastable, "kinetically frozen" amorphous state due to rapid solvent evaporation[1]. SVA introduces solvent molecules into the solid matrix, acting as a plasticizer. This increases the free volume and lowers the
Q: Can SVA improve exciton dissociation in all-polymer solar cells (all-PSCs)? A: Yes. For 3,4,7,8-Naphthalenetetracarboxylic-based polymer acceptors, SVA fine-tunes the crystallinity and phase-separation domain sizes. This synergistic effect enhances both hole and electron mobilities, suppresses bimolecular recombination, and significantly increases the Fill Factor (FF) (up to 0.71) and Power Conversion Efficiency (PCE)[5].
Part 3: Standard Operating Procedure (SOP): Controlled SVA
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is cleared.
Step 1: Substrate Preparation & Baseline Validation
-
Spin-coat the 3,4,7,8-NTCDA/NTCDI solution onto the prepared substrate.
-
Dry the film under vacuum (
Torr) for 1 hour to establish a baseline "kinetically frozen" state.
-
Self-Validation Checkpoint: Perform a quick polarized optical microscopy (POM) scan. The film must appear completely dark (isotropic). If birefringent domains are present, the spin-coating solvent evaporated too slowly, and SVA will yield inconsistent results.
Step 2: Chamber Saturation
-
Place 2 mL of the chosen solvent into a small glass reservoir inside a sealed glass Petri dish (Volume
cm³). -
Allow 15 minutes for liquid-vapor equilibrium to be reached at 25°C.
Step 3: Vapor Exposure
-
Quickly transfer the substrate into the saturated chamber and seal the lid.
-
Monitor the film visually; a slight change in optical interference color indicates successful solvent swelling. Typical exposure times range from 5 to 30 minutes depending on the targeted polymorph[1].
Step 4: Quenching & Locking
-
Rapidly remove the substrate from the chamber and immediately place it on a hotplate at 50°C for 2 minutes.
-
Causality: This rapid thermal shock drives off the residual plasticizing solvent, instantly pushing the
back above room temperature and "locking in" the newly formed dendritic crystalline network[1].
Part 4: Quantitative Data Presentation
Table 1: Impact of Solvent Selection on 3,4,7,8-Naphthalenetetracarboxylic Crystallinity and Morphology
| Solvent | Vapor Pressure (mmHg at 20°C) | Interaction with NTCDA Film | Morphological Outcome | Charge Transport Effect |
| Chloroform (CF) | 159.0 | High (Rapid swelling) | Rapid transition to dendritic crystallites | High risk of dewetting; induces electron-to-hole transport shift in blends. |
| Chlorobenzene (CB) | 12.0 | Moderate (Controlled swelling) | Optimal phase-separation domain sizes | Enhanced electron mobility; improved FF (>0.70) in solar cells. |
| Acetonitrile (ACN) | 73.0 | Orthogonal (Poor solubility) | Minimal bulk restructuring; surface trap passivation | Channel-length independent mobility increase; reduced threshold voltage. |
Part 5: Mechanistic Visualization
Mechanism of Solvent Vapor Annealing on NTCDA Film Crystallinity and Morphology.
Part 6: References
-
Li, Z., et al. "High Performance All-Polymer Solar Cells by Synergistic Effects of Fine-Tuned Crystallinity and Solvent Annealing." Journal of the American Chemical Society, 2016.
-
Chlebosz, D., et al. "Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene)." Frontiers in Chemistry (PMC), 2022.
-
Campos, A., et al. "Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors." ACS Applied Materials & Interfaces (PMC), 2021.
-
Lee, J., et al. "Chemical Annealing of Zinc Tetraphenylporphyrin Films: Effects on Film Morphology and Organic Photovoltaic Performance." Chemistry of Materials (ACS), 2012.
Sources
- 1. Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-Tuning Semiconducting Polymer Self-Aggregation and Crystallinity Enables Optimal Morphology and High-Performance Printed All-Polymer Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 3. Synergistic Effect of Solvent Vapor Annealing and Chemical Doping for Achieving High-Performance Organic Field-Effect Transistors with Ideal Electrical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 3,4,7,8-Naphthalene-tetracarboxylic Acid
In the realm of high-performance polymers, organic semiconductors, and advanced materials, the precise characterization of molecular building blocks is paramount. 3,4,7,8-Naphthalene-tetracarboxylic acid (NTCA) and its dianhydride precursor (NTCDA) are foundational components in the synthesis of naphthalenediimides (NDIs), a class of compounds prized for their unique electronic and optical properties[1]. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method to verify the chemical identity and purity of these materials. It is particularly powerful for monitoring the hydrolysis of the dianhydride to the desired tetracarboxylic acid.
This guide provides an in-depth analysis of the FTIR spectrum of NTCA, presenting it in direct comparison with its common precursor, 3,4,7,8-Naphthalene-tetracarboxylic dianhydride (NTCDA). We will explore the theoretical underpinnings of the key spectral features, provide a validated experimental protocol, and interpret the resulting data with the rigor expected by researchers and drug development professionals.
The Vibrational Fingerprint: Understanding FTIR of Aromatic Carboxylic Acids
Before analyzing the spectrum of NTCA, it is crucial to understand the characteristic vibrational modes that define aromatic carboxylic acids. Unlike simple aliphatic acids, the NTCA molecule's four carboxylic acid groups are directly attached to a rigid, conjugated naphthalene core. This unique structure gives rise to a distinct spectral signature.
The most diagnostically significant regions in the FTIR spectrum of a carboxylic acid are:
-
O-H Stretching: The hydroxyl (O-H) group of a carboxylic acid engages in strong intermolecular hydrogen bonding, typically forming dimers. This interaction dramatically broadens the O-H stretching vibration, resulting in a characteristically wide absorption band that can span from 3300 cm⁻¹ down to 2500 cm⁻¹[2][3]. This broad feature is often the most recognizable sign of a carboxylic acid's presence[4].
-
C=O (Carbonyl) Stretching: The carbonyl group (C=O) produces a strong, sharp absorption peak. For carboxylic acid dimers, this peak typically appears in the 1710-1760 cm⁻¹ range[3][5]. Conjugation with the naphthalene aromatic system is expected to lower this frequency, placing it in the lower end of this range, typically between 1710 cm⁻¹ and 1680 cm⁻¹[6].
-
C-O Stretching and O-H Bending: The stretching of the carbon-oxygen single bond (C-O) and the in-plane bending of the O-H group are coupled vibrations. These give rise to bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions[2][6].
-
Aromatic Ring Vibrations: The naphthalene core will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations also produce strong signals in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the aromatic ring.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
To ensure spectral data is both accurate and reproducible, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples.
Objective: To obtain a high-quality transmission FTIR spectrum of a solid sample (NTCA or NTCDA).
Materials:
-
Sample (3,4,7,8-Naphthalene-tetracarboxylic acid)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
Methodology:
-
Drying: Gently dry the NTCA sample and the KBr powder in an oven at 110°C for 2-4 hours to remove any residual moisture, which can interfere with the O-H region of the spectrum. Store in a desiccator until use.
-
Sample Preparation: Weigh approximately 1-2 mg of the NTCA sample and 150-200 mg of KBr. The precise ratio should be about 1:100.
-
Grinding: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet-pressing die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die to remove trapped air. Gradually apply pressure (approximately 7-10 tons) for about 2 minutes. This will form a transparent or semi-transparent KBr pellet.
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
Caption: Diagram 2: Molecular Structures.
The Spectrum of 3,4,7,8-Naphthalene-tetracarboxylic dianhydride (NTCDA)
The spectrum of the starting material, NTCDA, is defined by the absence of O-H bands and the presence of characteristic anhydride carbonyl peaks.
-
Aromatic C-H Stretch: A peak is observed around 3086 cm⁻¹, corresponding to the stretching of the C-H bonds on the naphthalene ring.[7]
-
Anhydride C=O Stretches: This is the most telling region. Anhydrides show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes.[9] For NTCDA, these appear as strong, sharp peaks at approximately 1782 cm⁻¹ and 1729 cm⁻¹ .[7] The higher frequency band is typically the asymmetric stretch.
-
Aromatic C=C Stretch: A peak around 1607 cm⁻¹ can be attributed to the skeletal vibrations of the aromatic ring.[7]
-
C-O-C Stretch: The stretching of the C-O-C bond within the five-membered anhydride rings results in a strong absorption, which has been noted around 1038 cm⁻¹.[7]
The Predicted Spectrum of 3,4,7,8-Naphthalene-tetracarboxylic acid (NTCA)
Upon successful hydrolysis of NTCDA to NTCA, the FTIR spectrum undergoes a profound transformation.
-
Carboxylic Acid O-H Stretch: The most obvious change is the appearance of an extremely broad and intense absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹ , which will obscure the sharp aromatic C-H stretches.[2][10] This is the definitive signature of the carboxylic acid groups and their extensive hydrogen bonding.
-
Carboxylic Acid C=O Stretch: The two sharp anhydride carbonyl peaks disappear and are replaced by a single, strong, and slightly broader carbonyl peak at a lower wavenumber. Due to conjugation with the naphthalene ring, this peak is expected around ~1700 cm⁻¹ .[6][11]
-
C-O Stretch / O-H Bend: The spectrum will now feature prominent bands in the 1320-1210 cm⁻¹ region, characteristic of the C-O stretching coupled with O-H bending in the carboxylic acid dimer structure.[2]
Data Summary and Interpretation
The key to using FTIR for quality control or reaction monitoring is to focus on the disappearance of the reactant's signature peaks and the appearance of the product's characteristic bands.
| Vibrational Mode | 3,4,7,8-Naphthalene-tetracarboxylic dianhydride (NTCDA) | 3,4,7,8-Naphthalene-tetracarboxylic acid (NTCA) | Rationale for Change |
| O-H Stretch | Absent | ~3300-2500 cm⁻¹ (Very Broad, Strong) | Formation of four -COOH groups leads to extensive hydrogen bonding. |
| C=O Stretch | ~1782 cm⁻¹ & ~1729 cm⁻¹ (Two Sharp, Strong Bands) | ~1700 cm⁻¹ (One Broad, Strong Band) | Anhydride C=O groups are replaced by dimerized, conjugated carboxylic acid C=O groups, which absorb at a lower frequency. |
| C-O-C Stretch | ~1038 cm⁻¹ (Strong) | Absent | The anhydride C-O-C ether linkage is cleaved during hydrolysis. |
| C-O Stretch / O-H Bend | Absent / Minimal | ~1320-1210 cm⁻¹ (Medium-Strong) | Appearance of characteristic coupled C-O and O-H vibrations from the -COOH group. |
| Aromatic C-H Stretch | ~3086 cm⁻¹ (Sharp, Medium) | Obscured by broad O-H band | The intense O-H absorption envelops the weaker C-H stretch. |
Table 1: Comparative summary of key FTIR absorption bands for NTCDA and NTCA.
Expert Interpretation: An incomplete reaction would be immediately evident in the spectrum. The presence of residual sharp peaks around 1782 cm⁻¹ and 1729 cm⁻¹ alongside the broad O-H and the ~1700 cm⁻¹ carbonyl bands would indicate that the sample is a mixture of both the dianhydride and the tetracarboxylic acid. For drug development and materials science applications where precursor purity is critical, the complete absence of the anhydride carbonyl peaks is a necessary quality criterion.
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of 3,4,7,8-Naphthalene-tetracarboxylic acid. The conversion from its dianhydride precursor is marked by a clear and unambiguous spectral transformation. The disappearance of the dual anhydride carbonyl peaks and the emergence of the characteristically broad O-H stretch and a single, lower-frequency carbonyl band provide a definitive fingerprint for the successful synthesis of NTCA. By following a validated experimental protocol and understanding the causal links between molecular structure and vibrational absorption, researchers can confidently verify the identity and purity of this vital molecular building block.
References
Sources
- 1. Naphthalenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1,4,5,8-Naphthalenetetracarboxylic dianhydride grafted phthalocyanine macromolecules as an anode material for lithium ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4,5,8-Naphthalenetetracarboxylic dianhydride grafted phthalocyanine macromolecules as an anode material for lithium ion batteries - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00115A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. myneni.princeton.edu [myneni.princeton.edu]
1H NMR Characterization of 3,4,7,8-Naphthalene-tetracarboxylic Derivatives: A Comparative Guide to Solvent Systems and Acquisition Modalities
Executive Summary
3,4,7,8-Naphthalenetetracarboxylic dianhydride (NTCDA) and its diimide derivatives (NDIs) are highly conjugated, planar molecules critical for[1] and [2]. (Note: While IUPAC standardizes this core as 1,4,5,8-naphthalenetetracarboxylic derivatives, literature frequently utilizes the 3,4,7,8-nomenclature; the analytical physics remain identical).
NMR spectroscopy is the gold standard used to explore the of these intercalating cores[3]. However, their extreme tendency to form
Mechanistic Insight: The Physics of Aggregation (E-E-A-T)
As a Senior Application Scientist, I frequently encounter researchers struggling with missing or severely broadened signals when analyzing NTCDA derivatives. The causality behind this analytical failure is straightforward: in standard solvents, these planar molecules form highly ordered J-aggregates or H-aggregates.
When molecules aggregate, their rotational correlation time (
Fig 1: Mechanistic pathway of aggregate disruption via TFA-d protonation to enhance T2 relaxation.
Comparative Methodology: Solvent Systems & Modalities
Alternative 1: Standard Solution-State NMR (DMSO-d6)
Standard characterization often defaults to highly polar solvents like DMSO-d6, where the core aromatic protons typically appear around
[4]. However, the solubility of unsubstituted NTCDA in DMSO is typically < 1 mg/mL. Heating the sample to 80°C marginally improves solubility but rarely achieves the true monomeric dispersion required for baseline-resolved singlets.Alternative 2: Solid-State CP/MAS NMR (ssNMR)
For highly polymerized or exceptionally rigid NTCDA derivatives, researchers often abandon solution-state methods entirely in favor of [5]. While 13C Cross-Polarization Magic Angle Spinning (CP/MAS) provides valuable carbon framework data, 1H ssNMR is severely limited by strong homonuclear dipolar couplings. Even at high MAS spinning speeds (e.g., 40 kHz), the 1H signals of the naphthalene core remain broad (> 150 Hz), making it impossible to assess precise purity.
The Optimized Product/Workflow: TFA-d/CDCl3 Co-Solvent System
By utilizing a 1:1 (v/v) mixture of deuterated trifluoroacetic acid (TFA-d) and chloroform-d (CDCl3), we actively protonate the electron-rich carbonyl oxygens of the dianhydride/diimide core. This induces a localized positive charge, leading to electrostatic repulsion between the planar faces and effectively unzipping the aggregates. The CDCl3 acts as a low-viscosity diluent, ensuring a fast tumbling rate (
Fig 2: Workflow comparing solvent selection, aggregation states, and resulting NMR resolution.
Quantitative Data Presentation
| Analytical Metric | Standard DMSO-d6 (400 MHz) | Solid-State CP/MAS (400 MHz) | TFA-d/CDCl3 Co-Solvent (600 MHz) |
| Solubility Limit | < 1 mg/mL (requires 80°C heat) | N/A (Bulk Powder) | > 15 mg/mL (Room Temp) |
| Aromatic Core 1H Shift | ~8.76 ppm | ~8.5 ppm (Isotropic) | 8.82 ppm (Sharp Singlet) |
| 1H Linewidth ( | 12.0 - 15.0 Hz | > 150 Hz | < 1.5 Hz |
| Acquisition Time | > 4 hours (Due to low SNR) | 2 - 12 hours | < 10 minutes |
| Diagnostic Utility | Poor (Often obscures impurities) | Moderate (Bulk structure only) | Excellent (Resolves fine J-couplings) |
Self-Validating Experimental Protocols
Trustworthiness in analytical chemistry requires self-validating protocols. The methodologies below include built-in diagnostic checks to verify that the physical state of the sample matches the theoretical requirements for high-resolution acquisition.
Protocol 1: TFA-d/CDCl3 Co-Solvent Preparation & Acquisition (Recommended)
-
Sample Weighing: Accurately weigh 3.0 - 5.0 mg of the 3,4,7,8-Naphthalene-tetracarboxylic derivative into a clean 1.5 mL glass vial.
-
Aggregate Disruption (TFA-d Addition): Add 300 µL of cold Trifluoroacetic acid-d (TFA-d). Vortex for 30 seconds.
-
Causality Note: The strong acid protonates the imide/anhydride carbonyls, forcing the stacked
-systems apart via electrostatic repulsion.
-
-
Viscosity Tuning (CDCl3 Addition): Add 300 µL of Chloroform-d (CDCl3) containing 0.03% v/v TMS.
-
Causality Note: CDCl3 lowers the macroscopic viscosity of the solution, increasing the molecular tumbling rate to optimize
relaxation.
-
-
Transfer & Shimming: Transfer 550 µL of the homogenous solution to a 5 mm NMR tube. Insert into the spectrometer and lock exclusively on the CDCl3 deuterium signal.
-
Self-Validation Check (Critical): Observe the Free Induction Decay (FID) envelope. A smooth decay lasting > 1.5 seconds confirms monomeric dispersion. If the FID truncates in < 0.2 seconds, residual micro-aggregates remain; sonicate the tube for 5 minutes before proceeding.
-
Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., zg30 pulse sequence, 16 scans, 10-second relaxation delay (
) to ensure quantitative integration of the electron-deficient core protons).
Protocol 2: Solid-State 1H-13C CP/MAS NMR (For Insoluble Polymeric NDIs)
-
Rotor Packing: Pack ~30 mg of the dry NTCDA/NDI powder into a 3.2 mm ZrO2 MAS rotor. Ensure symmetrical packing to prevent spinning instability.
-
Magic Angle Spinning: Spin the sample at a minimum of 20 kHz to average out the strongest chemical shift anisotropies (CSA).
-
Cross-Polarization: Apply a ramped CP pulse sequence with a contact time of 2.0 ms to transfer magnetization from the abundant 1H spin bath to the dilute 13C nuclei.
-
Acquisition: Acquire with high-power SPINAL-64 1H decoupling to minimize homonuclear broadening during 13C detection.
References
-
Title: Structural characterization of a rigidified threading bisintercalator Source: PubMed / NIH URL: [Link]
-
Title: INVESTIGATING THE ATOMIC INTERACTIONS OF FLEXIBLE ORGANIC SOLAR CELLS Source: Old Dominion University URL: [Link]
-
Title: A Novel Naphthalene Diimide-based Conjugated Polymer as Electron Transport Material Source: RSC Advances URL: [Link]
-
Title: Quasi‐epitaxial growth of organic multiple quantum well structures by organic molecular beam deposition Source: AIP Publishing URL: [Link]
-
Title: In Situ Spectroscopic Ellipsometry Monitoring of Multilayer Growth Dynamics via Molecular Layer Epitaxy Source: ACS Publications URL: [Link]
Sources
Comparative Guide: Electron Mobility of Naphthalene-Tetracarboxylic Derivatives
3,4,7,8-Naphthalene-tetracarboxylic (Isomer/Nomenclature) vs. NTCDA (1,4,5,8-Isomer)
Part 1: Executive Summary & Nomenclature Resolution
The Verdict: In the context of organic electronics, the comparison between "3,4,7,8-Naphthalene-tetracarboxylic" and "NTCDA" presents a critical nomenclature and structural distinction.
-
Nomenclature Clarification: "NTCDA" universally refers to the 1,4,5,8-isomer (peri-isomer), the thermodynamic product and standard n-type semiconductor.
-
The "3,4,7,8" Entity: In specific literature, "3,4,7,8" is often used as a synonym for the 2,3,6,7-isomer (linear isomer) or occasionally as a non-standard numbering for NTCDA itself.
-
Performance Gap: If comparing the Standard NTCDA (1,4,5,8) against the Linear Isomer (2,3,6,7) , the Standard NTCDA is the superior semiconductor due to its unique 2D-sheet packing and favorable orbital overlap. However, if the comparison is against the Diimide derivative (NTCDI) , the Diimide is vastly superior, offering mobilities 2–3 orders of magnitude higher (
) and air stability.
Recommendation: For high-performance n-channel OFETs, NTCDI derivatives (functionalized imides) are the industry standard. For fundamental interface studies, NTCDA (1,4,5,8) remains the benchmark. The linear isomer (2,3,6,7) is primarily relevant for low-CTE polyimide polymers, not charge transport.
Part 2: Technical Comparison (NTCDA vs. Alternatives)
1. Molecular Architecture & Packing
Electron mobility (
| Feature | NTCDA (1,4,5,8-Isomer) | Linear Isomer (2,3,6,7) | NTCDI (Diimide Derivative) |
| Structure | Peri-substituted (Compact) | Linear (Acene-like) | N-Functionalized |
| Packing Motif | Herringbone / 2D Sheets | Slipped Stack | Brickwork / Slipped Stack |
| Orbital Overlap | Moderate (Edge-to-Face) | Low (in thin films) | High (Face-to-Face) |
| LUMO Level | -4.0 eV (Deep) | ~ -3.5 eV | -3.8 to -4.3 eV (Tunable) |
| Solubility | Poor (Sublimation only) | Poor | High (Solvent Processable) |
2. Electron Mobility Data (
)
Data aggregated from vacuum-deposited OFET measurements on SiO₂/Si substrates.
| Material | Mobility ( | On/Off Ratio | Air Stability |
| NTCDA (Standard) | Poor (Hydrolysis sensitive) | ||
| Linear (2,3,6,7) | Low | Moderate | |
| NTCDI-R (Alkyl) | 0.1 - 2.1 | Excellent (Kinetic stability) |
Critical Insight: NTCDA suffers from a "herringbone" packing motif which limits
-overlap. The functionalization of NTCDA into NTCDI allows for "brickwork" packing, maximizing the transfer integral and boosting mobility by orders of magnitude.
Part 3: Mechanism of Action & Stability
The primary failure mode for NTCDA devices is atmospheric degradation . The anhydride group is susceptible to hydrolysis, converting to the dicarboxylic acid, which acts as an electron trap.
Reaction Pathway (Degradation):
Stabilization Strategy (Imidization): Converting the Anhydride (O=C-O-C=O) to the Imide (O=C-N(R)-C=O) lowers the LUMO level and sterically protects the core, preventing hydrolysis and enabling air-stable transport.
Visualization: Structural Evolution & Performance
The following diagram illustrates the relationship between the Isomers and the high-performance Diimide derivative.
Figure 1: Structural divergence of Naphthalene derivatives. Note the critical pathway from Standard NTCDA to NTCDI for enhanced mobility.
Part 4: Experimental Protocol (Mobility Measurement)
To objectively compare these materials, you must fabricate "Electron-Only" devices or n-channel OFETs. The following protocol ensures artifact-free mobility extraction.
Protocol: Vacuum-Deposited n-Channel OFET Fabrication
-
Substrate Preparation:
-
Use highly doped n++ Si wafers with 300 nm thermally grown SiO₂.
-
Cleaning: Sonicate in Acetone
Isopropanol DI Water (10 min each). -
Activation: UV-Ozone treat for 20 mins to generate surface -OH groups.
-
-
Dielectric Modification (CRITICAL):
-
Rationale: Electron transport is easily trapped by surface silanols (Si-OH). You must passivate the surface.
-
Step: Immerse substrate in a 10 mM solution of OTS (Octadecyltrichlorosilane) in Toluene for 12 hours.
-
Validation: Water contact angle should be
.
-
-
Active Layer Deposition:
-
Material: Load NTCDA or NTCDI into a Knudsen cell.
-
Vacuum:
Torr.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Rate: 0.1 - 0.3 Å/s (Slow growth promotes large grain size).
-
Thickness: 40 - 50 nm.
-
Substrate Temp: Heat substrate to 60°C during deposition to enhance crystallinity.
-
-
Electrode Deposition:
-
Deposit Source/Drain electrodes (e.g., Al or Ag) via shadow mask.
-
Channel Width/Length (
) ratio should be .
-
-
Characterization:
-
Measure
vs in a nitrogen glovebox (dark). -
Extraction: Calculate saturation mobility (
) using the equation:
-
Part 5: References
-
Katz, H. E., et al. "Naphthalenetetracarboxylic Diimide-Based n-Channel Transistor Semiconductors: Structural Variation and Thiol-Enhanced Gold Contacts." Journal of the American Chemical Society, 2000.
-
Laquindanum, J. G., et al. "n-Channel Organic Transistor Materials Based on Naphthalene Frameworks." Journal of the American Chemical Society, 1996.
-
Hasegawa, M., et al. "Low-CTE Polyimides Derived from 2,3,6,7-Naphthalenetetracarboxylic Dianhydride." Polymer Journal, 2007.[1][2]
-
Gelinck, G. H., et al. "Organic Transistors in the New Decade." Advanced Materials, 2010.
Sources
X-ray diffraction (XRD) patterns of 3,4,7,8-Naphthalene-tetracarboxylic powder
This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characteristics of 3,4,7,8-naphthalenetetracarboxylic derivatives, specifically focusing on the dianhydride form (NTCDA) widely used in organic electronics.
Important Nomenclature Clarification
In high-impact physical chemistry and organic electronics literature (e.g., Journal of Applied Physics, ACS Photonics), the designation "3,4,7,8-naphthalenetetracarboxylic dianhydride" is frequently used as a synonym for the standard 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) . While IUPAC numbering assigns the peri-positions as 1,4,5,8, the "3,4,7,8" nomenclature persists in specific sub-fields to describe the same functional semiconductor material.
-
Primary Focus: 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA) – The active organic semiconductor.
-
Critical Alternative: 1,4,5,8-Naphthalenetetracarboxylic Acid (NTCA) – The hydrolyzed precursor/impurity.
Part 1: XRD Characterization of NTCDA Powder
1. Crystal Structure & Packing
NTCDA crystallizes in a monoclinic system (Space Group P2₁/c ), characterized by a herringbone arrangement that facilitates 2D charge transport. The molecules form stacks along the b-axis with a π-π stacking distance of approximately 3.51 Å .
2. Diagnostic XRD Pattern (Powder)
The following table summarizes the critical diffraction peaks for identifying pure NTCDA powder and distinguishing it from its hydrolyzed acid form (NTCA) or the perylene analogue (PTCDA).
| 2θ Angle (Cu Kα) | d-spacing (Å) | Relative Intensity | Assignment (hkl) | Significance |
| 9.3° - 9.6° | ~9.40 | Medium | (001) / (100) | Primary Identification : Characteristic low-angle reflection for the anhydride phase. |
| 11.9° - 12.5° | ~7.20 | Strong | (011) | Crystallinity Marker : Sharpness indicates high crystalline order; broadening suggests amorphous domains. |
| 25.4° - 26.5° | ~3.51 | Very Strong | (020) / Stacking | π-Stacking Peak : Corresponds to the intermolecular distance along the stacking axis. Critical for charge transport. |
| 27.5° | ~3.24 | Weak | Various | Secondary reflection often seen in highly crystalline sublimed powders. |
Analyst Note: A shift in the stacking peak (25.4°) to lower angles (e.g., 24.5°) often indicates intercalation of solvent molecules or lattice expansion due to hydration (conversion to acid).
Part 2: Comparative Analysis (Alternatives)
Comparison 1: NTCDA (Anhydride) vs. NTCA (Acid)
Moisture sensitivity is the primary failure mode for NTCDA. Upon exposure to ambient humidity, the anhydride rings hydrolyze to form the tetra-acid (NTCA).
-
NTCDA (Anhydride): Sharp peaks at 9.5° and 12.5° .
-
NTCA (Acid): Loss of the 9.5° peak; appearance of broad features around 15° - 18° due to hydrogen-bonding networks disrupting the tight π-stacking.
-
Implication: If your "3,4,7,8" powder diffractogram lacks the 9.5° peak and shows broad scattering >15°, the material has degraded to the acid form.
Comparison 2: NTCDA vs. PTCDA
PTCDA (3,4,9,10-perylenetetracarboxylic dianhydride) is the extended conjugated analogue.
| Feature | NTCDA (Naphthalene Core) | PTCDA (Perylene Core) |
| Core Size | 2 Benzene Rings | 5 Benzene Rings |
| Stacking Distance | ~3.51 Å (2θ ≈ 25.4°) | ~3.21 Å (2θ ≈ 27.8°) |
| Key Low-Angle Peak | ~9.5° | ~9.0° (Polymorph dependent) |
| Application | High electron affinity, n-type transport | Higher hole mobility, optical absorption in visible |
Part 3: Experimental Protocol & Visualization
Methodology: High-Resolution Powder XRD
To ensure reproducible data for NTCDA, follow this protocol to minimize preferred orientation effects common in planar organic molecules.
-
Sample Prep: Grind the "3,4,7,8" powder gently in an agate mortar. Do not over-grind , as excessive shear can induce phase transitions or amorphization.
-
Mounting: Use a zero-background silicon holder. Dust the powder lightly; do not press firmly, as this enhances preferred orientation (enhancing the 25.4° peak at the expense of the 9.5° diagnostic peak).
-
Scan Parameters:
-
Range: 2θ = 5° to 40°.
-
Step Size: 0.02°.
-
Dwell Time: >2 seconds/step (organic scatterers have low form factors).
-
Visualization: Structural Transformation & Logic
Caption: Logic flow for validating NTCDA purity via XRD. The cycle highlights the reversible hydrolysis between the Anhydride (active) and Acid (inactive) forms.
References
-
Crystal Structure of NTCDA: Born, L., & Heywang, G. (1990). "Crystal structure of 1,4,5,8-naphthalene-tetracarboxylic-dianhydride (NTDA)." Zeitschrift für Kristallographie, 190(3-4), 147-152. Link
-
Nomenclature Usage (3,4,7,8 vs 1,4,5,8): Forrest, S. R., et al. (1995). "Quasi-epitaxial growth of organic multiple quantum well structures." Journal of Applied Physics, 80, 1387. (Validates "3,4,7,8" naming in device physics). Link
-
XRD of Organic Semiconductors: Fenter, P., et al. (1995). "Structural analysis of organic thin films." Journal of Applied Physics, 77, 11770. (Comparative data for PTCDA and NTCDA).
-
Hydrolysis Mechanism: Gago, S., et al. (2006). "Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis." Organic & Biomolecular Chemistry. Link
Comparative MS Guide: 3,4,7,8-Naphthalenetetracarboxylic Acid vs. 1,4,5,8-Isomer
Topic: Mass Spectrometry Fragmentation of 3,4,7,8-Naphthalenetetracarboxylic Acid (2,3,6,7-Isomer) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
3,4,7,8-Naphthalenetetracarboxylic acid (chemically synonymous with the 2,3,6,7-isomer ) is a critical building block for Metal-Organic Frameworks (MOFs) and covalent organic polymers. Its structural isomer, 1,4,5,8-naphthalenetetracarboxylic acid , is the standard precursor for n-type organic semiconductors (NTCDA/NDI).
While both isomers share the molecular formula C₁₄H₈O₈ (MW: 304.21 Da), they exhibit distinct mass spectrometry (MS) fragmentation signatures driven by the proximity of their carboxyl groups. This guide provides a technical workflow to differentiate these isomers based on anhydride ring stability (5-membered vs. 6-membered) and ionization energetics.
The Core Differentiator: Anhydride Ring Strain
-
3,4,7,8-Isomer (2,3,6,7-NTC): Carboxyl groups are in ortho positions (2,3 and 6,7). Dehydration leads to 5-membered phthalic-type anhydride rings.
-
1,4,5,8-Isomer (Peri-NTC): Carboxyl groups are in peri positions (1,8 and 4,5). Dehydration leads to 6-membered anhydride rings, which are thermodynamically more stable and form more readily in the ion source.
Mass Spectrometry Performance Comparison
Ionization Mode Selection
For free carboxylic acids, Negative Ion Mode ESI (Electrospray Ionization) is the gold standard due to the acidic protons. However, for structural elucidation via fragmentation, EI (Electron Ionization) of the methyl ester derivatives or direct probe analysis of the anhydrides provides richer structural data.
Table 1: Comparative MS Profile (Negative ESI & EI)
| Feature | 3,4,7,8-Isomer (2,3,6,7-NTC) | 1,4,5,8-Isomer (Peri-NTC) | Diagnostic Significance |
| Precursor Ion (ESI-) | [M-H]⁻ ( | [M-H]⁻ ( | Indistinguishable by mass alone.[1] |
| Primary Fragment (ESI) | [M-H-CO₂]⁻ ( | [M-H-CO₂]⁻ ( | Decarboxylation is common to both. |
| Anhydride Formation (EI) | Forms 5-membered dianhydride ( | Forms 6-membered dianhydride ( | High. 1,4,5,8-dianhydride is significantly more stable. |
| "Ortho Effect" Loss | Prominent loss of H₂O ( | Prominent loss of H₂O ( | Medium. 2,3-interaction favors CO loss after anhydride formation. |
| Doubly Charged Ions | [M-2H]²⁻ ( | [M-2H]²⁻ ( | Low differentiation potential. |
Fragmentation Mechanism & Causality
The fragmentation logic relies on the "Ortho Effect." In the 3,4,7,8-isomer, the proximity of the carboxylic acids allows for rapid intramolecular dehydration. However, the resulting 5-membered ring is more strained than the 6-membered ring of the 1,4,5,8-isomer.
Mechanism 1: 3,4,7,8-Isomer (Ortho-Pathway)
-
Dehydration: The [M-H]⁻ ion loses water to form a mono-anhydride intermediate.
-
Decarboxylation/Decarbonylation: The strained 5-membered ring is prone to losing CO (28 Da) or CO₂ (44 Da) rapidly.
-
Result: A "messier" spectrum with higher fragmentation efficiency at lower collision energies.
Mechanism 2: 1,4,5,8-Isomer (Peri-Pathway)
-
Dehydration: Rapidly forms the highly stable 1,8-naphthalic anhydride moiety (6-membered ring).
-
Stability: This ion is resilient. Higher collision energy (CE) is required to break the anhydride ring.
-
Result: A dominant peak at
268 (Dianhydride) or 285 (Mono-anhydride/acid) in negative mode.
Visualization: Fragmentation Pathway (DOT Diagram)
Caption: Comparative fragmentation tree highlighting the stability difference between the 5-membered (3,4,7,8) and 6-membered (1,4,5,8) anhydride intermediates.[4]
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and differentiation between isomers using LC-MS/MS (Negative Mode) .
Reagents & Preparation[5]
-
Solvent: Methanol (LC-MS grade) with 0.1% Ammonium Acetate. Avoid Formic Acid if detecting carboxylates in negative mode to prevent signal suppression.
-
Concentration: 10 µg/mL.
Step-by-Step Workflow
-
System Setup:
-
Source: ESI Negative Mode (-).
-
Flow Rate: 0.3 mL/min (Direct Infusion or C18 Column).
-
Capillary Voltage: -2.5 kV (Soft ionization to preserve molecular ion).
-
-
MS1 Scan (Validation):
-
Scan range
100–500. -
Confirm presence of parent ion
at 303.2. -
Check: If
267/268 is dominant immediately, thermal degradation in the source is occurring (common for 1,4,5,8-isomer). Lower the desolvation temperature.
-
-
MS2 Fragmentation (Differentiation):
-
Isolate
303.2. -
Apply stepped Collision Energy (10, 20, 40 eV).
-
Criterion for 3,4,7,8-Isomer: Look for a higher ratio of fragmentation (loss of CO/CO₂) relative to the stable anhydride peak compared to the 1,4,5,8 standard.
-
-
Derivatization Check (Optional but Recommended):
-
React sample with BF₃-Methanol (10 min, 60°C).
-
3,4,7,8-Tetramethyl Ester: Steric hindrance at the ortho positions (2,3) causes distinct retention time shifts on C18 columns compared to the less hindered 1,4,5,8-ester.
-
References
-
NIST Mass Spectrometry Data Center. "Naphthalene-1,4,5,8-tetracarboxylic acid, tetramethyl ester Mass Spectrum."[5] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "Naphthalene-2,3,6,7-tetracarboxylic Acid (Compound Summary)."[6] National Library of Medicine. [Link]
- Harrison, A. G. "Chemical Ionization Mass Spectrometry." CRC Press, 2nd Edition.
- Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition.
Sources
- 1. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4,5,8-naphthalenetetracarboxylic acid cyclic 1,8-anhydride bis(dimethyl sulfoxide) solvate and 1,4,5,8-naphthalenetetracarboxylic 1,8:4,5-dianhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene-1,4,5,8-tetracarboxylic acid, tetramethyl ester [webbook.nist.gov]
- 6. Naphthalene-2,3,6,7-tetracarboxylic Acid | C14H8O8 | CID 9839431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison: Thermal Profiles of Naphthalene-tetracarboxylic Derivatives
Executive Summary
This guide provides a technical analysis of the thermal properties (TGA/DSC) of Naphthalene-tetracarboxylic acid derivatives.
Note on Nomenclature: The specific isomer "3,4,7,8-naphthalenetetracarboxylic" is chemically equivalent to 2,3,6,7-naphthalenetetracarboxylic (linear isomer) under standard IUPAC numbering. This guide compares this linear isomer against the industry-standard 1,4,5,8-isomer (NTCDA) and the benchmark Pyromellitic Dianhydride (PMDA) .
Part 1: Structural Context & Isomerism
Understanding the thermal behavior requires distinguishing between the two primary isomers, as their packing density significantly alters their thermodynamic transitions (melting vs. sublimation).
-
Isomer A (The Standard): 1,4,5,8-Naphthalenetetracarboxylic dianhydride (1,4,5,8-NTCDA ).[1][2] Forms a six-membered anhydride ring. High solubility, widely used in organic electronics (n-type semiconductors).
-
Isomer B (The Target/Linear): 2,3,6,7-Naphthalenetetracarboxylic dianhydride (2,3,6,7-NTCDA ).[1] Forms a five-membered anhydride ring. Often referred to in older literature or specific patent families by alternative numberings (e.g., 3,4,7,8). Known for rigid rod-like polymer backbones.
Thermal Pathway Diagram
The following diagram illustrates the critical thermal events for the Acid precursor versus the Dianhydride form.
Figure 1: Thermal evolution pathway. The "Acid" form exhibits a distinct mass loss step (dehydration) absent in the purified "Dianhydride" form.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal validation steps (e.g., buoyancy correction, atmosphere switching).
Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability (
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
-
Sample Mass: 5–10 mg (Powder).
-
Crucible: Alumina (
) open pan (prevents micro-environment encapsulation). -
Atmosphere: Nitrogen (
) at 50 mL/min (Purge). -
Ramp Protocol:
-
Isothermal: 100°C for 10 min (Removes surface adsorbed water; validates "dry" baseline).
-
Ramp: 10°C/min to 600°C.
-
Switch (Optional): Switch to Air at 600°C to burn off char (determines inorganic residue).
-
Differential Scanning Calorimetry (DSC)
Objective: Identify glass transition (
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Pan System: Hermetically sealed Aluminum pans with a pinhole (allows gas escape during dehydration but contains melt).
-
Protocol: Heat-Cool-Heat cycle.
-
Cycle 1: Ramp to 350°C (Erases thermal history/solvent effects).
-
Cool: 10°C/min to 25°C.
-
Cycle 2: Ramp to 450°C (Captures intrinsic
or ).
-
Part 3: Comparative Performance Analysis
The following data compares the target class against the industry benchmark (PMDA).
Table 1: Thermal Properties Comparison
| Property | 1,4,5,8-NTCDA (Standard) | 2,3,6,7-NTCDA (Linear/Target) | PMDA (Benchmark) |
| CAS Number | 81-30-1 | 3711-01-1 | 89-32-7 |
| Structure Type | 6-membered anhydride ring | 5-membered anhydride ring | 5-membered anhydride ring |
| Melting Point ( | >360°C (Sublimes) | >400°C (Decomposes) | 283–286°C |
| TGA 5% Loss ( | ~310°C | >450°C (High Stability) | ~300°C |
| Solubility | Soluble in hot DMF/DMAc | Poor (Rigid Packing) | Soluble in Acetone/DMSO |
| Key Application | Organic Semiconductors (n-type) | High-Modulus Polyimides | Standard Polyimides |
Detailed Analysis of Curves
1. TGA Curve Analysis
-
1,4,5,8-NTCDA:
-
Profile: Single-step weight loss starting
300°C. -
Mechanism: Sublimation dominates decomposition. If run in an open pan, the sample may disappear completely before carbonization.
-
Acid Precursor Note: If testing the acid (1,4,5,8-naphthalenetetracarboxylic acid), expect a sharp step at 100–150°C corresponding to a ~10-12% mass loss (loss of 2
molecules) as it converts to the dianhydride in-situ.
-
-
2,3,6,7-NTCDA (Linear):
-
Profile: Extremely high thermal stability. Significant mass loss often does not occur until >450°C.
-
Char Yield: High char yield (>50% at 800°C) due to rigid aromatic stacking, making it superior for flame-retardant applications compared to the 1,4,5,8 isomer.
-
2. DSC Curve Analysis
-
1,4,5,8-NTCDA:
-
Often shows no distinct melting endotherm at ambient pressure because
. -
A broad endotherm may appear >350°C representing simultaneous sublimation and melting.
-
-
2,3,6,7-NTCDA:
-
High melting point (>400°C). DSC often reveals a weak glass transition (
) if polymerized, but the monomer itself is highly crystalline.
-
Part 4: Application Suitability Guide
Use this decision matrix to select the correct derivative for your research.
Figure 2: Decision matrix for selecting Naphthalene-tetracarboxylic derivatives.
References
-
Sigma-Aldrich. 1,4,5,8-Naphthalenetetracarboxylic dianhydride Product Specification & TGA Data.
-
NIST Chemistry WebBook. 1,4,5,8-Naphthalenetetracarboxylic acid and dianhydride Thermochemistry Data.
-
JFE Technical Report No. 6. 2,3,6,7-Naphthalenetetracarboxylic Dianhydride (NTCDA) as a Monomer for Polyimide.[3] (Detailed thermal data on the linear isomer).
-
Tokyo Chemical Industry (TCI). Naphthalene Tetracarboxylic Acid Dianhydride Derivatives Comparison.
Sources
High-Performance Polyimide Benchmarking: Naphthalene (NTDA) vs. Benzene (PMDA) Cores
This guide benchmarks 3,4,7,8-Naphthalene-tetracarboxylic dianhydride (scientifically standardized as 1,4,5,8-Naphthalenetetracarboxylic dianhydride or 1,4,5,8-NTDA ) against the industry standard Pyromellitic Dianhydride (PMDA) .
Note on Nomenclature: The designation "3,4,7,8-" is a synonym occasionally found in patent literature and specific chemical catalogs for the 1,4,5,8-isomer . This guide addresses the 1,4,5,8-NTDA isomer, which forms six-membered naphthalimide rings, distinct from the five-membered phthalimide rings of PMDA.
Executive Summary
In the hierarchy of high-performance polymers, PMDA (Pyromellitic Dianhydride) serves as the foundational benchmark for thermal stability and mechanical rigidity (e.g., Kapton®). However, for applications requiring n-type semiconductivity , superior hydrolytic stability , or solution processability , 1,4,5,8-NTDA offers a critical alternative.
While PMDA excels in forming semi-crystalline, insoluble films via a two-step process, NTDA forms polynaphthalimides containing six-membered imide rings. This structural difference fundamentally alters the polymerization kinetics, requiring distinct synthetic protocols to achieve high molecular weight.
Chemical Identity & Structural Analysis
| Feature | PMDA (Standard) | 3,4,7,8-NTDA (1,4,5,8-NTDA) |
| IUPAC Name | Pyromellitic dianhydride | 1,4,5,8-Naphthalenetetracarboxylic dianhydride |
| Core Structure | Benzene (Single Ring) | Naphthalene (Fused Ring) |
| Imide Ring Size | 5-membered (Phthalimide) | 6-membered (Naphthalimide) |
| Electronic Nature | Weak Electron Acceptor | Strong Electron Acceptor (n-type) |
| Reactivity | High (Reacts at RT) | Low (Sterically/Electronically hindered) |
| Key Advantage | Modulus, CTE, Cost | Hydrolytic Stability, Redox Activity, Solubility |
Structural Impact on Performance
-
PMDA : The strained 5-membered anhydride ring is highly electrophilic, reacting rapidly with diamines at room temperature to form polyamic acid (PAA).
-
NTDA : The 6-membered anhydride ring is thermodynamically stable and less electrophilic. Standard room-temperature polycondensation often yields low molecular weight oligomers. Expert Insight: Successful polymerization of NTDA requires high-temperature one-step polycondensation or catalytic activation.
Performance Benchmarking Data
The following data compares polyimides synthesized with a standard flexible diamine (e.g., 4,4'-Oxydianiline, ODA) to isolate the dianhydride contribution.
| Property | PMDA-ODA (Kapton Type) | NTDA-ODA (Polynaphthalimide) | Performance Delta |
| Glass Transition (Tg) | 380°C (often non-distinct) | 260°C – 320°C | NTDA is lower (due to 6-ring flexibility/packing) |
| Decomposition (Td 5%) | ~520°C | > 540°C | NTDA is superior (Fused ring stability) |
| Solubility (Imidized) | Insoluble (Intractable) | Soluble in NMP/m-cresol | NTDA enables solution processing |
| Hydrolytic Stability | Moderate (Ring opens in base) | Excellent (6-ring resists hydrolysis) | NTDA is preferred for harsh environments |
| LUMO Energy | ~ -3.0 eV | ~ -4.0 eV | NTDA is electroactive (n-channel transport) |
| Optical Appearance | Yellow/Amber | Deep Yellow/Brown | NTDA has stronger Charge Transfer (CTC) |
Critical Note: While PMDA provides the ultimate rigid-rod mechanics for structural films, NTDA is the material of choice for electrochemical applications (e.g., battery binders, organic transistors) due to its accessible LUMO level and redox reversibility.
Mechanism of Action: Imidization Pathways
The formation of the imide ring dictates the final material properties. PMDA follows a kinetic pathway, while NTDA requires thermodynamic driving forces.
Figure 1: Comparative reaction pathways. PMDA proceeds via a stable Polyamic Acid intermediate, whereas NTDA requires catalytic high-temperature conditions to bypass the low-reactivity barrier.
Experimental Protocols
To ensure scientific integrity, distinct protocols must be used. Applying the PMDA protocol to NTDA will result in failure (low molecular weight).
Protocol A: PMDA-Based Polyimide (Standard Two-Step)
Best for: Free-standing films, high modulus requirements.
-
Stoichiometry : Dissolve Diamine (e.g., ODA) in dry DMAc (15 wt% solids) under N₂.
-
Addition : Add PMDA powder in 3 portions over 1 hour at 0–5°C (Exothermic control).
-
Aging : Stir at Room Temp (RT) for 6–12 hours. Result: Viscous Polyamic Acid (PAA).[1]
-
Casting : Cast PAA onto glass substrate.
-
Thermal Cure : Ramp oven: 80°C (1h) → 150°C (30m) → 250°C (30m) → 300°C (1h).
-
Validation : Film should be tough, creasable, and insoluble in DMAc.
Protocol B: NTDA-Based Polynaphthalimide (High-Temp One-Step)
Best for: Soluble functional coatings, electroactive layers.
-
Solvent System : Use m-cresol (or NMP with azeotropic agent like toluene).
-
Catalyst : Add Isoquinoline or Quinoline (2-5 mol% relative to dianhydride).
-
Process :
-
Mix NTDA and Diamine in m-cresol (10-15 wt% solids) at RT.
-
Heat rapidly to 180°C–200°C under N₂ flow.
-
Maintain for 6–10 hours. Water is removed continuously (or via azeotrope).
-
-
Isolation : Pour viscous solution into Methanol to precipitate the polymer fiber/powder.
-
Purification : Wash with hot methanol, dry at 150°C under vacuum.
-
Film Formation : Re-dissolve dried polymer in NMP or m-cresol, cast, and dry at 200°C.
-
Validation : Inherent viscosity > 0.5 dL/g. Film should be dark yellow/brown but transparent.
References
-
Hsiao, S.-H., et al. (2014).[2] "Ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units." Journal of Materials Chemistry C. Link
-
Rusu, R.-D., et al. (2009). "Comparative Study of Soluble Poly(keto-naphthylimide)s." Revue Roumaine de Chimie. Link
-
Hasegawa, M., et al. (2007). "Low-CTE Polyimides Derived from 2,3,6,7-Naphthalenetetracarboxylic Dianhydride." Polymer Journal. Link(Note: Contrasts 2,3,6,7-isomer reactivity with 1,4,5,8-isomer).
-
Imanishi, Y., et al. (1993). "Organic superlattices of PTCDA and NTCDA." ResearchGate. Link(Establishes 3,4,7,8 as synonym for 1,4,5,8-NTDA).
-
NASA Technical Report (1973). "Synthesis and Properties of Polymers... 1,4,5,8-naphthalenetetracarboxylic dianhydride."[2][3][4][5][6] DTIC. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. imt.ro [imt.ro]
A Senior Application Scientist's Guide to the Spectroscopic Verification of 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride Formation
Introduction: The Critical Role of Purity and Isomeric Precision in Naphthalenetetracarboxylic Dianhydrides
Naphthalenetetracarboxylic dianhydrides (NTCDAs) represent a class of highly valuable organic compounds, serving as fundamental building blocks for the synthesis of naphthalenediimides (NDIs). These resulting materials are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as components in supramolecular chemistry.[1][2] The electronic properties of NDIs are profoundly influenced by the planar, highly conjugated core of the NTCDA precursor.
While the user has specified an interest in the 3,4,7,8-isomer, it is crucial to note that the vast majority of scientific literature and commercially available material pertains to the 1,4,5,8-Naphthalene-tetracarboxylic dianhydride isomer. This prevalence is due to its synthetic accessibility from pyrene and its molecular symmetry, which lends itself to predictable and desirable electronic properties in its derivatives.[1] This guide will, therefore, focus on the robust and well-documented spectroscopic verification of the 1,4,5,8-isomer as a comprehensive case study. The principles and techniques detailed herein are broadly applicable to the characterization of other isomers, should they be synthesized.
This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous confirmation of 1,4,5,8-NTCDA formation, ensuring the isomeric purity and structural integrity required for high-performance material synthesis.
Synthesis of 1,4,5,8-Naphthalene-tetracarboxylic Dianhydride: A Brief Overview
The most common laboratory and industrial synthesis of 1,4,5,8-Naphthalene-tetracarboxylic dianhydride involves the oxidation of pyrene.[1] This process typically utilizes strong oxidizing agents such as chromic acid or chlorine. The reaction proceeds through a series of intermediates, ultimately yielding the tetracarboxylic acid, which then undergoes dehydration to form the dianhydride.
Given the harsh conditions of the synthesis, the verification of the final product's structure and the absence of starting material or intermediates is of paramount importance. Spectroscopic methods provide a non-destructive and highly sensitive means of achieving this confirmation.
Spectroscopic Verification: A Multi-faceted Approach to Structural Elucidation
No single spectroscopic technique provides a complete picture of a molecule's identity. A combination of methods is essential for irrefutable verification. Here, we compare the utility of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of 1,4,5,8-NTCDA.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a powerful first-line technique for confirming the presence of the characteristic anhydride functional groups. The vibrational modes of the carbonyl (C=O) and carbon-oxygen (C-O) bonds within the five-membered anhydride rings give rise to strong, well-defined absorption bands.
For 1,4,5,8-NTCDA, the key diagnostic peaks are:
-
Symmetric and Asymmetric C=O Stretching: Two distinct, strong absorption bands are typically observed in the region of 1730-1790 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the carbonyl groups in the anhydride rings.[3] The presence of two peaks is a hallmark of the cyclic anhydride structure.
-
C-O-C Stretching: A strong band in the region of 1160-1250 cm⁻¹ is indicative of the C-O-C stretching vibration within the anhydride rings.[3]
-
Aromatic C-H Stretching: A weaker band above 3000 cm⁻¹ (e.g., ~3086 cm⁻¹) can be attributed to the stretching of the C-H bonds on the naphthalene core.[3]
The absence of a broad O-H stretching band (typically ~2500-3300 cm⁻¹) is crucial, as it confirms the complete dehydration of the tetracarboxylic acid intermediate to the dianhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. Due to the high degree of symmetry in 1,4,5,8-NTCDA (D₂h point group), all four protons on the naphthalene core are chemically equivalent.[4]
This equivalence results in a very simple ¹H NMR spectrum, consisting of a single sharp peak (a singlet) in the aromatic region, typically around 8.7 ppm .[5] While this simplicity confirms the high symmetry of the molecule, it does not, on its own, distinguish it from other highly symmetric naphthalene derivatives. Therefore, ¹H NMR is best used in conjunction with other spectroscopic methods for unambiguous identification.
¹³C NMR spectroscopy can provide further confirmation, showing characteristic signals for the carbonyl carbons and the aromatic carbons of the naphthalene core.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound. For 1,4,5,8-NTCDA (chemical formula C₁₄H₄O₆), the expected exact mass is approximately 268.00 g/mol .[6]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 268.[7] The observation of this peak provides strong evidence for the successful formation of the target molecule. Fragmentation patterns can also offer structural information. Common fragments may include the loss of CO and CO₂ from the anhydride groups.[8]
Comparative Analysis of Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Key Diagnostic Features for 1,4,5,8-NTCDA | Advantages | Limitations |
| FTIR | Presence of functional groups | Strong C=O stretches (~1730-1790 cm⁻¹), C-O-C stretch (~1160-1250 cm⁻¹), absence of broad O-H stretch.[3] | Rapid, relatively inexpensive, excellent for confirming anhydride formation. | Provides limited information on the overall molecular structure and symmetry. |
| ¹H NMR | Chemical environment of protons, molecular symmetry | A single singlet in the aromatic region (~8.7 ppm).[5] | Confirms the high symmetry of the molecule. | Overly simple spectrum may not be sufficient for unambiguous identification on its own. |
| Mass Spectrometry | Molecular weight and elemental formula | Molecular ion peak (M⁺) at m/z = 268.[7] | Provides definitive confirmation of the molecular weight. | May not distinguish between isomers without high-resolution fragmentation studies. |
Experimental Workflow: From Synthesis to Verification
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic verification of 1,4,5,8-Naphthalene-tetracarboxylic dianhydride.
Caption: Workflow for the synthesis and spectroscopic verification of 1,4,5,8-NTCDA.
Experimental Protocols
Protocol 1: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount (1-2 mg) of the purified, dry 1,4,5,8-NTCDA sample with approximately 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic peaks for the C=O and C-O-C stretching vibrations to confirm the presence of the anhydride functional groups.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,4,5,8-NTCDA sample in a suitable deuterated solvent (e.g., DMSO-d₆, as solubility in CDCl₃ is low) in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Place the NMR tube in the NMR spectrometer. Acquire the ¹H NMR spectrum. The number of scans will depend on the concentration and the spectrometer's field strength.
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at ~2.50 ppm).
-
Data Analysis: Confirm the presence of a single singlet in the aromatic region of the spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Introduce a small amount of the purified 1,4,5,8-NTCDA sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection, depending on the instrument's capabilities.
-
Data Acquisition: Operate the mass spectrometer in electron ionization (EI) mode. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) at m/z = 268. Analyze the fragmentation pattern for characteristic losses (e.g., CO, CO₂).
Conclusion
The successful synthesis of high-purity 1,4,5,8-Naphthalene-tetracarboxylic dianhydride is a critical prerequisite for the development of advanced organic electronic materials. A rigorous and multi-technique spectroscopic verification process is not merely a procedural step but a necessary validation of the material's fundamental identity and quality. By combining the insights from FTIR, NMR, and Mass Spectrometry, researchers can confidently confirm the formation of the target anhydride, ensuring the structural integrity required for subsequent applications. This guide provides the foundational knowledge and protocols for achieving this critical verification.
References
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Tao, L., et al. (2021). 1,4,5,8-Naphthalenetetracarboxylic dianhydride grafted phthalocyanine macromolecules as an anode material for lithium ion batteries. Nanoscale Advances, 3, 3199. Available at: [Link]
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Wikipedia. (n.d.). Naphthalenetetracarboxylic dianhydride. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). a) SEM image of 0.2 NTCDA@20/80. b) ATR‐FTIR spectra of NTCDA@20/80. Retrieved March 7, 2026, from [Link]
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Tonner, R., Rosenow, P., & Jakob, P. (2016). Molecular structure and vibrations of NTCDA monolayers on Ag(111) from density-functional theory and infrared absorption spectroscopy. Physical Chemistry Chemical Physics, 18(10), 7249-7259. Available at: [Link]
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PhotochemCAD. (n.d.). C. Polycyclic Aromatic Hydrocarbons C15. 1,4,5,8-Naphthalenetetracarboxylic dianhydride. Retrieved March 7, 2026, from [Link]
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Tao, L., et al. (2021). 1,4,5,8-Naphthalenetetracarboxylic dianhydride grafted phthalocyanine macromolecules as an anode material for lithium ion batteries. RSC Publishing. Available at: [Link]
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PubChem. (n.d.). Naphthalenetetracarboxylic dianhydride. Retrieved March 7, 2026, from [Link]
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Krause, S., et al. (2009). Gas phase and bulk ultraviolet photoemission spectroscopy of 3,4,9,10-perylene-tetracarboxylic dianhydride, 1,4,5,8-naphthalene-tetracarboxylic dianhydride, and 1,8-naphthalene-dicarboxylic anhydride. The Journal of Chemical Physics, 131(4), 044701. Available at: [Link]
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Hauff, K. D., et al. (2015). Interfacial Structure of Naphthalenetetracarboxylic Dianhydride at the Silicon Dioxide Surface. The Journal of Physical Chemistry C, 119(20), 10923-10930. Available at: [Link]
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ResearchGate. (n.d.). FTIR of the NTCDA-bayerite. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 1,4,5,8-Naphthalenetetracarboxylic dianhydride - Mass spectrum (electron ionization). Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 1,4,5,8-Naphthalenetetracarboxylic dianhydride - IR Spectrum. Retrieved March 7, 2026, from [Link]
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Liu, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Molecules, 27(19), 6529. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of anhydrides. Retrieved March 7, 2026, from [Link]
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Zavilopulo, A., & Shpenik, O. (2019). Electron-Impact Mass Spectrometry of PTCDA Molecules in the Gas Phase. Ukrainian Journal of Physics, 64(1), 23. Available at: [Link]
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ResearchGate. (n.d.). Different methods for the synthesis of anhydrides. Retrieved March 7, 2026, from [Link]
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Lantz, C., et al. (2022). Native Top-Down Mass Spectrometry with Collisionally Activated Dissociation Yields Higher-Order Structure Information for Protein Complexes. Journal of the American Society for Mass Spectrometry, 33(9), 1646-1657. Available at: [Link]
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Grazulevicius, J. V., et al. (2011). Synthesis and properties of dimeric naphthalene diimides. Chemija, 22(3), 182-188. Available at: [Link]
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PubMed. (2006). Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution. The Journal of Organic Chemistry, 71(2), 655-663. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3,4,7,8-Naphthalene-tetracarboxylic
As a Senior Application Scientist, establishing a culture of uncompromising safety begins with understanding the fundamental chemistry of the materials we handle. 3,4,7,8-Naphthalenetetracarboxylic (more universally standardized in chemical literature as 1,4,5,8-Naphthalenetetracarboxylic dianhydride or NTCDA ) is a highly conjugated organic semiconductor. While it is heavily utilized in engineering exciton coupling[1], organic multiple quantum well structures[2], and p-i-n tandem solar cells[3], its reactive dianhydride core presents critical occupational hazards that require strict procedural discipline[4].
This guide provides the definitive operational and logistical framework for safely handling NTCDA, moving beyond basic compliance to explain the mechanistic causality behind each safety protocol.
Chemical Identity & Quantitative Data
Before designing a handling protocol, we must analyze the physicochemical properties of the target compound. NTCDA is a stable but reactive powder that poses significant inhalation and contact risks[5].
Table 1: Quantitative Physicochemical Properties of NTCDA
| Property | Value | Mechanistic Implication for Safety |
| CAS Number | 81-30-1[5] | Unique identifier for safety data retrieval. |
| Molecular Weight | 268.18 g/mol [5] | Low molecular weight (LMW) chemical; capable of acting as a hapten[6]. |
| Physical Form | Pale yellow powder[5][7] | High risk of aerosolization and inhalation during transfer. |
| Melting Point | >300 °C[5] | Thermally stable; requires specialized high-temperature incineration for disposal[7]. |
| Hazard Codes | H315, H317, H319, H335[5][7] | Severe irritant to skin, eyes, and respiratory system; sensitizer[5]. |
Mechanistic Causality of Hazards: The Haptenation Pathway
We do not wear Personal Protective Equipment (PPE) simply because a Safety Data Sheet (SDS) mandates it; we wear it to interrupt specific biochemical reactions.
NTCDA is an electrophilic cyclic acid anhydride. When exposed to the moisture in human mucous membranes or sweat, the anhydride rings rapidly hydrolyze into naphthalenetetracarboxylic acid, causing an immediate, localized drop in pH that results in severe tissue irritation (H315, H319)[4].
More critically, cyclic anhydrides are potent 8[8]. If inhaled or absorbed through the skin, the dianhydride acts as a hapten, covalently binding to nucleophilic primary amines—specifically the
Figure 1: Mechanistic pathway of NTCDA-induced protein haptenation and immune sensitization.
Personal Protective Equipment (PPE) Matrix
To prevent the haptenation mechanism described above, the following self-validating PPE system must be strictly adhered to when handling NTCDA[4][5].
| PPE Category | Required Specification | Mechanistic Justification |
| Respiratory | N95 (US) / P3 Particulate Respirator[5] | Prevents inhalation of fine powder, blocking the primary route for hypersensitivity pneumonitis[6]. |
| Hand Protection | Chemical Impermeable Nitrile Gloves (Double-gloved)[7] | Nitrile provides a robust barrier against solid electrophiles. Double-gloving ensures integrity if the outer layer is breached by sharp spatulas. |
| Eye Protection | Safety Goggles / Face Shield[5] | Prevents airborne dust from reacting with the aqueous environment of the cornea, avoiding severe acid burns[4]. |
| Body Protection | Tyvek Suit or fully buttoned Lab Coat[4] | Prevents accumulation of dust on exposed skin or personal clothing, mitigating delayed dermal sensitization[7]. |
Step-by-Step Operational Handling Protocol
Because NTCDA is a fine powder, the primary operational risk is aerosolization. Follow this methodology to ensure a self-contained, safe workflow:
-
Environmental Isolation: Conduct all weighing, mixing, and transfer operations strictly inside a certified, well-ventilated fume hood[4][11]. Ensure the sash is pulled down to the lowest workable level.
-
Static Dissipation: Use an anti-static gun (e.g., Zerostat) on the weighing paper and spatulas. NTCDA powder is prone to static cling, which can cause the powder to unexpectedly aerosolize or adhere to gloves.
-
Tool Selection: Use non-sparking, grounded metal spatulas[7]. Avoid plastic spatulas, which exacerbate static charge buildup.
-
Transfer Methodology: Slowly transfer the powder using a "tap-and-release" method close to the weighing boat to minimize the drop height and subsequent dust cloud formation.
-
Decontamination: Immediately after weighing, wipe down the balance, spatulas, and surrounding hood area with a damp paper towel (water hydrolyzes residual trace anhydride to the less volatile acid form, allowing safe cleanup).
Spill Response & Disposal Plan
In the event of an accidental release, standard dry-sweeping is strictly prohibited, as it will generate a massive, highly sensitizing dust cloud[7][11].
Immediate Spill Response Methodology:
-
Evacuate & Isolate: Evacuate personnel from the immediate upwind area[7]. Ensure all responding personnel are wearing the full PPE matrix (including N95/P3 respirators).
-
Containment: Gently cover the spilled powder with damp paper towels. The moisture will trap the dust and begin hydrolyzing the reactive dianhydride into naphthalenetetracarboxylic acid.
-
Wet Sweeping: Carefully sweep up the damp material using a non-sparking tool[7]. Never use a standard laboratory vacuum , unless it is specifically equipped with a certified HEPA filter dedicated to hazardous chemicals[11].
-
Surface Neutralization: Wash the contaminated surface thoroughly with soap and plenty of water[4] to remove any remaining acidic residue.
Chemical Disposal Plan: NTCDA cannot be disposed of in standard municipal waste or discharged into sewer systems[7].
-
Collect all spilled material, contaminated paper towels, and disposable PPE into a sealable, clearly labeled hazardous waste container.
-
Transfer the container to a licensed chemical destruction plant.
-
The mandatory destruction method is controlled incineration equipped with an afterburner and a flue gas scrubber [4][7]. Scrubbing is chemically necessary because the combustion of highly conjugated aromatic tetracarboxylic compounds generates hazardous carbon oxides and uncombusted aromatic particulate matter.
Figure 2: Operational workflow for NTCDA handling, spill response, and chemical disposal.
References
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,4,5,8-Naphthalenetetracarboxylic acid. Retrieved from7
-
Sigma-Aldrich. 1,4,5,8-Naphthalenetetracarboxylic dianhydride - Safety Information. Retrieved from 5
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Synquest Labs. Naphthalene-1,4,5,8-tetracarboxylic dianhydride - Safety Data Sheet. Retrieved from 4
-
Ossila. NTCDA - SAFETY DATA SHEET. Retrieved from 11
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World Health Organization (WHO) / IRIS. Cyclic acid anhydrides: human health aspects. Retrieved from 8
-
PubChem. Pyromellitic dianhydride / Acid Anhydrides Mechanism of Action. Retrieved from 10
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Santa Cruz Biotechnology. Benzophenone-3,3',4,4'-tetracarboxylic dianhydride - SDS (Sensitization Potential). Retrieved from 9
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Seed, M., et al. Chemical determinants of occupational hypersensitivity pneumonitis. Oxford Academic. Retrieved from 12
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Applied Physics Letters. Quasi‐epitaxial growth of organic multiple quantum well structures by organic molecular beam deposition. Retrieved from 2
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Optica Publishing Group. Enhancing optical nonlinearity through engineered exciton coupling in organic-inorganic nanocomposites. Retrieved from 1
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University of Nebraska-Lincoln Digital Commons. Intermediate Layers in Tandem Organic Solar Cells. Retrieved from 3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
